4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCTSPNGUPJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373177 | |
| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96736-00-4 | |
| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
This guide provides a comprehensive technical overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications.
Core Introduction and Significance
This compound, commonly referred to as Boc-4-hydrazinobenzoic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid, a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group, and a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly in the realm of drug discovery.
The presence of the Boc protecting group on the hydrazine is crucial. It deactivates one of the nucleophilic nitrogen atoms, allowing for selective reactions at the other nitrogen or the carboxylic acid. The Boc group can be readily removed under acidic conditions, revealing the free hydrazine for subsequent chemical transformations. This strategic protection is fundamental to its utility in multi-step syntheses.
Chemical Identity
| Property | Value |
| CAS Number | 96736-00-4[1][2][3][4] |
| Molecular Formula | C12H16N2O4[2][4] |
| Molecular Weight | 252.27 g/mol [1][2][4] |
| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[4] |
| Synonyms | 4-(2-N-Boc-Hydrazino)Benzoic Acid, BOC-NH-ABZ(4)-OH, 4-(BOC-HYDRAZINO)-BENZOIC ACID[1][2] |
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Light yellow to yellow solid[2] |
| Storage Temperature | 2-8°C[2] |
| Purity | Typically >95%[3] |
Spectral Data
Characterization of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A ¹H NMR spectrum in CD₃OD would show characteristic peaks for the aromatic protons, with a doublet around δ 7.84 ppm and another doublet around δ 6.75 ppm.[5] The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at approximately δ 1.45 ppm.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A broad peak for the O-H stretch of the carboxylic acid, carbonyl stretching from the Boc group and the carboxylic acid (around 1688 cm⁻¹), and N-H stretching (around 3316 cm⁻¹) would be prominent.[5]
Synthesis and Mechanism
The synthesis of this compound is a well-established procedure, typically starting from 4-hydrazinobenzoic acid.[5] The core of this synthesis is the selective protection of one of the nitrogen atoms of the hydrazine group with a di-tert-butyl dicarbonate (Boc₂O).
Synthetic Protocol
The following protocol is a representative example of the synthesis:
-
Dissolution : 4-Hydrazinobenzoic acid is dissolved in a mixture of dioxane, water, and a 1 N sodium hydroxide solution.[5] The base is crucial for deprotonating the carboxylic acid and increasing the nucleophilicity of the hydrazine.
-
Boc Protection : The solution is cooled to 0°C, and di-tert-butyl dicarbonate is added.[5] The reaction mixture is stirred at 0°C for one hour and then at room temperature for 30 minutes.[5]
-
Workup : The reaction volume is reduced, and the solution is acidified with a dilute HCl solution.[5]
-
Extraction and Purification : The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.[5] The solvent is removed to yield the crude product, which can be further purified by recrystallization from ethyl acetate and hexane.[5]
Caption: Synthetic workflow for Boc protection of 4-hydrazinobenzoic acid.
Causality in Experimental Choices
-
Choice of Base (NaOH) : The use of sodium hydroxide serves a dual purpose. It deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which prevents unwanted side reactions at this site. It also enhances the nucleophilicity of the hydrazine moiety, facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride.
-
Low-Temperature Reaction : Performing the initial reaction at 0°C helps to control the exothermicity of the reaction and minimizes the potential for side reactions, such as the formation of di-Boc protected hydrazine.
Applications in Drug Development and Research
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The parent compound, 4-hydrazinobenzoic acid, and its derivatives have been explored for various biological activities.
Precursor to Bioactive Molecules
The hydrazine and carboxylic acid functionalities are handles for further chemical modifications. For instance, the carboxylic acid can be activated and coupled with amines to form amides, while the deprotected hydrazine can react with carbonyl compounds to form hydrazones or be incorporated into heterocyclic rings.
-
Anticancer Agents : Derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer).[6] Some of these compounds have shown potent inhibitory effects, with some inducing apoptosis in cancer cells.[6]
-
Antioxidant Compounds : The 4-hydrazinobenzoic acid scaffold has also been investigated for the development of compounds with antioxidant properties.[7]
-
PROTAC Linkers : Molecules with similar structures, such as 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, are used as PROTAC (Proteolysis Targeting Chimera) linkers in the synthesis of molecules designed to induce targeted protein degradation.[8]
Caption: Role of this compound in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards include potential for eye, skin, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the strategic placement of a protected hydrazine and a carboxylic acid group allow for a wide range of chemical transformations. This has led to its use in the development of novel therapeutic agents, particularly in the fields of oncology and antioxidant research. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the drug discovery and development pipeline.
References
- Chem-Gold. This compound [96736-00-4] 96%. [Link]
- PubChem. This compound. [Link]
- PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. [Link]
- Yuntao Chemical. 4-Hydrazinylbenzoic Acid. [Link]
- National Center for Biotechnology Information. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]
- 엠케이케믹스. This compound 96736-00-4. [Link]
- PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]
- Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]
- PubChem. 4-(2-Fmoc-hydrazino)benzoic acid. [Link]
- ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
- NIST.
- MDPI. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]
- PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. [Link]
- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
- 3. chem-gold.com [chem-gold.com]
- 4. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: Structure, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a versatile bifunctional molecule increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, synthesis, and critical applications, with a focus on the scientific principles that underpin its utility.
Core Molecular Structure and Physicochemical Properties
This compound, often abbreviated as Boc-4-hydrazinobenzoic acid, is a substituted aromatic compound with the chemical formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol [1][2].
Its structure is characterized by three key functional moieties, which dictate its chemical reactivity and utility:
-
A Carboxylic Acid Group (-COOH): This acidic functional group, attached to the benzene ring at the para position, provides a reactive handle for amide bond formation, esterification, and other coupling reactions.
-
A Hydrazine Moiety (-NH-NH₂): This nucleophilic group is central to many of its applications, particularly in the formation of hydrazone linkages.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky carbamate group is attached to one of the hydrazine nitrogens. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions[3][4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| CAS Number | 96736-00-4 | [1][2] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the selective N-protection of 4-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).
Synthesis of the Precursor: 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid through a three-step process involving esterification, diazotization, and reduction, followed by hydrolysis, with an overall yield of approximately 82%[6][7]. This multi-step synthesis highlights the importance of carefully planned reaction sequences in organic chemistry to achieve the desired product with high efficiency.
Boc Protection of 4-Hydrazinobenzoic Acid
The protection of the hydrazine moiety is a critical step. The reaction is typically carried out by dissolving 4-hydrazinobenzoic acid in a mixture of dioxane, water, and a base such as sodium hydroxide. Di-tert-butyl dicarbonate is then added at a reduced temperature (0°C)[8].
Experimental Protocol:
-
Dissolve 4-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N NaOH solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 30 minutes.
-
Reduce the volume of the solution by half under reduced pressure.
-
Acidify the solution with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude product, which can be further purified by recrystallization[8].
Reaction Mechanism:
The mechanism of Boc protection involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate[4][5][9]. The tert-butyl carbonate anion is a good leaving group and subsequently decomposes to carbon dioxide and the tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.
Caption: Mechanism of Boc Protection of a Hydrazine.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
-
¹H NMR (in CD₃OD): δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4 (s, 9H)[8]. The two doublets correspond to the aromatic protons, while the singlet at 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group.
-
IR (KBr): 3316, 1688, 1607, 1298 cm⁻¹[8]. The peak at 3316 cm⁻¹ can be attributed to the N-H stretch, while the strong absorption at 1688 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. The peak at 1607 cm⁻¹ corresponds to the aromatic C=C stretching.
-
Mass Spectrometry: The exact mass is 252.11100700 Da[1][2]. Mass spectrometry would confirm the molecular weight and could provide fragmentation patterns useful for structural elucidation.
Applications in Drug Development and Medicinal Chemistry
The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug development.
As a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)
The hydrazine moiety can be deprotected to react with a ketone or aldehyde group on a cytotoxic drug to form a hydrazone linkage[12]. This hydrazone bond is relatively stable at physiological pH but is susceptible to hydrolysis in the acidic environment of tumor cells, allowing for targeted drug release[12][13]. The carboxylic acid end can be coupled to an antibody, creating a complete ADC.
Caption: Conceptual workflow of an Antibody-Drug Conjugate (ADC).
In the Synthesis of PROTACs
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a related compound, is used as a PROTAC linker, highlighting the utility of this chemical scaffold in this emerging therapeutic modality[14]. The carboxylic acid and the deprotected hydrazine of this compound can serve as attachment points for the two different ligands of a PROTAC.
Synthesis of Bioactive Molecules
Derivatives of 4-hydrazinobenzoic acid have been investigated for their potential as anticancer and antioxidant agents[7][12]. The ability to readily modify both the carboxylic acid and hydrazine functionalities allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For example, various N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, synthesized from a similar hydrazide precursor, have shown potent urease inhibitory activity[15].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[3][16].
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area[16].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[17].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[16]. Recommended storage is at 2-8°C[4].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal component for the construction of complex and targeted therapeutic agents. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective utilization in the advancement of novel therapeutics.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (2014, September 8).
- Fisher Scientific. (2013, March 11). SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Ragnarsson, U., Grehn, L., & Monteiro, L. S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14179-14211.
- PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- ResearchGate. (2025, August 6). (PDF) Dual protection of amino functions involving Boc.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(10), 2673.
- Al-Mugren, K. S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(8), 1247.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.
- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.
- 엠케이케믹스. (n.d.). This compound 96736-00-4.
- Chem-Gold. (n.d.). This compound [96736-00-4] 96%.
- BenchChem. (n.d.).
- Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection.
- Fluorochem. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 4-Hydrazinylbenzoic acid(619-67-0) 13C NMR [m.chemicalbook.com]
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid safety data sheet
An In-depth Technical Guide to the Safe Handling of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
Introduction: A Scientist's Perspective on Chemical Safety
In the landscape of drug discovery and chemical synthesis, this compound (Boc-4-hydrazinobenzoic acid) serves as a valuable bifunctional building block. Its unique structure, featuring a carboxylic acid and a Boc-protected hydrazine, makes it a versatile linker for conjugating molecules. However, the successful application of any reagent is fundamentally predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, the objective is to provide a framework for thinking about chemical safety as an integral part of the experimental design. We will dissect the known hazards of this compound, establish workflows for risk mitigation, and detail the causal logic behind recommended safety procedures, ensuring that every protocol becomes a self-validating system for safety and scientific integrity.
Section 1: Chemical and Physical Identity
A precise understanding of the material is the foundation of all safety assessments.
-
Chemical Name: 4-[2-(tert-butoxycarbonyl)hydrazinyl]benzoic acid
-
Synonyms: Boc-4-hydrazinobenzoic acid, 4-(N'-Boc-hydrazino)-benzoic acid[1]
-
Physical Form: Solid
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this specific compound, the classifications mandate a cautious and well-controlled approach to its handling.[2]
GHS Classification Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Expert Interpretation: The combination of these hazards points to a compound that is a significant irritant and moderately toxic upon ingestion. The primary routes of exposure in a research setting are inhalation of the solid dust and dermal/ocular contact. The H335 classification (respiratory irritation) is particularly critical; it dictates that this material must not be handled on the open bench where dust can be generated and inhaled.[2] All manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Section 3: Proactive Risk Mitigation Workflow
A culture of safety is not reactive; it is a proactive, integral component of experimental planning. The following workflow illustrates the logical progression from information gathering to safe execution.
Caption: Proactive Risk Mitigation Workflow for Chemical Handling.
Section 4: Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
-
General Advice: In any case of doubt or if symptoms persist, seek immediate medical attention. Always present the attending physician with a copy of the Safety Data Sheet.[2]
-
If Inhaled: Immediately move the individual to fresh air.[2] If the person is not breathing, trained personnel should begin artificial respiration.[2] Consult a physician.
-
In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation occurs or persists, seek medical advice.[5]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and consult a physician immediately.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth thoroughly with water and consult a physician.[2]
Section 5: Safe Handling, Storage, and Disposal
The principles of E-E-A-T demand that we explain the "why" behind these standard procedures.
Handling: All handling of the solid compound that could generate dust must be conducted within a chemical fume hood or a ventilated enclosure to mitigate the risk of respiratory tract irritation.[2][4] Avoid all direct contact with the skin and eyes.[2] After handling, wash hands thoroughly, especially before breaks and at the end of the workday.[2]
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] The recommended storage temperature is between 2-8°C.[2] This is not merely for stability but is a crucial administrative control; storing hazardous materials in designated, temperature-controlled locations prevents accidental contact and ensures that only trained personnel have access. Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent hazardous reactions.[3][5]
Disposal: Disposal of this chemical and its containers must be conducted through an approved waste disposal facility, in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[2] Contaminated labware and PPE should be collected in a suitable, closed container for disposal.[2]
Section 6: Exposure Controls and Personal Protective Equipment (PPE)
While PPE is essential, it is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls.
Caption: The Hierarchy of Controls for Mitigating Chemical Hazards.
-
Engineering Controls: A certified chemical fume hood is mandatory for all manipulations of the solid material to prevent inhalation of dust.[2] Eyewash stations and safety showers must be readily accessible.
-
Eye/Face Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[2] A lab coat must be worn at all times.
-
Respiratory Protection: Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not typically required. In situations where ventilation is inadequate or for cleaning up large spills, a NIOSH-approved particulate respirator may be necessary.
Section 7: Toxicological Profile
The toxicological information is primarily derived from the GHS classifications. No long-term carcinogenicity, mutagenicity, or reproductive toxicity data is available in the consulted safety data sheets.
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] The primary risk is moderate toxicity upon accidental ingestion.
-
Irritation: The compound is a known irritant. It causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2] This is a direct result of its chemical properties and necessitates the stringent use of gloves and eye protection.
-
Sensitization: There is no data available to classify the compound as a skin or respiratory sensitizer.[3]
-
Specific Target Organ Toxicity: Single exposure may cause respiratory irritation (Category 3).[2] This is why preventing dust formation and inhalation is a primary safety objective.
Section 8: Fire and Reactivity Data
-
Fire Fighting Measures: In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
-
Chemical Stability: The product is considered stable under recommended storage conditions.[6]
-
Hazardous Reactions: No hazardous reactions are reported under normal conditions. However, violent reactions can occur with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Combustion may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][7]
Section 9: Self-Validating Protocol: Purity Verification by HPLC
Trustworthiness in research begins with verifying the integrity of your reagents. An impurity may not only affect experimental outcomes but could also possess a different, more hazardous toxicological profile. This HPLC method serves as a self-validating check to ensure the material is suitable for use.
Objective: To confirm the purity of this compound is ≥95% prior to its use in a synthetic workflow.
Methodology:
-
Standard Preparation: a. Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~0.5 mg/mL. c. Further dilute 1:10 with the same solvent for a working concentration of ~0.05 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-15 min: 20% B to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% B to 20% B
-
18.1-22 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
Analysis and Acceptance: a. Inject the prepared sample. b. Integrate all peaks in the resulting chromatogram. c. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. d. Acceptance Criterion: The calculated purity must be ≥95%. If it is lower, the material should be purified or discarded, and the supplier should be notified. This protocol validates the material's identity and purity, thereby ensuring the safety and reliability of subsequent experiments.
References
- Angene Chemical (2021-05-01). Safety Data Sheet: this compound. Source
- Sigma-Aldrich. This compound. Source
- PubChem. This compound.
- Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. Source
- ChemicalBook. 4-Hydrazinylbenzoic acid. Source
- Fisher Scientific (2013-03-11). Safety Data Sheet: 4-Hydrazinobenzoic acid hydrochloride. Source
- Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid ≥97 %, for synthesis. Source
- Fisher Scientific (2014-09-08). Safety Data Sheet: 4-Hydrazinobenzoic acid. Source
- PubChem. 4-(2-Fmoc-hydrazino)benzoic acid.
- PubChem. 4-(tert-Butoxycarbonyl)benzoic acid.
- Thermo Fisher Scientific (2025-09-05). Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Source
- Cayman Chemical (2025-11-24). Safety Data Sheet: (–)-Lobelin (hydrochloride). Source
- Sigma-Aldrich (2024-09-07).
- Fisher Scientific (2014-07-14). Safety Data Sheet: Benzalkonium chloride, 50 wt% aqueous solution. Source
- CAS Common Chemistry. 4-Hydrazinobenzoic acid. American Chemical Society. Source
- Sigma-Aldrich (2024-03-02).
- Sigma-Aldrich (2025-04-28).
Sources
A Technical Guide to Boc-4-Hydrazinobenzoic Acid: A Versatile Linker Precursor for Advanced Bioconjugation
Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics
In the landscape of modern drug development, particularly in the field of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector. It is a critical determinant of the conjugate's efficacy, stability, and safety profile. The ability to securely attach a potent payload to a targeting moiety, such as a monoclonal antibody, and ensure its release only at the desired site of action is paramount. Among the various classes of linkers, those that respond to the unique physiological conditions of the target environment have garnered significant attention.
This guide provides an in-depth technical overview of Boc-4-hydrazinobenzoic acid, a key building block for the construction of pH-sensitive hydrazone linkers. We will explore its chemical properties, synthesis, and application in the development of ADCs, providing field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. The narrative will focus on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Compound Identification and Properties
Synonyms and Chemical Identifiers
Boc-4-hydrazinobenzoic acid is known by several names in the scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for accurate literature searches and procurement.
-
Common Name: Boc-4-hydrazinobenzoic acid
-
Systematic IUPAC Names:
-
Other Synonyms:
-
CAS Number: 96736-00-4[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Boc-4-hydrazinobenzoic acid is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Appearance | Light yellow to light brown crystalline powder | [4] |
| Melting Point | 218 °C (with decomposition) for the parent compound 4-hydrazinobenzoic acid | [4] |
| Solubility | Very soluble in water; slightly soluble in DMSO and heated methanol (for the parent compound) | [4] |
| pKa | Data not readily available for the Boc-protected form. The parent compound has acidic and basic centers. | |
| LogP | -0.2 (Computed) | [1] |
Synthesis of Boc-4-hydrazinobenzoic Acid
The synthesis of Boc-4-hydrazinobenzoic acid is typically achieved through the protection of the hydrazine group of 4-hydrazinobenzoic acid. The latter can be synthesized from the readily available p-aminobenzoic acid.
Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid
The conversion of p-aminobenzoic acid to 4-hydrazinobenzoic acid is a well-established multi-step process. An overall yield of approximately 82% has been reported for this transformation.[4][5]
Experimental Protocol: Synthesis of 4-Hydrazinobenzoic Acid
-
Diazotization:
-
Suspend 4-aminobenzoic acid in dilute hydrochloric acid in a beaker cooled to 0-5 °C in an ice-salt bath.
-
While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite in water dropwise.
-
Monitor the reaction for the presence of nitrous acid using starch-iodide paper to ensure a slight excess.
-
Continue stirring for a short period after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.[4]
-
-
Reduction:
-
In a separate vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.
-
Adjust the pH of the sulfite solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution while maintaining the temperature between 10-35 °C and the pH in the 7-9 range. This yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.[4]
-
-
Hydrolysis:
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the sulfonate groups. Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.
-
Collect the solid by filtration and wash it with cold water.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a base such as sodium acetate. The final product, 4-hydrazinobenzoic acid, will precipitate.
-
Filter the product, wash it with water, and dry.[4]
-
General Workflow for ADC Synthesis with a Hydrazone Linker
The synthesis of a hydrazone-linked ADC is a multi-step process that requires careful control of reaction conditions to ensure the formation of a stable and effective conjugate.
Experimental Protocol: General ADC Synthesis
-
Activation of Boc-4-hydrazinobenzoic acid: The carboxylic acid group of Boc-4-hydrazinobenzoic acid needs to be activated for coupling to the antibody. This can be achieved by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation of the Activated Linker to the Antibody: The activated linker is then reacted with the primary amine groups of lysine residues on the monoclonal antibody. This reaction is typically carried out in a buffer at a slightly basic pH (7.5-8.5) to facilitate the nucleophilic attack of the amine on the activated ester.
-
Purification of the Antibody-Linker Conjugate: The resulting conjugate is purified to remove any unreacted linker and byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Boc Deprotection: The Boc protecting group on the hydrazine moiety of the conjugated linker is removed under acidic conditions to reveal the reactive hydrazine. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). [6]5. Payload Conjugation (Hydrazone Formation): The deprotected antibody-linker conjugate, now possessing a free hydrazine group, is reacted with a cytotoxic payload that contains a ketone or aldehyde functional group. This reaction is typically carried out in a buffer with a slightly acidic pH (5.0-6.5) to promote hydrazone formation. [7]6. Final Purification and Characterization: The final ADC is purified, typically using SEC, to remove any unreacted payload. The purified ADC is then thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Sources
- 1. 4-BOC-hydrazinobenzoic acid | C12H16N2O4 | CID 53695495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. parchem.com [parchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4-(tert-Butoxycarbonyl-hydrazino)benzoic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-(tert-Butoxycarbonyl-hydrazino)benzoic Acid
Abstract
4-(tert-Butoxycarbonyl-hydrazino)benzoic acid, commonly referred to as Boc-4-hydrazinobenzoic acid, is a pivotal bifunctional molecule in modern synthetic chemistry. Its unique architecture, incorporating a protected hydrazine moiety and a carboxylic acid on a benzene scaffold, renders it an invaluable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection, while the carboxylic acid and the aromatic ring provide versatile handles for further chemical modification. This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies for its effective application. We will delve into its structural and analytical characterization, solubility profile, and the experimental protocols necessary for its synthesis and handling, thereby establishing a foundation of trustworthiness and expertise for its use in a laboratory setting.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible science. 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid is defined by its specific molecular structure and is registered under a unique CAS number, ensuring its precise identification in literature and commerce.
-
IUPAC Name: 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[1]
-
Common Synonyms: 4-(N'-Boc-hydrazino)-benzoic acid, Boc-4-hydrazinobenzoic acid, 4-(2'-N-Boc-hydrazino)benzoic acid[2]
-
CAS Number: 96736-00-4[1]
The structure consists of a para-substituted benzoic acid where the substituent is a hydrazine group protected with a tert-butoxycarbonyl (Boc) group. This configuration is crucial for its utility in multi-step syntheses.
Caption: Chemical structure of 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification and formulation.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | Not specified; determined experimentally. Precursor (4-Hydrazinobenzoic acid) melts at ~218 °C with decomposition. | [4] |
| Purity (Typical) | >95% | [2] |
| Storage Conditions | 2-8°C, protected from light and moisture | [2] |
Expert Insight: The absence of a specified melting point in commercial and literature sources is not uncommon for complex organic intermediates. A sharp melting range, determined experimentally via a calibrated apparatus, serves as a primary indicator of purity. For a high-purity sample, a narrow range of 1-2°C is expected. The precursor's decomposition upon melting suggests that the Boc-protected derivative should also be heated with care during analysis.
Solubility Profile
Solubility is a paramount consideration for any researcher, influencing solvent choice for synthesis, purification, and analytical characterization. The dual nature of the molecule—a polar carboxylic acid and a nonpolar Boc-protected hydrazine—results in a nuanced solubility profile.
| Solvent Class | Example Solvents | Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | Soluble to Freely Soluble | These solvents effectively solvate both the polar and nonpolar regions of the molecule. THF is used in its synthesis. |
| Chlorinated | Dichloromethane (DCM) | Soluble | The organic character of the molecule allows for good solubility in moderately polar solvents like DCM. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | EtOAc is a common solvent for extraction and chromatography of this compound, indicating good solubility.[5] |
| Alcohols | Methanol, Ethanol | Sparingly to Soluble | The precursor shows limited solubility in methanol.[6][7] The Boc-protected version is expected to have enhanced solubility due to the added organic character. |
| Water | H₂O | Slightly Soluble to Insoluble | While the carboxylic acid group imparts some polarity, the bulky, nonpolar Boc group and benzene ring significantly reduce aqueous solubility. |
| Nonpolar Alkanes | Hexane, Heptane | Insoluble | Hexane is used as an anti-solvent during recrystallization, confirming the compound's insolubility.[5] |
Trustworthiness Check: This solubility profile is validated by its synthesis protocol, where the product is extracted from an acidified aqueous solution into ethyl acetate and subsequently purified by recrystallization from a mixture of ethyl acetate and hexane.[5] This demonstrates its preferential solubility in organic solvents over water and its insolubility in nonpolar alkanes.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, confirming its identity and purity. These data are indispensable for quality control and for tracking the progress of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number and environment of hydrogen atoms.
-
Reported Data (in CD₃OD): δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4s (s, 9H).[5]
-
Interpretation:
-
δ 7.84 (doublet, 2H): These are the two aromatic protons ortho to the electron-withdrawing carboxylic acid group.
-
δ 6.75 (doublet, 2H): These are the two aromatic protons ortho to the electron-donating hydrazino group.
-
δ 1.4 (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
Note: The acidic proton of the carboxylic acid and the N-H protons are often broad and may exchange with deuterated solvents like methanol-d₄ (CD₃OD), sometimes rendering them invisible or shifted.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a rapid method for confirming their presence.
-
Reported Data (KBr pellet, cm⁻¹): 3316, 1688, 1607, 1298.[5]
-
Interpretation:
-
~3316 cm⁻¹: Corresponds to the N-H stretching vibration of the protected hydrazine.
-
~1688 cm⁻¹: A strong absorption characteristic of C=O (carbonyl) stretching. This band is likely a composite of the carboxylic acid carbonyl and the carbamate carbonyl of the Boc group. Aryl carboxylic acids typically show a C=O stretch between 1700-1680 cm⁻¹.[8]
-
~1607 cm⁻¹: Aromatic C=C stretching vibrations, confirming the presence of the benzene ring.[8]
-
~1298 cm⁻¹: C-O stretching vibration, likely associated with the carboxylic acid and the carbamate group.[8]
-
Experimental Methodologies
The practical utility of a compound is defined by the reliability of its synthesis and the methods used to characterize it. The protocols described below are designed to be self-validating systems.
Synthesis Protocol
The most common and efficient synthesis involves the protection of commercially available 4-Hydrazinobenzoic acid with di-tert-butyl pyrocarbonate (Boc₂O).
Objective: To synthesize 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid from 4-Hydrazinobenzoic acid.
Materials:
-
4-Hydrazinobenzoic acid (precursor)
-
Di-tert-butyl pyrocarbonate (Boc₂O)
-
Dioxane
-
1 N Sodium Hydroxide (NaOH) solution
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure: [5]
-
Dissolution: In a round-bottom flask, dissolve 4-Hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane, water, and 1 N NaOH solution. The base is crucial for deprotonating the carboxylic acid and facilitating the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a key step to control the exothermic reaction and prevent side reactions.
-
Boc Protection: Add di-tert-butyl pyrocarbonate (1.2 eq) to the cooled solution.
-
Reaction: Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Work-up - Volume Reduction: Reduce the volume of the solution by approximately half using a rotary evaporator. This step concentrates the product and facilitates the subsequent extraction.
-
Work-up - Acidification & Extraction: Acidify the concentrated solution with a 0.5% HCl solution until the product precipitates. Extract the aqueous mixture thoroughly with ethyl acetate. The desired product will move into the organic layer.
-
Work-up - Washing: Wash the combined ethyl acetate layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a solid.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain the pure 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid.
Caption: Workflow for the synthesis of Boc-4-hydrazinobenzoic acid.
Applications and Relevance
Understanding the physical properties of 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid is directly relevant to its primary application as a linker and building block in drug discovery. Its defined solubility allows for its use in both solid-phase and solution-phase synthesis of compound libraries. The stability imparted by the Boc group ensures it can withstand various reaction conditions before a final, targeted deprotection step. It is a precursor for synthesizing a wide range of heterocyclic compounds and is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[6][7]
References
- PubChem. (n.d.). 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- PubChem. (n.d.). 4-BOC-hydrazinobenzoic acid. National Center for Biotechnology Information.
Sources
- 1. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
- 3. 4-BOC-hydrazinobenzoic acid | C12H16N2O4 | CID 53695495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinylbenzoic Acid-Yuntao Chemical [ytao-chem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 7. 4-Hydrazinobenzoic acid hydrochloride CAS#: 24589-77-3 [m.chemicalbook.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Solubility of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
Abstract: As a pivotal intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry, 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid possesses a unique molecular architecture that dictates its solubility, a critical parameter for reaction optimization, purification, and formulation development. This guide provides a comprehensive examination of the factors governing its solubility in both aqueous and organic media. We delve into the physicochemical principles, present validated, step-by-step protocols for empirical solubility determination, and outline robust analytical techniques for quantification. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling a predictive and practical approach to handling this compound.
The Molecular Basis of Solubility: A Structural Overview
The solubility behavior of any compound is fundamentally rooted in its molecular structure. This compound, with a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol , is an amphiphilic molecule containing distinct polar and nonpolar regions.[1][2] Understanding this duality is the cornerstone of predicting and manipulating its solubility.
-
The Polar Head: The carboxylic acid group (-COOH) is the primary hydrophilic center. It can act as a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.
-
The Nonpolar Tail: The aromatic benzene ring and the bulky tert-butoxycarbonyl (Boc) protecting group constitute the hydrophobic portion of the molecule. These groups engage in van der Waals forces and are more readily solvated by nonpolar organic solvents.
This structural dichotomy means that no single solvent is universally optimal. Instead, solubility must be tailored to the specific application by carefully selecting the solvent system.
Caption: Duality of this compound's structure and its corresponding solvent affinities.
Aqueous Solubility: The Overriding Influence of pH
The solubility of this compound in aqueous systems is not a fixed value but is critically dependent on the pH of the medium. This behavior is dictated by the acidic nature of the carboxylic acid group.
The Henderson-Hasselbalch equation governs the equilibrium between the protonated, neutral form (R-COOH) and the deprotonated, anionic form (R-COO⁻). At a pH below the compound's pKa, the neutral, less water-soluble form predominates. Conversely, at a pH above the pKa, the compound ionizes to form the highly polar and significantly more water-soluble carboxylate salt.[3][4] While the exact experimental pKa is not widely published, it can be estimated to be in the range of 4-5, similar to benzoic acid itself.
This principle is not merely theoretical; it is the basis for practical purification techniques like acid-base extraction and for designing formulation strategies where enhanced aqueous solubility is desired.[4]
Table 1: Predicted pH Effect on Aqueous Solubility
| pH Condition | Dominant Species | Charge | Polarity | Expected Aqueous Solubility |
| pH < pKa (e.g., pH 2) | R-COOH | Neutral | Lower | Low |
| pH ≈ pKa (e.g., pH 4.5) | R-COOH ⇌ R-COO⁻ | Mixed | Moderate | Moderate |
| pH > pKa (e.g., pH 8) | R-COO⁻ | Anionic (-) | High | High |
Experimental Protocol 1: Shake-Flask Method for pH-Solubility Profiling
This protocol describes the gold-standard equilibrium solubility measurement, which provides a thermodynamically stable value.
-
Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) using standard buffer systems (e.g., phosphate, borate). Verify each buffer's pH with a calibrated meter.
-
Sample Addition: To a series of glass vials, add a known volume of each buffer. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This duration is critical to allow the dissolution process to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the samples at high speed (e.g., 12,000 rpm for 15 min) or filter through a chemically inert 0.22 µm syringe filter (e.g., PVDF). This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.
-
Quantification: Accurately collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV method (see Section 4).
-
Data Analysis: Calculate the original concentration in the supernatant, accounting for the dilution factor. Plot the solubility (in mg/mL or mM) against the corresponding pH to generate the pH-solubility profile.
Solubility in Organic Solvents
For applications in chemical synthesis, purification (e.g., chromatography, crystallization), and as a stock solution for screening, solubility in organic solvents is paramount. The molecule's aromatic ring and Boc group give it significant organic character.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Type | Polarity | Expected Solubility | Rationale |
| DMSO, DMF | Polar Aprotic | High | Very High | Effectively solvates both polar and nonpolar parts of the molecule. |
| Methanol, Ethanol | Polar Protic | High | High | Can form hydrogen bonds with the carboxylic acid and hydrazine moieties.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | Good balance for dissolving molecules with mixed polarity. |
| Acetonitrile | Polar Aprotic | Moderate | Moderate | Less effective than alcohols but still a viable solvent.[5] |
| Dichloromethane (DCM) | Nonpolar | Low | Low | Insufficiently polar to effectively solvate the carboxylic acid group. |
| Toluene, Hexane | Nonpolar | Very Low | Very Low / Insoluble | Cannot overcome the hydrogen bonding network of the solid crystal.[6] |
Note: These are general predictions. Empirical determination is always recommended.
Experimental Protocol 2: Thermodynamic Solubility in Organic Solvents
The methodology is identical to the shake-flask method described in Protocol 1, with the aqueous buffers being replaced by the selected organic solvents. It is crucial to ensure the analytical method is adapted for quantification in each specific organic solvent.
Analytical Quantification: A Validated HPLC-UV Method
Accurate solubility data hinges on a reliable and validated method for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred technique due to its specificity, sensitivity, and robustness.[7][8]
Caption: A self-validating workflow for quantitative analysis using external calibration in HPLC.
Protocol 3: General HPLC-UV Method for Quantification
-
Instrumentation and Column: A standard HPLC system with a UV/Vis or Diode Array Detector. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[9]
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) by scanning a standard solution. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
-
Calibration:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Perform a serial dilution to create at least five calibration standards that bracket the expected concentration of the diluted solubility samples.
-
Inject each standard in triplicate and create a calibration curve by plotting the average peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.
-
-
Sample Analysis: Inject the diluted supernatant samples. Use the regression equation from the calibration curve to calculate the concentration in the diluted sample. Apply the dilution factor to determine the final solubility value.
Conclusion and Practical Implications
The solubility of this compound is a predictable yet complex property that is best managed through an understanding of its underlying chemical principles.
-
For Aqueous Applications: Solubility can be dramatically increased by raising the pH above ~5. This is highly effective for creating aqueous stock solutions or for formulation purposes where the final product is in a neutral or basic medium.
-
For Organic Synthesis: Polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations for reactions. For purification by crystallization, a mixed solvent system (e.g., ethanol/water) can be explored, where the compound is dissolved in a good solvent (ethanol) and precipitated by the addition of an anti-solvent (water).
By applying the robust experimental and analytical protocols outlined in this guide, researchers and developers can generate accurate, reliable solubility data, leading to more efficient process development, robust formulations, and successful scientific outcomes.
References
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Source: PubMed, URL:[Link]
- Brainly User Contributor. (2023).
- Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit, URL:[Link]
- ResearchGate User Discussion. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- Pearson Education. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Source: Pearson, URL:[Link] (Note: Direct link to specific study guide unavailable, linking to main publisher page).
- PubChem National Center for Biotechnology Information. This compound. Source: PubChem, URL:[Link]
- de Lima, A. C. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 182-189. Source: PubMed, URL:[Link]
- Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. Source: Scirp.org, URL:[Link]
- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 459. Source: Longdom Publishing, URL:[Link]
- Zhang, P., et al. (2016). Solubilities of Benzoic Acid in Seven Pure Solvents at Temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 61(7), 2415-2420.
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 4804-4807.
Sources
- 1. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
A Technical Guide to the Spectral Analysis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this guide offers a detailed interpretation of the compound's key spectral features, grounded in established spectroscopic principles. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization and quality control of this versatile chemical intermediate.
Introduction: A Versatile Building Block
This compound, often referred to as 4-(Boc-hydrazino)benzoic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a para-substituted benzoic acid, a common pharmacophore, and a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group. This unique combination makes it an invaluable building block for creating complex molecular architectures, such as peptide conjugates, heterocyclic compounds, and specialized linkers for antibody-drug conjugates (ADCs).[3]
Accurate and unambiguous characterization is paramount to ensuring the integrity of subsequent synthetic steps. This guide provides a foundational understanding of its spectral signature, enabling scientists to confidently verify its identity and purity.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectral data lies in understanding the molecule's constituent functional groups. Each group possesses unique vibrational modes (for IR) and electronic environments (for NMR) that give rise to characteristic signals.
Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.
¹H NMR Data Summary and Interpretation
The following table summarizes the expected and reported proton signals for the target compound. Data has been compiled from literature sources and interpreted based on fundamental principles. [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~12.5 | Singlet, broad | 1H | -COOH | The carboxylic acid proton is highly deshielded and acidic, appearing far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange. |
| ~9.5 | Singlet, broad | 1H | Boc-NH - | The amide-like proton of the Boc group is deshielded by the adjacent carbonyl and nitrogen atoms. |
| ~8.2 | Singlet, broad | 1H | Ar-NH - | The proton on the nitrogen attached to the aromatic ring. Its chemical shift can be variable. |
| ~7.8 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the anisotropic and electron-withdrawing effects of the adjacent carboxylic acid group. They are split by their neighbors. [4] |
| ~6.8 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -NHNHBoc) | These protons are shielded by the electron-donating effect of the hydrazine group, shifting them upfield relative to their counterparts. [4] |
| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, intense singlet. [4]|
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule.
¹³C NMR Data Summary and Interpretation
While less sensitive than ¹H NMR, ¹³C NMR provides a clear map of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~167 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is in a highly deshielded environment, characteristic of this functional group. [5] |
| ~155 | C =O (Boc Group) | The carbamate carbonyl of the Boc group is also significantly deshielded, appearing in a distinct region from the carboxylic acid carbonyl. |
| ~150 | C -NHNHBoc (Aromatic) | The aromatic carbon atom directly attached to the nitrogen (ipso-carbon) is shifted downfield due to the electronegativity of the nitrogen. |
| ~131 | C H (Aromatic) | Aromatic carbons bearing a proton. The carbons ortho to the -COOH group are typically found here. |
| ~122 | C -COOH (Aromatic) | The ipso-carbon attached to the carboxylic acid group. This is a quaternary carbon and often has a weaker signal. |
| ~113 | C H (Aromatic) | The aromatic carbons ortho to the electron-donating hydrazine group are shielded and appear at a higher field (more upfield). |
| ~80 | -C (CH₃)₃ (Boc Group) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~28 | -C(C H₃)₃ (Boc Group) | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.
Experimental Protocol: Acquiring the Spectrum
For a solid sample, the spectrum is typically obtained using either the potassium bromide (KBr) pellet method or, more conveniently, with an Attenuated Total Reflectance (ATR) accessory. [6]The ATR method requires minimal sample preparation and involves pressing the solid directly onto a crystal (often diamond or germanium) for analysis.
IR Data Summary and Interpretation
The IR spectrum is characterized by several key absorption bands that serve as a fingerprint for the molecule. [4]
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale & Causality |
|---|---|---|---|
| ~3316 | N-H Stretch | Hydrazine/Amide (-NH) | This sharp to medium intensity peak corresponds to the stretching of the N-H bonds in the hydrazine and Boc-amide moieties. [4] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. This is often one of the most recognizable features in the spectrum. [7][8] |
| ~1688 | C=O Stretch | Carboxylic Acid & Boc Group | This very strong and sharp absorption arises from the carbonyl stretching vibrations. The signals from the carboxylic acid (~1700-1680 cm⁻¹) and the Boc carbamate (~1710-1680 cm⁻¹) are often overlapped, resulting in a single, intense band. [4][7] |
| ~1607 | C=C Stretch | Aromatic Ring | These medium-intensity absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. [4][7] |
| ~1298 | C-O Stretch | Carboxylic Acid / Boc Group | A strong band associated with the C-O stretching vibrations present in both the carboxylic acid and the ester-like Boc functional group. [4]|
Caption: Correlation of functional groups to their primary IR absorption bands.
Synthesis and Purity Considerations
A common and reliable synthesis for this compound involves the reaction of 4-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. [4]The reaction mixture is typically stirred at room temperature before acidification and extraction. Purification is often achieved by recrystallization from a solvent system like ethyl acetate and hexane to yield the product as a solid. [4] The spectral data presented in this guide assumes a high degree of purity. Impurities, such as residual starting materials or solvents, will introduce extraneous peaks into the spectra. Therefore, a thorough analysis should always cross-reference all spectral data (¹H NMR, ¹³C NMR, IR) to build a conclusive case for the compound's identity and purity.
Conclusion
The spectroscopic profile of this compound is distinct and highly informative. The ¹H NMR spectrum is defined by a characteristic para-substituted aromatic pattern and a prominent singlet for the nine equivalent Boc protons. The IR spectrum is dominated by a very broad O-H stretch and a strong, sharp carbonyl absorption band around 1688 cm⁻¹. Together, these spectral data provide a definitive fingerprint for the verification of this important synthetic intermediate, ensuring its quality for applications in research and development.
References
- Vertex AI Search.
- The Royal Society of Chemistry.
- PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. Retrieved January 10, 2026.
- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved January 10, 2026.
- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. Retrieved January 10, 2026.
- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) 13C NMR spectrum. Retrieved January 10, 2026.
- PubChem. This compound.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved January 10, 2026.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved January 10, 2026.
- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) IR Spectrum. Retrieved January 10, 2026.
- Sigma-Aldrich. This compound. Retrieved January 10, 2026.
- ChemicalBook. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4. Retrieved January 10, 2026.
- NIST WebBook. Benzoic acid, 4-hydroxy-, hydrazide. Retrieved January 10, 2026.
- UCL Discovery.
- PMC - NIH. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Retrieved January 10, 2026.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Retrieved January 10, 2026.
- BLDpharm. 96736-00-4|this compound. Retrieved January 10, 2026.
- NIST WebBook. Benzoic acid.
- MW Journal of Science. Computational Study of 4-(2-2,6-bis (2-carbamothionylhydrazone) cyclohexylidene)hydrazinyl)benzoic acid. Retrieved January 10, 2026.
- Chemistry LibreTexts. IR Spectra of Selected Compounds. Retrieved January 10, 2026.
- NIH. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
- NIST WebBook. Benzoic acid, hydrazide. Retrieved January 10, 2026.
Sources
- 1. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
- 2. 96736-00-4|this compound|BLD Pharm [bldpharm.com]
- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzoic acid [webbook.nist.gov]
introduction to Boc-protected hydrazine compounds
An In-Depth Technical Guide to Boc-Protected Hydrazine Compounds
Foreword
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic manipulation of reactive functional groups is paramount. Among these, the hydrazine moiety presents a unique combination of nucleophilicity, basicity, and structural versatility, making it a cornerstone for the construction of a vast array of molecular architectures. However, its inherent reactivity necessitates a robust protection strategy to ensure selectivity and achieve desired synthetic outcomes. The advent of the tert-butoxycarbonyl (Boc) group revolutionized this field, offering a reliable and versatile shield for the hydrazine unit. This guide provides a comprehensive exploration of Boc-protected hydrazines, from their fundamental chemistry to their sophisticated applications, designed for the practicing researcher and drug development professional. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the principles that govern the successful application of these indispensable reagents.
The Fundamental Chemistry of Boc-Protected Hydrazines
The utility of any protecting group is defined by its ease of installation, its stability under a range of reaction conditions, and its selective removal without compromising the integrity of the target molecule. The Boc group excels in these aspects, making tert-butyl carbazate (Boc-hydrazine) and its derivatives essential tools in synthesis.
Structure, Properties, and the Influence of the Boc Group
tert-Butyl carbazate (CAS 870-46-2), the parent compound of this class, is a stable, crystalline solid at room temperature.[1] The Boc group, composed of a bulky tert-butyl moiety linked to a carbonyl, exerts a profound electronic and steric influence on the adjacent hydrazine nitrogens.
-
Electronic Effect : The electron-withdrawing nature of the carbonyl group delocalizes the lone pair of the nitrogen to which it is attached (Nα), significantly reducing its nucleophilicity and basicity. This electronic differentiation is the cornerstone of its utility, rendering the terminal -NH2 group (Nβ) selectively nucleophilic for subsequent reactions.
-
Steric Hindrance : The bulk of the tert-butyl group provides steric shielding, which can influence the regioselectivity of reactions and, in some cases, enhance the stability of the protected compound.
-
Solubility : The lipophilic nature of the Boc group often improves the solubility of hydrazine-containing intermediates in common organic solvents, facilitating reaction setup and purification.[2]
Table 1: Physicochemical Properties of tert-Butyl Carbazate
| Property | Value | Reference(s) |
| CAS Number | 870-46-2 | [3][4] |
| Molecular Formula | C5H12N2O2 | - |
| Molecular Weight | 132.16 g/mol | - |
| Melting Point | 39-42 °C | [5] |
| Boiling Point | 63-65 °C @ 0.1 mmHg | [2][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in ethanol, methanol, and other common organic solvents. | [5] |
Synthesis of Boc-Protected Hydrazines
The preparation of Boc-protected hydrazines is efficient and scalable. The most common method involves the reaction of a hydrazine source with di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent for introducing the Boc group.[7][8]
Caption: Workflow for the synthesis of tert-butyl carbazate.
This protocol describes a typical lab-scale synthesis.
-
Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate dissolved in an appropriate organic solvent (e.g., isopropanol, THF) with a solvent-to-hydrazine ratio of approximately 10:1 (mL/g).[9] Cool the flask in an ice-water bath to 0-5 °C.
-
Reaction : Add di-tert-butyl dicarbonate (Boc₂O), typically in a 1:1 to 1.5:1 molar ratio relative to hydrazine, to the dropping funnel, dissolved in the same solvent if necessary.[9] Add the Boc₂O solution dropwise to the stirred hydrazine solution, maintaining the internal temperature below 5 °C. The reaction is exothermic.
-
Workup : After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure completion.[9] The reaction mixture can then be concentrated under reduced pressure. The resulting crude product is often purified by recrystallization or distillation. A simple workup may involve drying, concentrating, and beating the residue to obtain the solid product.[9]
Causality : The reaction is performed at low temperature to control the exothermicity and to prevent the formation of the di-Boc protected hydrazine by-product. The Nβ-amino group of the initially formed tert-butyl carbazate is less nucleophilic than hydrazine itself, but can still react with Boc₂O, especially at elevated temperatures.
A noteworthy "green chemistry" approach involves a solventless technique where the hydrazine substrate is stirred directly in molten Boc₂O (m.p. 22-24 °C), often yielding pure products with a simple workup.[7][8] This method is particularly effective and avoids the use of catalysts like DMAP, which can be required for less reactive amines.[7]
Reactivity and Strategic Deprotection
The Boc group is revered for its predictable stability and cleavage. It is exceptionally stable to basic conditions, catalytic hydrogenolysis, and a wide range of nucleophiles, making it orthogonal to many other common protecting groups like benzyloxycarbonyl (Z or Cbz) and fluorenylmethyloxycarbonyl (Fmoc).[7][10]
Table 2: Stability of the Boc Group
| Condition | Stability | Comments |
| Strong Acids (TFA, HCl) | Labile | Standard deprotection condition.[11][12] |
| Strong Bases (NaOH, K₂CO₃) | Stable | Allows for reactions on other parts of the molecule.[7] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to Cbz and Benzyl groups.[7][10] |
| Nucleophiles (e.g., Hydrazine) | Stable | The carbamate is resistant to nucleophilic attack.[7] |
| Lewis Acids (e.g., ZnBr₂) | Labile | Can be used for selective deprotection.[12] |
| Thermal Conditions | Labile | Deprotection can occur at high temperatures.[13] |
The removal of the Boc group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate.[12][14]
The mechanism proceeds via protonation of the carbamate carbonyl, followed by the elimination of the highly stable tert-butyl cation. This cation can be trapped by the counter-ion, fragment to isobutene, or potentially alkylate nucleophilic sites on the substrate. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free hydrazine and carbon dioxide.[11][12][15]
Caption: Key steps in the acidic cleavage of a Boc-protected hydrazine.
Field Insight : A critical consideration during deprotection is the scavenging of the electrophilic tert-butyl cation.[15] In complex molecules, particularly peptides with sensitive residues like tryptophan or tyrosine, this cation can lead to unwanted side-alkylation. The addition of scavengers such as triethylsilane (TES), thioanisole, or water is a self-validating step to suppress these side reactions and ensure the integrity of the final product.
This protocol outlines a standard deprotection using TFA.
-
Setup : Dissolve the Boc-protected hydrazine substrate in a suitable solvent, typically dichloromethane (DCM).
-
Deprotection : To the solution, add trifluoroacetic acid (TFA). A common mixture is 25-50% TFA in DCM.[16] The reaction is typically rapid and is stirred at room temperature for 1-2 hours.
-
Workup : Monitor the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent and excess TFA under reduced pressure. The resulting product is often an ammonium salt (e.g., trifluoroacetate salt), which can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup to isolate the free hydrazine.
Applications in Synthesis and Drug Development
The strategic use of Boc-protected hydrazines unlocks efficient pathways to a multitude of high-value chemical entities. Their applications span from foundational organic synthesis to the complex assembly of modern pharmaceuticals.
Cornerstone of Heterocyclic Synthesis
Boc-protected hydrazines are indispensable precursors for N-containing heterocycles, which form the core of many pharmaceuticals.[17] Condensation with 1,3-dicarbonyl compounds or their equivalents provides a direct route to pyrazoles, while reactions with other bifunctional electrophiles can yield indazoles, triazoles, and oxadiazoles.[17][18][19]
Caption: Synthetic workflow for pyrazole synthesis via Boc-hydrazine.
The initial reaction forms a Boc-hydrazone, which then undergoes cyclization. The Boc group can be retained for further functionalization or removed in a final step to yield the parent heterocycle. This strategy provides a modular and high-yielding approach to building molecular complexity.
Essential Tool in Peptide and Medicinal Chemistry
In the realm of drug discovery, Boc-protected hydrazines serve as key building blocks and versatile intermediates.
-
Peptide Synthesis : They are crucial for the synthesis of peptide hydrazides, which are valuable precursors for producing peptide thioesters used in native chemical ligation—a powerful technique for synthesizing large proteins.[2][4][20] This is often accomplished using solid-phase peptide synthesis (SPPS) methodologies.[5][20]
-
Enzyme Inhibitors : The hydrazine moiety is a key pharmacophore in many enzyme inhibitors. tert-Butyl carbazate is used to synthesize molecules that target enzymes implicated in diseases like cancer, diabetes, and neurological disorders.[4]
-
API Synthesis : Boc-hydrazine is a documented intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the kinase inhibitor Ibrutinib , the PARP inhibitor Olaparib , and the anti-diabetic drug Gliclazide .[4] It is also used to form hydrazone intermediates in the synthesis of HIV-1 protease inhibitors.[5]
-
Asymmetric Synthesis : Enantioselective methods have been developed that utilize N-Boc-hydrazine to synthesize chiral β-hydrazino alcohols, which are valuable chiral building blocks for complex molecules.[21][22]
C-N Bond Forming Reactions
Modern catalysis has further expanded the utility of these reagents. Copper- and palladium-catalyzed N-arylation and N-vinylation reactions allow for the direct coupling of Boc-protected hydrazines with aryl or vinyl halides and boronic esters, providing efficient access to a wide range of substituted hydrazine derivatives.[5][18]
Safety and Handling
As with all chemical reagents, proper handling of tert-butyl carbazate is essential for laboratory safety. It is classified as a flammable solid and can cause skin and eye irritation.[3][6][23]
-
Handling : Work in a well-ventilated area, preferably a chemical fume hood.[3][23] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[6][24] Avoid formation of dust and keep away from ignition sources.[6][25] Use non-sparking tools and take measures to prevent electrostatic discharge.[23]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][23] Store separately from incompatible materials such as strong oxidizing agents and strong bases.[3]
Conclusion
Boc-protected hydrazines, anchored by the flagship reagent tert-butyl carbazate, represent a mature yet continually evolving class of synthetic intermediates. Their predictable reactivity, robust stability, and the ease of Boc group removal provide a self-validating system for complex synthetic planning. From the construction of foundational heterocyclic cores to their role as key fragments in life-saving pharmaceuticals, their impact is undeniable. For the modern researcher, a thorough understanding of the principles and protocols outlined in this guide is not merely advantageous—it is fundamental to leveraging the full synthetic power of the hydrazine moiety in the pursuit of novel molecular discovery.
References
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic-Chemistry.org. [Link]
- Jiang, H., et al. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
- Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Bozereagent.com. [Link]
- Gomes, P. A. C., et al. (2021).
- Jiang, H., et al. (2016).
- Trade Science Inc. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Tsijournals.com. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2022).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fishersci.co.uk. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. [Link]
- Guryanov, I., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. [Link]
- AAPPTec. (n.d.). Planning a Peptide Synthesis. Apptec.com. [Link]
- Brik, A., et al. (2005). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic-Chemistry.org. [Link]
- Cankař, P., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
- ResearchGate. (1995). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. [Link]
- Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advanced Experimental Medicine and Biology. [Link]
- ResearchGate. (2018).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Acs.org. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2022).
- ResearchGate. (2012). Synthesis of monoalkylated bis-BOC protected hydrazines. [Link]
- ResearchGate. (2013). (PDF) Dual protection of amino functions involving Boc. [Link]
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Bozereagent.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl Carbazate Supplier India | CAS 870-46-2 [punagri.com]
- 5. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. peptide.com [peptide.com]
- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 19. tsijournals.com [tsijournals.com]
- 20. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. echemi.com [echemi.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. tcichemicals.com [tcichemicals.com]
role of Boc protecting group in hydrazine derivatives
An In-Depth Technical Guide to the Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Hydrazine Chemistry
For researchers, medicinal chemists, and professionals in drug development, mastering the manipulation of reactive functional groups is paramount. Among these, the hydrazine moiety presents a unique set of challenges and opportunities due to its high nucleophilicity and propensity for oxidation. The strategic use of protecting groups is therefore not merely a convenience but a cornerstone of successful synthetic campaigns involving hydrazine derivatives. This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) group's role in hydrazine chemistry, offering insights into its application, underlying mechanisms, and practical methodologies.
The Imperative for Hydrazine Protection: Why Boc?
Hydrazine and its derivatives are versatile building blocks in organic synthesis, crucial for the construction of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] However, the presence of two nucleophilic nitrogen atoms complicates their selective functionalization. Uncontrolled reactions can lead to mixtures of N-acylated, N-alkylated, and N-arylated products, significantly reducing the yield of the desired compound.
The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for the protection of hydrazines for several key reasons:
-
Robustness and Orthogonality: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[2][3] This stability allows for the selective manipulation of other functional groups within the molecule. Furthermore, its acid-lability provides excellent orthogonality with other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups.[4][5] This orthogonality is a critical consideration in multi-step syntheses, particularly in peptide chemistry.[6]
-
Mild Deprotection Conditions: The removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][7] This process generates gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[8]
-
Modulation of Reactivity: The introduction of a Boc group significantly attenuates the nucleophilicity of the nitrogen atom to which it is attached. This electronic effect allows for the selective reaction at the unprotected nitrogen of a mono-Boc-protected hydrazine.
Synthesis of Boc-Protected Hydrazines
The most common method for the introduction of a Boc group onto a hydrazine is the reaction with di-tert-butyl dicarbonate (Boc)₂O.[9] The reaction proceeds via nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of (Boc)₂O.
General Mechanism of Boc Protection
The mechanism involves the nucleophilic attack of the amine on the carbonyl of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing tert-butyl carbonate, which subsequently decomposes to tert-butanol and carbon dioxide.[8]
Caption: Acid-catalyzed deprotection of a Boc-protected hydrazine.
Experimental Protocol: Deprotection with TFA
Step-by-Step Methodology:
-
Dissolve the Boc-protected hydrazine derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as crystallization or chromatography.
Caution: The tert-butyl cation generated during deprotection can be trapped by nucleophilic residues in the substrate. [10]The addition of scavengers like triethylsilane or thioanisole can mitigate this side reaction.
Strategic Applications in Synthesis
The use of Boc-protected hydrazines is widespread in organic synthesis, particularly in the construction of complex molecules and in drug discovery.
Synthesis of Substituted Hydrazines
Mono-Boc-protected hydrazine is an excellent starting material for the synthesis of mono-substituted hydrazines. The Boc group deactivates one nitrogen, allowing for selective alkylation, arylation, or acylation at the other nitrogen. [11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
The Lynchpin Molecule: An In-depth Technical Guide to the Reactivity of Boc-Hydrazino Benzoic Acids
For the modern researcher in drug development and chemical biology, mastering the reactivity of bifunctional building blocks is paramount. Among these, the Boc-hydrazino benzoic acid scaffold has emerged as a lynchpin molecule, offering a powerful combination of a protected nucleophile and a versatile carboxylic acid. This guide provides an in-depth exploration of the core reactivity principles of these reagents, moving beyond simple protocols to elucidate the underlying chemical logic that governs their application. We will dissect the nuanced behavior of the ortho, meta, and para isomers, providing field-proven insights to empower researchers to leverage these molecules with precision and confidence.
The Architectural Blueprint: Understanding the Functional Dichotomy
Boc-hydrazino benzoic acids are characterized by a phenyl ring substituted with two key functional groups: a Boc-protected hydrazine (-NHNH-Boc) and a carboxylic acid (-COOH). This architecture creates a functional dichotomy that is the very source of its synthetic utility.
-
The Temporarily Masked Nucleophile: The hydrazine moiety is a potent nucleophile, but its reactivity is strategically tempered by the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile mask allows for the selective unmasking of the hydrazine at a desired stage of a synthetic sequence, preventing unwanted side reactions.
-
The Versatile Handle: The carboxylic acid group serves as a robust handle for a variety of chemical transformations, most notably amide bond formation. This allows for the covalent attachment of the Boc-hydrazino benzoic acid moiety to other molecules, such as peptides, proteins, or small-molecule drugs.
The interplay between these two functional groups, and their spatial arrangement (ortho, meta, or para), dictates the overall reactivity and application of the molecule.
The Art of Protection and Deprotection: Controlling the Hydrazine's Reactivity
The Boc group is the cornerstone of the controlled reactivity of these molecules. Its installation and removal are fundamental operations that every researcher using these reagents must master.
Boc Protection: A Shield for the Hydrazine
The protection of the hydrazine group is typically achieved by reacting the parent hydrazino benzoic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity for attack on the electrophilic carbonyl of (Boc)₂O.[1]
Mechanism of Boc Protection:
Caption: Acid-catalyzed deprotection of a Boc-protected hydrazine.
Experimental Protocol: Boc Deprotection of 4-(2'-N-Boc-hydrazino)benzoic acid
-
Dissolution: Dissolve the Boc-protected hydrazino benzoic acid in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. For substrates with other acid-sensitive groups, milder conditions such as zinc bromide in DCM can be employed. [2]3. Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt of the deprotected hydrazine.
Trustworthiness Note: The generation of the reactive tert-butyl cation during deprotection can lead to side reactions, particularly alkylation of nucleophilic residues like tryptophan or methionine in peptide substrates. [1]The inclusion of scavengers such as triisopropylsilane (TIS) in the deprotection cocktail is a self-validating measure to mitigate these side reactions. [1]
The Carboxylic Acid Moiety: A Gateway to Conjugation
The carboxylic acid group of Boc-hydrazino benzoic acids is a versatile handle for covalent modification, primarily through the formation of amide bonds. This functionality is the key to incorporating these molecules as linkers in larger biomolecular constructs.
Amide Bond Formation: The EDC/NHS Chemistry
A robust and widely used method for forming amide bonds is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. [3]EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This ester readily reacts with primary amines to form a stable amide bond. [3] Experimental Workflow: EDC/NHS Mediated Amide Coupling
Caption: General workflow for EDC/NHS mediated amide bond formation.
Detailed Protocol: Amide Coupling of 4-(2'-N-Boc-hydrazino)benzoic acid to a Primary Amine
-
Activation: Dissolve 4-(2'-N-Boc-hydrazino)benzoic acid, EDC, and NHS in a suitable buffer (e.g., 0.1 M MES, pH 4.5-5) and react for 15 minutes at room temperature. [4]The activation is most efficient at a slightly acidic pH. [4]2. Coupling: Add the amine-containing molecule to the activated Boc-hydrazino benzoic acid solution. The reaction with the primary amine is most efficient at pH 7-8. [4]Therefore, adjusting the pH after the activation step is recommended for optimal results.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding hydroxylamine to a final concentration of 10 mM. [4]5. Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for biomolecules.
The Hydrazone Linkage: A pH-Sensitive Trigger for Drug Delivery
Upon deprotection of the Boc group, the revealed hydrazine functionality can readily react with aldehydes and ketones to form hydrazone linkages. This reaction is of particular importance in the field of antibody-drug conjugates (ADCs), where the pH-sensitive nature of the hydrazone bond is exploited for targeted drug release. [5]
Hydrazone Formation and pH-Dependent Stability
Hydrazone formation is a reversible condensation reaction that is catalyzed by acid. [6]The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells. [5]This differential stability allows for the stable circulation of an ADC in the bloodstream and the triggered release of the cytotoxic payload upon internalization into the target cell. [5] The stability of the hydrazone bond is influenced by the electronic properties of the reacting aldehyde/ketone and hydrazine. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. [6][7] Data on Hydrazone Stability:
| Conjugate Type | pH 7.4 (Half-life) | pH 5.5 (Half-life) |
| Aliphatic Aldehyde Conjugate | < 2 hours | Significantly shorter |
| Aromatic Aldehyde Conjugate | > 72 hours | > 48 hours |
Data synthesized from literature reports. [6][7]
Application in Antibody-Drug Conjugates (ADCs)
Boc-hydrazino benzoic acids are precursors to linkers used in ADCs. A common strategy involves a heterobifunctional linker system, such as S-HyNic and S-4FB. [8][9]
-
The antibody is modified with S-HyNic to introduce hydrazine functionalities. [8]2. The drug molecule is derivatized with an aldehyde or ketone.
-
The Boc-hydrazino benzoic acid is coupled to the drug molecule via its carboxylic acid.
-
After deprotection, the hydrazine on the linker-drug conjugate reacts with an aldehyde-modified antibody (using a reagent like S-4FB) to form the final ADC. [8][9] Logical Relationship in ADC Formation:
Caption: Logical workflow for the synthesis of an ADC using a hydrazone linker.
The Influence of Isomeric Position: Ortho, Meta, and Para Reactivity
The position of the hydrazine and carboxylic acid groups on the benzoic acid ring (ortho, meta, or para) has a subtle but significant impact on the molecule's reactivity, primarily through electronic and steric effects.
-
Acidity of the Carboxylic Acid: The acidity of the benzoic acid moiety is influenced by the electronic nature of the hydrazino substituent. The ortho isomer is generally the most acidic due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the ring, leading to enhanced stabilization of the carboxylate anion. [10]
-
Nucleophilicity of the Hydrazine: The nucleophilicity of the hydrazine is influenced by the electron-withdrawing nature of the carboxylic acid group. In the para and ortho positions, the resonance effect of the carboxyl group can decrease the electron density on the hydrazine, potentially reducing its nucleophilicity compared to the meta isomer where this resonance effect is absent.
-
Propensity for Cyclization: The ortho isomer is uniquely predisposed to intramolecular cyclization reactions. For example, upon activation of the carboxylic acid, the adjacent hydrazine can act as an intramolecular nucleophile, leading to the formation of cyclic structures like benzotriazinones. [11] Comparative Reactivity Summary:
| Isomer | Acidity of -COOH | Nucleophilicity of -NHNH₂ | Propensity for Cyclization |
| Ortho | Highest | Potentially reduced | High |
| Meta | Intermediate | Highest | Low |
| Para | Lowest | Potentially reduced | Low |
Analytical Characterization: Validating Your Synthesis
The successful synthesis and modification of Boc-hydrazino benzoic acids and their derivatives must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Key signals to monitor include the Boc protons (a singlet around 1.4 ppm), the aromatic protons (with splitting patterns dependent on the substitution pattern), and the N-H protons of the hydrazine and carbamate.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for these molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O stretch of the carboxylic acid and the carbamate, and the N-H stretches of the hydrazine.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. | Increase TFA concentration or reaction time. Consider a stronger acid system like 4M HCl in dioxane. [1] |
| Side-chain Alkylation during Deprotection | Reactive tert-butyl cation attacking nucleophilic residues. | Add scavengers like triisopropylsilane (TIS) or anisole to the deprotection cocktail. [1] |
| Low Yield in Amide Coupling | Hydrolysis of the activated ester intermediate. | Ensure anhydrous conditions and optimize the pH for both the activation and coupling steps. [4] |
| Premature Hydrolysis of Hydrazone Linker | Use of an aliphatic aldehyde or electron-withdrawing groups near the hydrazone. | Use an aromatic aldehyde for increased stability. Avoid strongly electron-withdrawing substituents if stability at neutral pH is critical. [6] |
Conclusion: A Versatile Tool for the Modern Chemist
Boc-hydrazino benzoic acids are more than just simple bifunctional linkers; they are sophisticated chemical tools that offer a high degree of control over complex molecular assembly. By understanding the fundamental principles of their reactivity—from the nuances of Boc group manipulation to the pH-sensitive nature of the hydrazone bond and the subtle influence of isomeric positioning—researchers can unlock their full potential. This in-depth guide provides the foundational knowledge and practical insights necessary to confidently and effectively employ these versatile molecules in the pursuit of novel therapeutics and advanced chemical probes.
References
- Boc Deprotection Mechanism. (n.d.). Common Organic Chemistry.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). Organic Process Research & Development.
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2013). Pharmaceutical Research.
- S-HyNic Bioconjugation Technical Manual. (n.d.). Interchim.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). ACS Omega.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. rsc.org [rsc.org]
- 11. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Keystone Building Block for Modern Drug Discovery: A Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a pivotal molecular scaffold in contemporary medicinal chemistry and drug development. We will explore its rational design, detailing the strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group and the versatile hydrazine linker. This guide will furnish researchers and drug development professionals with a thorough understanding of its synthesis, characterization, and critical applications, substantiated by field-proven insights and authoritative references.
Introduction: The Strategic Importance of Boc-Protected Hydrazinobenzoic Acids
In the landscape of modern drug discovery, the efficient and strategic assembly of complex molecular architectures is paramount. Bifunctional building blocks, which possess orthogonal reactive sites, are invaluable tools in this endeavor. This compound, also known as tert-butyl 2-(4-carboxyphenyl)hydrazine-1-carboxylate, has emerged as a cornerstone reagent due to its unique trifecta of functionalities: a carboxylic acid for amide bond formation, a Boc-protected hydrazine for controlled elaboration, and a rigid phenyl backbone that provides a defined spatial orientation for pharmacophoric elements.
The rationale behind its design lies in the strategic masking of one of the nucleophilic nitrogens of the hydrazine moiety with a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group allows for the selective reaction of the unprotected amine or, following deprotection, the controlled formation of various heterocyclic systems. This level of control is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the construction of diverse compound libraries for biological screening.
Synthesis and Mechanistic Insights
The most common and industrially scalable synthesis of this compound involves the direct Boc-protection of its precursor, 4-hydrazinobenzoic acid.[1] This precursor, in turn, is typically prepared from the readily available 4-aminobenzoic acid.[2][3]
Synthesis of the Precursor: 4-Hydrazinobenzoic Acid
The synthesis of 4-hydrazinobenzoic acid is a classic example of aromatic amine chemistry, proceeding through a two-step diazotization-reduction sequence.
Caption: Boc-Protection of 4-Hydrazinobenzoic Acid.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: 4-Hydrazinobenzoic acid is dissolved in a mixture of dioxane, water, and an aqueous solution of sodium hydroxide.
-
Reaction: The solution is cooled to 0 °C, and di-tert-butyl dicarbonate is added. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature for 30 minutes.
-
Work-up and Isolation: The reaction volume is reduced, and the solution is acidified with a dilute acid (e.g., 0.5% HCl). The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final compound is purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.
Table 1: Summary of Synthesis Parameters
| Step | Starting Material | Reagents | Solvent(s) | Key Conditions | Product |
| 1 | 4-Aminobenzoic Acid | NaNO₂, HCl, Na₂SO₃ | Water | 0-5 °C (Diazotization) | 4-Hydrazinobenzoic Acid |
| 2 | 4-Hydrazinobenzoic Acid | (Boc)₂O, NaOH | Dioxane, Water | 0 °C to Room Temp. | This compound |
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound and its derivatives lies in their ability to serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The hydrazine moiety is a precursor to numerous heterocyclic systems and can also be used to form stable hydrazones.
A Case Study: Development of Novel Anticancer Agents
A compelling example of the application of this scaffold is in the development of novel anticancer agents. Researchers have successfully synthesized a series of 4-hydrazinobenzoic acid derivatives and evaluated their cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. [4] Several of these derivatives demonstrated potent inhibitory effects, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin. [4]This research highlights the potential of the 4-hydrazinobenzoic acid core as a pharmacophore for the design of new anticancer drugs. Furthermore, some of the synthesized compounds were found to induce apoptosis in cancer cells, a desirable mechanism of action for anticancer therapies. [4]
Caption: Synthetic utility in generating compound libraries.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem [5] |
| Molecular Weight | 252.27 g/mol | PubChem [5] |
| CAS Number | 96736-00-4 | PubChem [5] |
| Appearance | Light yellow to yellow solid | Commercial Suppliers |
| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | PubChem [5] |
Conclusion
This compound stands as a testament to the power of rational molecular design in advancing drug discovery. Its strategic combination of a reactive carboxylic acid, a protected hydrazine, and a rigid aromatic core provides medicinal chemists with a versatile and powerful tool for the synthesis of novel therapeutic agents. The straightforward and scalable synthesis of this building block, coupled with its demonstrated utility in generating biologically active compounds, ensures its continued importance in the pursuit of new medicines.
References
- PrepChem. Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- PubChem. This compound. National Center for Biotechnology Information.
- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098.
- Hassan, A.S., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(21), 5183.
- Google Patents. CN102911084A - Preparation method of tert-butyl carbazate.
- Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid.
- MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine).
- Organic Syntheses. Carbazic acid, tert-butyl ester.
- Organic Syntheses. t-BUTYL AZODIFORMATE.
- MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors.
- Google Patents. CN101157629A - Method for preparing p-carboxyl phenylhydrazine.
- PubChem. 4-Hydrazinobenzoic acid. National Center for Biotechnology Information.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of Boc-4-hydrazinobenzoic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Boc-4-hydrazinobenzoic Acid in Modern Drug Discovery
Boc-4-hydrazinobenzoic acid, formally known as 4-(2'-N-Boc-hydrazino)benzoic acid, is a critical reagent and building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique bifunctional nature, possessing a carboxylic acid and a Boc-protected hydrazine moiety, makes it an invaluable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic pathways.[1] This guide provides an in-depth exploration of this compound, from sourcing and quality control to its diverse applications in drug development, offering a comprehensive resource for researchers and scientists in the field.
Part 1: Sourcing and Qualification of Commercial Boc-4-hydrazinobenzoic Acid
The reliability of any synthetic endeavor begins with the quality of the starting materials. For a specialized reagent like Boc-4-hydrazinobenzoic acid, careful supplier selection and rigorous quality control are paramount.
Identifying Reputable Commercial Suppliers
A number of chemical suppliers specialize in amino acids and their derivatives, offering Boc-4-hydrazinobenzoic acid. When evaluating potential suppliers, consider factors such as purity guarantees, availability of analytical data (e.g., HPLC, NMR), and batch-to-batch consistency.
| Supplier | Typical Purity | Notes |
| Chem-Impex | ≥ 99% (HPLC)[1] | Offers the compound as 4-(2'-N-Boc-hydrazino)benzoic acid. |
| Advanced ChemTech | ≥ 98% | Part of TCP Analytical, focusing on research and production reagents.[2] |
| Alfa Chemistry | High Purity | Lists the compound under their "Unusual Amino Acids" category.[3] |
| GL Biochem | Research Grade | A supplier of a wide range of peptide reagents.[4] |
| Parchem | Specialty Chemical | A global supplier of specialty chemicals.[5] |
Essential Quality Control and Characterization
Upon receipt of Boc-4-hydrazinobenzoic acid, it is crucial to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of subsequent experiments.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥97% is generally acceptable for most applications.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. The characteristic proton NMR signals for Boc-4-hydrazinobenzoic acid in deuterated methanol (CD3OD) include doublets around δ 7.84 and δ 6.75 for the aromatic protons and a singlet around δ 1.45 for the nine protons of the Boc group.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups. Expect to see characteristic peaks for N-H, C=O (from both the carboxylic acid and the carbamate), and aromatic C-H bonds.[8]
Part 2: Synthesis, Handling, and Storage
A thorough understanding of the synthesis and proper handling of Boc-4-hydrazinobenzoic acid is essential for its effective and safe use in the laboratory.
Synthetic Route Overview
Boc-4-hydrazinobenzoic acid is typically synthesized from p-aminobenzoic acid. The process involves the diazotization of the amino group, followed by reduction and subsequent protection of the resulting hydrazine with di-tert-butyl dicarbonate (Boc anhydride).[9][10][11]
Detailed Synthetic Protocol
The following is a representative protocol for the Boc protection of 4-hydrazinobenzoic acid:
-
Dissolve 4-hydrazinobenzoic acid (5 mmol) in a mixture of dioxane (10 ml), water (5 ml), and 1 N NaOH solution (5 ml).[8]
-
Cool the reaction mixture to 0°C in an ice bath.[8]
-
Add di-tert-butyl dicarbonate (6 mmol) to the cooled solution.[8]
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.[8]
-
Reduce the volume of the solution by half under reduced pressure.[8]
-
Acidify the solution with 0.5% HCl and extract the product with ethyl acetate.[8]
-
Wash the combined organic layers with brine and dry over sodium sulfate.[8]
-
Remove the solvent to yield the crude product, which can be further purified by recrystallization.[8]
Handling and Storage Recommendations
Proper handling and storage are critical to maintain the stability and integrity of Boc-4-hydrazinobenzoic acid and its derivatives.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[13][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][15] For long-term storage, temperatures of 0-8°C or -20°C are recommended, and it should be stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation and degradation.[1][15][16] Keep away from strong oxidizing agents and moisture.[12][15]
Part 3: Applications in Drug Development and Research
The unique chemical properties of Boc-4-hydrazinobenzoic acid make it a versatile tool in various stages of drug discovery and development.
Role in Peptide Synthesis and Bioconjugation
The Boc-protected hydrazine group can be selectively deprotected under acidic conditions, revealing a reactive hydrazine moiety.[17] This functionality is particularly useful for:
-
Peptide Synthesis: It can be incorporated into peptide chains as an unnatural amino acid, allowing for further modifications or the creation of unique peptide architectures.[1]
-
Bioconjugation: The deprotected hydrazine can react with aldehydes and ketones on other molecules (e.g., proteins, antibodies) to form stable hydrazone linkages. This is a common strategy for creating antibody-drug conjugates (ADCs) and other targeted therapies.
A Scaffold for Novel Therapeutics
Boc-4-hydrazinobenzoic acid serves as a foundational scaffold for the synthesis of a wide range of biologically active compounds.
-
Anticancer Agents: Numerous derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[18] Some of these compounds have shown potent inhibitory effects and have been found to induce apoptosis in cancer cells.[18]
-
Antioxidant Compounds: The hydrazine moiety is known to possess antioxidant properties.[19] Derivatives of 4-hydrazinobenzoic acid have been investigated for their ability to scavenge free radicals, with many demonstrating significant antioxidant activity in vitro.[19][20][21]
-
Iron Chelators: 4-Hydrazinobenzoic acid is a key starting material in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload.[9][15]
Conclusion
Boc-4-hydrazinobenzoic acid is a cornerstone reagent for chemists and researchers in the pharmaceutical industry. Its versatility as a synthetic building block, coupled with the biological activity of its derivatives, ensures its continued importance in the development of novel therapeutics. By understanding the nuances of its procurement, handling, and application, scientists can effectively leverage this powerful molecule to advance their research and contribute to the discovery of new medicines.
References
- 4-(2'-N-Boc-hydrazino)benzoic acid. Chem-Impex. URL
- Boc-4-hydrazinobenzoic acid. Advanced ChemTech. URL
- SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride. Fisher Scientific. URL
- What are the applications and storage conditions of 4-Hydrazinobenzoic acid? Guidechem. URL
- Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com. URL
- 4-(2-N-Boc-Hydrazino)Benzoic Acid (Cas 96736-00-4). Parchem. URL
- SAFETY DATA SHEET - 4-Hydrazinobenzoic acid. Fisher Scientific. URL
- 4-Hydrazinobenzoic acid. Apollo Scientific. URL
- 4-Hydrazinobenzoic acid (p-Hydrazinobenzoic acid) | Biochemical Reagent. MedChemExpress. URL
- CAS 96736-00-4 4-(2'-N-Boc-hydrazino)benzoic acid. Chemical Amino / Alfa Chemistry. URL
- 4-Hydrazinobenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- 4-Hydrazinobenzoic acid, 97%. Thermo Scientific Chemicals. URL
- Quality Control. BOC Sciences. URL
- Boc-4-hydrazinobenzoic acid. GL Biochem. URL
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.
- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid and Its Common Deriv
- Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. URL
- Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed. URL
- Method for preparing p-carboxyl phenylhydrazine.
- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid and Its Common Deriv
- Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Benchchem. URL
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. URL
- tert-Butyl 4-hydroxybenzo
- (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. alfachemic.com [alfachemic.com]
- 4. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]
- 5. parchem.com [parchem.com]
- 6. 4-Hydrazinobenzoic Acid | 619-67-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Hydrazinobenzoic acid, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 11. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Page loading... [guidechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Handling of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This guide provides a comprehensive overview of the critical aspects of storing and handling 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS No. 96736-00-4), a key reagent in pharmaceutical research and development. Adherence to these guidelines is essential to ensure the chemical's integrity, maximize experimental success, and maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.
| Property | Value | Source(s) |
| CAS Number | 96736-00-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Stability and Degradation
The stability of this compound is largely dictated by its two primary functional moieties: the tert-butoxycarbonyl (Boc) protecting group and the hydrazine group linked to a benzoic acid core.
The Boc Protecting Group: An Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions, yet facile removal under acidic conditions. It is stable to basic hydrolysis and various nucleophiles.[3] Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via cleavage of the tert-butyl-oxygen bond.[3] This inherent acid lability necessitates the avoidance of acidic environments during storage and handling to prevent premature deprotection and the generation of impurities.
The Hydrazine Moiety: Susceptibility to Oxidation
Hydrazine and its derivatives are reducing agents and can be susceptible to oxidation.[4] While specific oxidative degradation studies on this compound are not extensively documented in publicly available literature, it is prudent to assume potential sensitivity to strong oxidizing agents. The aromatic hydrazine component may also be sensitive to photodegradation, a common characteristic of aromatic hydrazine derivatives.
Thermal Stability
The thermal stability of the benzoic acid portion of the molecule is relatively high.[5][6] However, the overall thermal stability of this compound will also be influenced by the Boc and hydrazine groups. Heating should be done with caution, and prolonged exposure to high temperatures should be avoided.
Recommended Storage and Handling Protocols
Based on the chemical's properties and potential for degradation, the following storage and handling procedures are recommended to maintain its quality and ensure user safety.
Storage Conditions
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container at 2-8°C .[1] The storage area should be dry and protected from light. For added protection against potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, though not always explicitly stated by suppliers.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted respirator is necessary to avoid inhalation of the fine particles.
Weighing and Dispensing
Due to its hazardous properties and the potential for generating airborne particles, weighing and dispensing of this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][8][9]
-
Preparation: Don all required PPE. Ensure the weighing area within the fume hood or ventilated enclosure is clean and free of contaminants.
-
Tare the Vessel: Place a clean, dry, and appropriately sized receiving vessel (e.g., a vial or round-bottom flask) on the analytical balance and tare the weight.
-
Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the tared vessel using a clean spatula. Minimize the creation of dust by handling the powder gently.
-
Seal and Re-weigh: Immediately cap the receiving vessel and the stock container. Re-weigh the sealed receiving vessel to determine the exact amount of compound transferred.
-
Cleaning: Decontaminate the spatula and any other utensils used during the transfer. Clean the weighing area thoroughly.
Caption: Workflow for the safe weighing of this compound.
Solution Preparation
When preparing solutions of this compound, it is important to consider solvent compatibility and the potential for degradation.
-
pH Considerations: To prevent acid-catalyzed deprotection of the Boc group, the use of acidic solvents or buffers should be strictly avoided. If the pH of an aqueous solution needs to be adjusted, it should be maintained in the neutral to slightly basic range.
Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding these hazards is crucial for safe handling and in the event of an emergency.
GHS Hazard Classification
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
Incompatibilities
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: Due to the reducing nature of the hydrazine moiety.
-
Strong Acids: To prevent the cleavage of the Boc protecting group.
-
Strong Bases: While the Boc group is generally stable to bases, strong basic conditions may affect other parts of the molecule or be incompatible with the experimental design.
Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]
Caption: Decision tree for assessing the stability of this compound.
Disposal
Waste containing this compound should be treated as hazardous waste. Disposal must be in accordance with local, state, and federal regulations. A common method for the disposal of hydrazine derivatives is through chemical oxidation.[14][15] This can be achieved by treating a dilute aqueous solution of the waste with an oxidizing agent such as calcium hypochlorite or hydrogen peroxide. However, it is imperative to consult with your institution's environmental health and safety department for specific disposal protocols.
References
- Mettler Toledo. (n.d.). Safe Weighing of Potent and Hazardous Substances.
- Hartford, G., Cheung, P., Whitaker, K., & Helmy, R. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(9).
- University of California, Santa Barbara. (n.d.). Hydrazine.
- Hartford, G., Cheung, P., Whitaker, K., & Helmy, R. (2013). Effective and efficient weighing of potent compounds. ResearchGate.
- Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx.
- Jürmanna, G., Tšubrika, O., Tammeveskib, K., & Mäeorga, U. (2002). Investigation of the oxidation ability of protected hydrazine derivatives. Journal of Chemical Research, 26(1), 1-3.
- Egiebor, N. O., & Oni, A. A. (2003). Microbial degradation of Methyl Hydrazine Contaminated NASA Wastewater. ResearchGate.
- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. II. Isophthalimides. New Protective Groups on Nitrogen. Journal of the American Chemical Society, 79(12), 3064–3068.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- tks publisher. (n.d.). Potent compound safety in the laboratory.
- PubChem. (n.d.). This compound.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297.
- Anderson, L., Topper, M., Jain, P., McIntosh, E., & McLaughlin, M. L. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in experimental medicine and biology, 611, 211–212.
- Gogolashvili, E. L., & Tushurashvili, R. G. (2004). Detoxication of hydrazine in waste waters. ResearchGate.
- Defense Technical Information Center. (1977). Safety and Handling of Hydrazine.
- Khan, S. B., Ali, F., Kamal, T., Asiri, A. M., & Rahman, M. M. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Molecules, 27(24), 8893.
- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. II. Isophthalimides. New Protective Groups on Nitrogen. Journal of the American Chemical Society, 79(12), 3064–3068.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(1), 120-125.
- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
- Lányi, K., & Dinya, Z. (2001). Photodegradation study of some triazine-type herbicides. ResearchGate.
- PubChem. (n.d.). 4-(2-Fmoc-hydrazino)benzoic acid.
- Al-Saydeh, S. A., El-Naas, M. H., & Zaidi, S. J. (2017). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Saudi Pharmaceutical Journal, 25(6), 777–785.
- Zhang, C., Wang, J., Liu, R., & Li, Y. (2020). Study on 2-Hydrazino-4-methylbenzothiazole in Nine Monosolvents and Four Mixed Solvents at 273.15 to 318.15 K: Solubility Determination and Modeling. ResearchGate.
- Matsukevich, I. V., Beljin, J., Kulinich, N. V., Apostolović, T., Maletić, S., & Romanovski, V. (2023). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Science and Pollution Research, 30(1), 1-10.
- Taylor, R. (1975). The thermal decomposition of benzoic acid. ResearchGate.
Sources
- 1. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
- 2. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 溶剂混溶性表 [sigmaaldrich.com]
- 12. 4-(2-Fmoc-hydrazino)benzoic acid | C22H18N2O4 | CID 2756155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
using 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid in peptide synthesis
An Application Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Advanced Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound (Boc-HBA) in modern peptide synthesis. We will explore the underlying chemical principles that make this reagent a versatile tool for creating C-terminal peptide hydrazides, which are crucial intermediates for protein chemical synthesis, bioconjugation, and the development of complex peptide architectures. Detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) workflows, from resin functionalization to final product characterization, are provided, alongside critical insights into experimental design and causality.
Introduction: The Strategic Value of the Hydrazide Moiety
In the landscape of peptide chemistry, the ability to introduce specific functional handles is paramount for expanding the therapeutic and diagnostic potential of peptides. The C-terminal hydrazide is one such pivotal functional group. Peptide hydrazides are stable intermediates that serve as versatile precursors for a variety of subsequent chemical transformations.[1] They are particularly valued as precursors to peptide thioesters for Native Chemical Ligation (NCL), a cornerstone technique for the total chemical synthesis of proteins.[2][3] Furthermore, the hydrazide group can participate in bioorthogonal reactions, such as hydrazone ligation with aldehydes or ketones, enabling the precise conjugation of peptides to other molecules like drugs, imaging agents, or carrier proteins.[4][5]
This compound, hereafter referred to as Boc-HBA, is a bifunctional reagent elegantly designed to facilitate the synthesis of C-terminal peptide hydrazides. It features:
-
A carboxylic acid group for standard amide bond formation.
-
A hydrazine moiety protected with the acid-labile tert-butyloxycarbonyl (Boc) group .
This unique structure allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing the orthogonal Fmoc/tBu protection strategy.[6][7]
The Chemical Principle: Orthogonality in Action
The efficacy of Boc-HBA in peptide synthesis hinges on the principle of orthogonal protection.[8][9] The Boc group protecting the hydrazine is stable under the basic conditions (e.g., 20% piperidine in DMF) used to remove the temporary Nα-Fmoc protecting group during chain elongation.[6][10] However, it is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final step to cleave the peptide from the resin and remove permanent side-chain protecting groups (e.g., tBu, Trt, Pbf).[7][11][12]
This orthogonality ensures that the reactive hydrazine functionality remains masked throughout the entire peptide assembly process, preventing unwanted side reactions, and is only revealed at the final deprotection stage. The aryl hydrazide structure also provides excellent stability throughout the synthesis cycles.[6]
Figure 1: Structure of Boc-HBA highlighting the acid-labile Boc protecting group and the carboxylic acid coupling site.
Core Application: SPPS of C-Terminal Peptide Hydrazides
The primary application of Boc-HBA is its use as a linker to generate peptides with a C-terminal hydrazide upon cleavage. This is achieved by first coupling the Boc-HBA to an amino-functionalized solid support, followed by standard peptide chain elongation.
Workflow Overview
-
Resin Functionalization: The carboxylic acid of Boc-HBA is activated and coupled to a primary amine on a solid support, such as Rink Amide or other aminomethyl resins.
-
Peptide Elongation: The peptide chain is assembled on the free amine of the Boc-HBA linker using standard Fmoc/tBu SPPS cycles. The Boc group on the hydrazine linker remains stable throughout this process.
-
Final Cleavage & Deprotection: The peptide-resin is treated with a strong acid cocktail (e.g., TFA-based). This single step achieves three simultaneous goals:
-
Cleavage of the peptide from the acid-labile resin.
-
Removal of all acid-labile side-chain protecting groups.
-
Removal of the Boc group from the hydrazine linker, yielding the desired C-terminal peptide hydrazide.
-
Figure 2: Workflow for synthesizing C-terminal peptide hydrazides using Boc-HBA on a solid support.
Downstream Applications of Peptide Hydrazides
The synthetic utility of the peptide hydrazide product is vast, enabling advanced applications in chemical biology and drug development.
-
Native Chemical Ligation (NCL): Peptide hydrazides are readily converted into peptide thioesters, the key components for NCL. This is typically achieved by reacting the hydrazide with sodium nitrite under acidic conditions to form a peptide azide, which is then subjected to thiolysis to generate the thioester in situ.[3][13]
-
Hydrazone Bioconjugation: The free hydrazide reacts chemoselectively with aldehydes or ketones to form stable hydrazone linkages.[4] This bioorthogonal reaction is instrumental for site-specific labeling of proteins, attachment to drug delivery systems, or surface immobilization.
Figure 3: Key downstream chemical transformations of peptide hydrazides.
Detailed Experimental Protocols
The following protocols are optimized for a standard laboratory setting and assume the use of Fmoc/tBu solid-phase peptide synthesis.
Protocol 1: Loading of Boc-HBA onto Rink Amide AM Resin
This protocol describes the initial coupling of the linker to an amino-functionalized resin. The goal is to achieve a substitution level of 0.3-0.6 mmol/g.
Materials:
-
Rink Amide AM resin
-
This compound (Boc-HBA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve Boc-HBA (2.0 eq. relative to resin capacity) and HATU (1.95 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the dissolved reagents and vortex briefly.
-
Immediately add the activation mixture to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of primary amines.
-
Dry the resin under vacuum to a constant weight. The final loading can be determined gravimetrically or by Fmoc-release from a known quantity of Fmoc-amino acid coupled to the linker.
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Rink Amide AM Resin | 1.0 | Solid Support |
| Boc-HBA | 2.0 | Linker |
| HATU | 1.95 | Carboxyl Activating Agent |
| DIPEA | 4.0 | Tertiary Base |
Table 1: Reagent stoichiometry for Boc-HBA loading.
Protocol 2: Fmoc-SPPS on Boc-HBA Functionalized Resin
This protocol outlines a single cycle of peptide elongation. Repeat as necessary to assemble the full peptide sequence.
Materials:
-
Boc-HBA loaded resin
-
Fmoc-protected amino acids
-
HATU
-
DIPEA
-
20% Piperidine in DMF (v/v) for deprotection
-
DMF, DCM, MeOH
Procedure:
-
Swelling: Swell the Boc-HBA loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 12-15 minutes. Drain.[14]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4.0 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8.0 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 45-60 minutes at room temperature.[15]
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Monitoring (Optional): Perform a Kaiser test. A negative result confirms complete coupling. If positive, repeat the coupling step.
-
Repeat steps 2-4 for each amino acid in the sequence. After the final coupling, wash the resin with DMF (3x), DCM (3x), and dry briefly under vacuum.
Protocol 3: Final Cleavage and Deprotection
This procedure releases the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the hydrazine linker.
CAUTION: Perform this procedure in a certified fume hood. TFA is highly corrosive.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v).
-
Cold diethyl ether ((CH₃CH₂)₂O)
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The Boc/Bzl strategy often requires harsher conditions like anhydrous HF, but for standard Fmoc/tBu side chains and the Boc-hydrazine, TFA is sufficient.[12][16][17]
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 4: Product Analysis
The crude peptide hydrazide should be analyzed for purity and identity before purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analyze the purity of the crude product on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired peptide hydrazide using ESI-MS or MALDI-TOF MS. The expected mass will be [M+H]⁺, where M is the average molecular weight of the neutral peptide hydrazide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete loading of Boc-HBA (positive Kaiser test) | Insufficient activation time or reagent equivalents; poor quality coupling reagents. | Extend reaction time to 4-6 hours. Use fresh, high-quality HATU and anhydrous DMF. Repeat the coupling step. |
| Low final yield | Steric hindrance during coupling; premature cleavage from the resin; incomplete precipitation. | For difficult couplings, consider double coupling or using a different activator. Ensure ether is ice-cold and use a sufficient excess for precipitation. |
| Side products observed in MS | Incomplete deprotection of side chains; side reactions with scavengers. | Ensure cleavage time is sufficient (2-3 hours). Adjust scavenger cocktail based on peptide sequence (e.g., use EDT for Trp-containing peptides). |
| Absence of hydrazide in final product | Instability of Boc group during synthesis (rare); incorrect cleavage procedure. | Confirm that Fmoc deprotection conditions are standard (piperidine). Ensure a strong acid like TFA is used for cleavage, as milder acids may not efficiently remove the Boc group. |
Conclusion
This compound is a robust and highly effective reagent for the synthesis of C-terminal peptide hydrazides. Its compatibility with standard Fmoc-SPPS protocols, combined with the strategic value of the resulting hydrazide functionality, makes it an indispensable tool for advanced peptide chemistry. By enabling access to key intermediates for protein synthesis, bioconjugation, and the creation of novel peptide structures, Boc-HBA empowers researchers to push the boundaries of peptide-based science and therapeutics.
References
- Meldal, M. The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. International Journal of Peptide Research and Therapeutics. [Link]
- Ovid Technologies, Inc. The Use of Aryl Hydrazide Linkers for the Solid... : International Journal of Peptide Research & Therapeutics. [Link]
- Zheng, J-S., et al. Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic - Protein Science. [Link]
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
- National Center for Biotechnology Information. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central. [Link]
- Dyniewicz, J., et al. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters. [Link]
- PubMed. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. [Link]
- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
- ResearchGate. Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. [Link]
- National Center for Biotechnology Information. The proteinase-catalysed synthesis of peptide hydrazides. PubMed Central. [Link]
- National Center for Biotechnology Information. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PubMed Central. [Link]
- Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
- University of Regensburg. Protecting groups. [Link]
- Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
- Université de Rennes. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. [Link]
- Apeptide Co., Ltd. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- The Royal Society of Chemistry.
- Open Exploration Publishing. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. [Link]
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
- ResearchGate.
- CSBio. Solid-phase peptide synthesis introduction. [Link]
- Master Organic Chemistry.
- PubMed. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. [Link]
Sources
- 1. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides (2007) | Youn-Hi Woo | 29 Citations [scispace.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 13. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
preparation of hydrazone derivatives from Boc-hydrazine benzoic acid
An In-Depth Technical Guide to the Synthesis of Hydrazone Derivatives from Benzoic Acids via a Boc-Hydrazide Intermediate
Authored by: A Senior Application Scientist
Introduction: The Hydrazone Scaffold in Modern Drug Discovery
The hydrazone moiety, characterized by the R¹R²C=NNR³R⁴ structural motif, represents a "privileged scaffold" in medicinal chemistry. Its prevalence stems from a unique combination of synthetic accessibility and diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. The azomethine group (-NHN=CH-) is a key structural feature that imparts a wide range of biological functions[2]. Furthermore, the pH-sensitive nature of the hydrazone linker makes it an ideal candidate for targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where the bond remains stable in the bloodstream but cleaves in the acidic environment of cancer cells to release the cytotoxic payload[3][4].
This guide provides a comprehensive, field-proven methodology for the synthesis of N-acylhydrazone derivatives, beginning with readily available benzoic acids and tert-butyl carbazate (Boc-hydrazine). The strategy involves a robust two-step process: (1) the formation of a stable Boc-protected benzohydrazide intermediate through a peptide coupling reaction, followed by (2) the acid-catalyzed condensation with a carbonyl compound to yield the final hydrazone derivative. This approach offers high yields, broad substrate scope, and operational simplicity, making it highly adaptable for library synthesis in drug development campaigns.
Synthetic Strategy and Mechanistic Rationale
The direct condensation of a carboxylic acid and a hydrazine is generally inefficient. The presented strategy circumvents this by first forming a stable amide bond (an acyl hydrazide) and then constructing the C=N imine bond of the hydrazone. The use of a Boc-protecting group on the hydrazine nitrogen offers several advantages: it enhances stability, improves solubility in organic solvents, and prevents unwanted side reactions such as the formation of di-acylated hydrazines.
Overall Synthetic Workflow
The two-stage process provides clear checkpoints for purification and characterization, ensuring high purity of the final compounds.
Caption: Overall workflow for the two-stage synthesis of N-acylhydrazones.
Mechanism 1: Carboxylic Acid Activation and Acyl Hydrazide Formation
The formation of the amide bond between the benzoic acid and Boc-hydrazine is facilitated by activating the carboxylic acid. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a gold standard for this transformation[5].
-
O-Acylisourea Intermediate Formation: EDC reacts with the carboxylate of the benzoic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This intermediate is susceptible to hydrolysis and racemization. HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This step is crucial for minimizing side reactions and ensuring high coupling efficiency[6].
-
Nucleophilic Attack: The terminal nitrogen of Boc-hydrazine then attacks the carbonyl carbon of the HOBt-ester. HOBt is released and regenerated, and the desired Boc-benzohydrazide is formed. The by-product, an N,N'-disubstituted urea, is typically water-soluble, simplifying its removal during aqueous workup[7].
Caption: Mechanism of EDC/HOBt mediated coupling for acyl hydrazide synthesis.
Mechanism 2: Acid-Catalyzed Hydrazone Formation
The condensation of the Boc-benzohydrazide with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid (e.g., acetic acid, HCl)[8][9].
-
Carbonyl Activation: The acid protonates the carbonyl oxygen of the aldehyde/ketone, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal -NH₂ group of the Boc-benzohydrazide acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (a carbinolamine).
-
Dehydration: The carbinolamine is then protonated at the oxygen, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the N-acylhydrazone[10][11]. This dehydration step is often the rate-limiting step of the reaction[12].
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. peptide.com [peptide.com]
- 8. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 10. researchgate.net [researchgate.net]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Medicinal Chemistry
<
Introduction: The Critical Role of Linkers in Targeted Therapeutics
In the landscape of modern drug development, precision is paramount. The ability to deliver a potent therapeutic agent directly to the site of disease while sparing healthy tissue is the guiding principle behind targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Central to the success of these sophisticated modalities is the chemical linker, a component that bridges the targeting moiety (e.g., an antibody) and the therapeutic payload.[3] The linker is not merely a passive connector; its chemical properties dictate the stability, release mechanism, and overall efficacy and safety of the conjugate.[4]
Among the arsenal of linkers available to medicinal chemists, those featuring a hydrazone bond have garnered significant attention for their pH-sensitive nature.[5][6] This application note provides an in-depth guide to the use of a specific hydrazone precursor, 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid , a versatile and strategically important building block in the construction of advanced therapeutics. We will explore its underlying chemistry, provide detailed protocols for its application, and discuss the critical considerations for its successful implementation in drug discovery programs.
Section 1: Understanding the Chemistry of this compound
This compound is a bifunctional linker precursor. Its structure features three key components:
-
A Carboxylic Acid: This functional group provides a convenient handle for conjugation to amine-containing molecules, such as the lysine residues on an antibody, through stable amide bond formation.
-
A Boc-Protected Hydrazine: The tert-butoxycarbonyl (Boc) protecting group masks the reactive hydrazine. This protection is crucial for controlled, stepwise synthesis of the final conjugate. The Boc group is stable to many reaction conditions but can be removed under acidic conditions to reveal the free hydrazine.[7]
-
An Aromatic Ring: The phenyl ring provides rigidity and influences the electronic properties of the resulting hydrazone bond, contributing to its stability.[8]
The core utility of this linker lies in the formation of a pH-sensitive acylhydrazone bond.[1] After deprotection, the hydrazine moiety readily reacts with a ketone or aldehyde on the payload molecule to form the hydrazone linkage. This bond is designed to be stable at the physiological pH of the bloodstream (around 7.4) but hydrolyzes and cleaves under the mildly acidic conditions found within tumor microenvironments (pH 6.5-6.9) or, more profoundly, inside cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[8][][10] This pH differential is the key to achieving site-specific drug release.[1][11]
Diagram: The Role of this compound in Bioconjugation
Caption: Workflow for utilizing the linker in ADC construction.
Section 2: Application in Antibody-Drug Conjugates (ADCs)
The most prominent application of this linker is in the development of ADCs.[12] The goal is to create a conjugate that remains intact in circulation, minimizing off-target toxicity, and only releases its cytotoxic payload upon internalization into the target cancer cell.[13][14]
Expertise & Experience: Why Choose a Hydrazone Linker?
The choice of a linker is a critical decision in ADC design. While other cleavable linkers exist (e.g., disulfide or peptide-based), the hydrazone offers a distinct advantage in its purely chemical cleavage mechanism, independent of enzymatic activity which can vary between tumor types.[8][13] The stability of the hydrazone bond can be fine-tuned by modifying the electronic structure of the ketone/aldehyde on the payload.[8][15] For instance, aromatic hydrazones are generally more stable than their aliphatic counterparts.[8] This tunability allows for the optimization of the drug release profile for a given target and payload.
Protocol 1: Synthesis of an ADC with a Hydrazone Linker
This protocol outlines a general, two-part procedure for conjugating a ketone-containing payload to an antibody.
Part A: Antibody-Linker Conjugation
-
Activation of the Linker:
-
Dissolve this compound (1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS, 1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester. Monitor by Thin Layer Chromatography (TLC).
-
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
-
Ensure the buffer is amine-free (e.g., no Tris).
-
-
Conjugation:
-
Add the activated linker solution dropwise to the antibody solution with gentle stirring. The final concentration of the organic solvent (DMF) should ideally not exceed 10% (v/v).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size exclusion chromatography (SEC) or tangential flow filtration (TFF) using PBS as the mobile phase.
-
The resulting product is the Boc-protected antibody-linker conjugate.
-
Part B: Payload Attachment
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate.
-
Resuspend the conjugate in a pre-chilled solution of Trifluoroacetic acid (TFA)/water (e.g., 95:5). Caution: TFA is highly corrosive.
-
Incubate on ice for 30-60 minutes. The exact time should be optimized to ensure complete deprotection without damaging the antibody.
-
Neutralize the reaction by adding a suitable buffer (e.g., PBS, pH 7.4).
-
-
Purification:
-
Immediately purify the deprotected antibody-linker conjugate via SEC or TFF to remove TFA and any potential aggregates.
-
-
Hydrazone Formation:
-
Dissolve the ketone-containing payload (5-10 eq) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the payload solution to the purified, deprotected antibody-linker conjugate in a slightly acidic buffer (e.g., acetate buffer, pH 5.0-5.5) to catalyze the reaction.[16]
-
Incubate at 37°C for 12-24 hours.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess payload.
-
Characterize the ADC for critical quality attributes.
-
Data Presentation: ADC Characterization
| Parameter | Analytical Method | Purpose | Typical Result |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | Determines the average number of drug molecules per antibody.[17][18] | 2 - 4 |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Ensures the absence of aggregates and fragments.[17] | >95% monomer |
| Free Drug Content | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated payload.[17] | <1% |
| In Vitro Stability | HPLC-based assay | Measures drug release at physiological (pH 7.4) and lysosomal (pH 4.5) conditions.[8] | Stable at pH 7.4, rapid release at pH 4.5 |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Confirms the antibody retains its ability to bind to its target antigen. | Comparable to unconjugated antibody |
Section 3: Application in PROTACs and Other Modalities
While prominent in ADCs, the principles of using this compound extend to other areas. In PROTACs, which are bifunctional molecules that induce protein degradation, this linker can be used to connect the target protein binder to the E3 ligase ligand.[2][19] Although pH-sensitivity is less commonly exploited for intracellular PROTACs, the synthetic tractability of the Boc-hydrazine and carboxylic acid handles makes it a useful component in building complex molecular architectures.
Diagram: General PROTAC Structure
Caption: A PROTAC consists of two ligands joined by a linker.
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[20] It may also cause respiratory tract irritation.[20][21]
-
Handling: Always use in a well-ventilated area or fume hood.[22] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[21][22] Avoid formation of dust and aerosols.[20]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[20][23] Keep the container tightly closed.
Conclusion: A Versatile Tool for Precision Medicine
This compound is more than just a chemical reagent; it is an enabling tool for the design of sophisticated, targeted therapeutics. Its bifunctional nature, coupled with the strategic placement of a Boc-protecting group, provides a robust platform for the synthesis of complex bioconjugates. The resulting pH-sensitive hydrazone linkage offers a reliable mechanism for controlled payload release in the acidic environments characteristic of tumor tissues and intracellular compartments. By understanding the underlying chemistry and adhering to rigorous protocols for its application and characterization, researchers can effectively leverage this linker to advance the development of next-generation medicines.
References
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (n.d.). National Institutes of Health (NIH). [Link]
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PubMed Central. [Link]
- Safety Data Sheet - this compound. (2021-05-01). Angene Chemical. [Link]
- Hydrazone linkages in pH responsive drug delivery systems. (2016).
- What are Stable Linkers?. (2019-03-22). ADC Review. [Link]
- Hydrazone linkages in pH responsive drug delivery systems. (2017-03-01). PubMed. [Link]
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Hydrazone. (n.d.). Wikipedia. [Link]
- Illustration of linking drugs to the delivery system via hydrazine bond. (n.d.).
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Institutes of Health (NIH). [Link]
- Illustration of linking drugs to the delivery system via hydrazine bond. (n.d.).
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. [Link]
- Challenges and new frontiers in analytical characterization of antibody-drug conjugates. (n.d.). Taylor & Francis Online. [Link]
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025-07-11). Veranova. [Link]
- Synthesis of 4-(N-boc-hydrazino)benzoic acid. (n.d.). PrepChem.com. [Link]
- This compound. (n.d.). PubChem. [Link]
- Examples of linkers and cleavage conditions: (a) hydrazone; (b)... (n.d.).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. [Link]
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Three distinct strategies for the cleavage of a hydrazone linker:... (n.d.).
- This compound 96736-00-4. (n.d.). 엠케이케믹스. [Link]
- FGRF antibody drug conjugates (ADCs) and the use thereof. (n.d.).
- Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degrad
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). National Institutes of Health (NIH). [Link]
- Antibody drug conjugates (ADCs)
- Application of hydrazino and hydrazido linkers to connect benzenesulfonamides with hydrophilic/phobic tails for targeting the middle region of human carbonic anhydrases active site: Selective inhibitors of hCA IX. (n.d.). PubMed. [Link]
- Targeting cancer with antibody-drug conjugates: Promises and challenges. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 4. veranova.com [veranova.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrazone - Wikipedia [en.wikipedia.org]
- 13. adcreview.com [adcreview.com]
- 14. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. angenechemical.com [angenechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
Boc deprotection methods for 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
An Application Guide to the Methodologies for Boc Deprotection of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Introduction: The Strategic Importance of Boc-Hydrazine Cleavage
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability under a wide array of nucleophilic and basic conditions, combined with its facile removal under acidic treatment, makes it an invaluable tool in the construction of complex molecules, particularly in peptide and pharmaceutical chemistry.[1][2][3] The substrate in focus, this compound, is a key intermediate. Its deprotection yields 4-hydrazinobenzoic acid, a critical building block for various active pharmaceutical ingredients (APIs), most notably the iron chelator Deferasirox.[4][5]
However, the deprotection of this specific molecule is not merely a routine procedure. The presence of both a hydrazine moiety and a carboxylic acid on an aromatic ring demands a carefully selected deprotection strategy. The goal is to achieve quantitative cleavage of the Boc group while preserving the integrity of the target molecule, 4-hydrazinobenzoic acid, which can be sensitive to harsh conditions. This guide provides an in-depth analysis of the prevailing deprotection methods, offering detailed protocols and the causal reasoning behind experimental choices to aid researchers in navigating this critical synthetic step.
Pillar 1: Mechanistic Insights into Boc Group Cleavage
Understanding the reaction mechanism is fundamental to selecting the appropriate conditions and troubleshooting unforeseen outcomes. The removal of the Boc group from this compound primarily proceeds through two distinct pathways: acid-catalyzed cleavage and thermal elimination.
Acid-Catalyzed Deprotection
This is the most prevalent and efficient method for Boc removal. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][6] This protonation weakens the adjacent carbonyl carbon-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free hydrazine.[7][8][9] The newly liberated hydrazine is immediately protonated by the excess acid in the medium, yielding the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate) as the final product.[8][10]
The generation of the electrophilic tert-butyl cation is a critical feature of this mechanism. While it can be a source of side reactions in substrates with highly nucleophilic groups (like tryptophan or methionine), it is less of a concern for 4-hydrazinobenzoic acid.[11][12] The evolution of CO2 gas necessitates that the reaction be performed in an open or well-vented system to avoid pressure buildup.[7][13]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Thermal Deprotection
An alternative, catalyst-free approach involves the thermal cleavage of the Boc group. This method relies on heating the substrate, often in a high-boiling solvent like water or toluene, to induce fragmentation.[14][15] The mechanism is believed to be a concerted process that forms the free hydrazine, carbon dioxide, and isobutylene gas.[15] While this method aligns with green chemistry principles by avoiding harsh acids and chlorinated solvents, it typically requires high temperatures (often >100-150 °C), which can be detrimental to sensitive substrates or lead to undesired side reactions.[15] However, for robust molecules, it offers a simple workup, as the byproducts are volatile gases.
Pillar 2: Comparative Analysis of Deprotection Protocols
The choice of deprotection method is a critical decision dictated by factors such as substrate stability, required purity, available equipment, and scalability. The following table provides a comparative summary of the most effective methods for deprotecting this compound.
| Method/Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, DCM or MeOH, RT, 1-4 h[2][16] | Highly efficient, volatile solvent, easy workup. Product precipitates as a stable, crystalline HCl salt.[16][17] | Dioxane is a regulated solvent. Anhydrous conditions are preferred. |
| TFA in DCM | 25-50% TFA in DCM, 0 °C to RT, 30 min - 2 h[8][18] | Very fast and effective. TFA and DCM are volatile, simplifying removal. | TFA is corrosive and environmentally persistent.[6] Residual TFA can be difficult to remove completely. |
| Aqueous H₃PO₄ | 85 wt% H₃PO₄ in THF or Toluene, RT, 4-8 h[14][19] | Milder, environmentally benign, and selective. Avoids chlorinated solvents.[20] | Slower reaction times. Requires a neutralization and extraction workup. |
| Thermal (Water) | Refluxing H₂O, 1-12 h[15][21] | Green, catalyst-free method.[21] Product (free base) may precipitate upon cooling. | High temperatures may not be suitable for all substrates. May be slow for insoluble substrates.[15][22] |
Pillar 3: Validated Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the deprotection of this compound. They are designed to be self-validating, with clear endpoints and expected outcomes.
Caption: Standard workflow for acidic Boc deprotection.
Protocol 1: Deprotection with 4M HCl in 1,4-Dioxane
This is a robust and widely used method that yields the product as a stable hydrochloride salt, which is often preferred for storage and subsequent reactions.[16][17]
Materials:
-
This compound (1.0 eq)
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve or suspend the solid in a minimal amount of 1,4-Dioxane (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: While stirring at room temperature, add 4M HCl in 1,4-Dioxane (4-5 eq) to the mixture. A precipitate may begin to form shortly after addition.[2]
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Isolation: Once the reaction is complete, add anhydrous diethyl ether (approx. 10-20 times the volume of dioxane used) to the reaction mixture to fully precipitate the product.
-
Filtration: Stir the resulting slurry for 15-30 minutes in an ice bath. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the white to off-white solid under vacuum to a constant weight.
-
Characterization: The final product is 4-hydrazinobenzoic acid hydrochloride.[23][24] Confirm its identity and purity via NMR, IR, and MS analysis.
Protocol 2: Deprotection with Trifluoroacetic Acid (TFA)
This method is extremely rapid and effective, making it a common choice in many research settings.[8][25]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10-20 mL per gram) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA (10-20 eq, often used as a 25-50% solution in DCM) to the stirred solution. Effervescence (CO₂ evolution) should be observed.[7]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction to completion by TLC or LC-MS.
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add anhydrous toluene (10-20 mL) to the residue and concentrate again under reduced pressure. Repeat this step two more times.[19]
-
Precipitation and Isolation: Add cold, anhydrous diethyl ether to the oily residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: The final product is 4-hydrazinobenzoic acid trifluoroacetate.
Troubleshooting and Scientific Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 30-40 °C) or an extension of the reaction time is usually sufficient. Ensure the acidic reagent is not expired.
-
Product Solubility: 4-hydrazinobenzoic acid hydrochloride has limited solubility in many organic solvents, which facilitates its isolation by precipitation.[26] If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a mild base like sodium acetate to precipitate the free 4-hydrazinobenzoic acid.[5][26]
-
Product Stability: Hydrazine derivatives can be susceptible to oxidation. It is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The salt forms are generally more stable than the free base.
-
Purity Assessment: The purity of the final product is paramount, especially for pharmaceutical applications.[4] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. ¹H NMR spectroscopy should be used to confirm the absence of the tert-butyl signal (typically a singlet at ~1.4-1.5 ppm) from the starting material.
References
- Benchchem. (n.d.). Application Notes and Protocols: Mild Deprotection of N-Boc Group in the Presence of Acid-Sensitive Substrates.
- Yadav, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (n.d.). Technical Support Center: Navigating Boc Deprotection in the Presence of Acid-Sensitive Groups.
- PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- Yadav, P., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Stanovnik, B., & Svete, J. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection.
- Benchchem. (n.d.). A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals.
- Advanced ChemTech. (n.d.). Boc-4-hydrazinobenzoic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Cole, K. P., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids for Boc Deprotection.
- Benchchem. (n.d.). 4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.
- Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
- Organic Syntheses. (n.d.). o-Hydrazinobenzoic acid hydrochloride.
- ResearchGate. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ChemicalBook. (n.d.). 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID.
- ChemicalBook. (n.d.). 4-Hydrazinobenzoic acid hydrochloride.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN101157629A - Method for preparing p-carboxyl phenylhydrazine.
- Sigma-Aldrich. (n.d.). 4-Hydrazinobenzoic acid hydrochloride.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 24. 4-肼基苯甲酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Leveraging 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid for the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures with therapeutic potential is paramount. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, hereafter referred to as Boc-4-HBA, has emerged as a highly versatile and strategic building block. Its utility stems from a unique structural arrangement: a carboxylic acid and a Boc-protected hydrazine moiety positioned at opposite ends of a rigid phenyl ring. This configuration allows for sequential, controlled functionalization, making it an invaluable precursor for a diverse range of bioactive compounds, including hydrazone-based drugs and complex heterocyclic systems.[1] The tert-butyloxycarbonyl (Boc) protecting group is critical; it temporarily masks the reactivity of the hydrazine nitrogen, preventing unwanted side reactions while the carboxylic acid is manipulated. This group can be selectively removed under acidic conditions, unmasking the hydrazine for subsequent transformations. This guide provides an in-depth exploration of Boc-4-HBA's applications, complete with detailed protocols and mechanistic insights for researchers in drug development.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of Boc-4-HBA are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | PubChem[2] |
| CAS Number | 96736-00-4 | PubChem[2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[2] |
| Molecular Weight | 252.27 g/mol | PubChem[2] |
| Appearance | Slightly brown or off-white solid | N/A |
| Storage | Store at 0-8 °C to ensure long-term stability | Chem-Impex[1] |
Core Synthetic Strategies & Mechanistic Rationale
The synthetic power of Boc-4-HBA lies in its two distinct reactive centers. The workflow below illustrates the primary strategic pathways for its use.
Caption: Synthetic pathways using Boc-4-HBA.
Hydrazone Synthesis: A Gateway to Potent Bioactives
The formation of a hydrazone linkage by reacting a hydrazine with an aldehyde or ketone is a robust and high-yielding reaction.[3] In the context of drug design, this linkage is not merely a linker but often an integral part of the pharmacophore, contributing to target binding and influencing physicochemical properties. Hydrazones derived from benzoic acid hydrazides have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]
Causality Behind the Choice:
-
The Boc Group: The Boc protecting group is essential here. It prevents the formation of undesired azines or other side products by ensuring that only the terminal nitrogen of the hydrazine is available for nucleophilic attack on the carbonyl carbon.
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic hydrazine.
Heterocyclic Scaffolds: Building Molecular Complexity
The true versatility of Boc-4-HBA is revealed in its use as a precursor for N-heterocyclic compounds like pyrazoles, triazoles, and oxadiazoles.[6] These ring systems are privileged structures in medicinal chemistry, appearing in numerous approved drugs.
Causality Behind the Choice:
-
Orthogonal Reactivity: The carboxylic acid can first be converted to an amide or ester. Subsequently, the Boc group is removed to liberate the hydrazine, which can then undergo an intramolecular or intermolecular cyclization reaction. This step-wise approach provides complete control over the synthetic outcome.
-
Example - Pyrazole Synthesis: The free hydrazine can be reacted with a 1,3-dicarbonyl compound (like a β-ketoester). The reaction proceeds via a condensation-cyclization cascade to form a stable, aromatic pyrazole ring, a scaffold known for its presence in anticancer agents.[7]
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from p-hydrazinobenzoic acid. This is useful for labs that wish to prepare the reagent in-house. The procedure is adapted from established methods.[8]
Caption: Workflow for the synthesis of Boc-4-HBA.
Materials:
-
p-Hydrazinobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Dioxane
-
1 N Sodium Hydroxide (NaOH) solution
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane (2 parts), water (1 part), and 1 N NaOH (1 part). Cool the solution to 0 °C in an ice bath.
-
Rationale: The basic aqueous solution deprotonates the carboxylic acid, making the starting material soluble and activating the hydrazine for reaction.
-
-
Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled, stirring solution.[8]
-
Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group. Adding it slowly at 0 °C controls the exothermicity of the reaction.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Workup - Concentration & Acidification: Reduce the volume of the solution by approximately half using a rotary evaporator. Cool the remaining solution in an ice bath and acidify it with 0.5% HCl until the pH is acidic (pH ~3-4), which will cause the product to precipitate.[8]
-
Rationale: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter off the drying agent.
-
Purification: Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to afford the pure product.[8]
-
Expected Outcome: A slightly brown or off-white solid with a typical yield of 70-80%. Characterization should match literature values (e.g., NMR).[8]
-
Protocol 2: General Synthesis of a Bioactive Hydrazone
This protocol details the condensation of Boc-4-HBA with a substituted aromatic aldehyde to form a Boc-protected hydrazone, a common intermediate for bioactive molecules.
Materials:
-
Boc-4-HBA (1.0 eq)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Setup: To a solution of Boc-4-HBA (1.0 eq) in absolute ethanol, add the selected aromatic aldehyde (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: The acid catalyzes the condensation reaction by activating the aldehyde carbonyl group.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted aldehyde or catalyst.
-
Drying: Dry the purified solid in a vacuum oven.
-
Expected Outcome: A crystalline solid, with yields typically >90%. The product can be characterized by NMR, IR, and mass spectrometry. The subsequent step would be Boc-deprotection if the free hydrazine is desired.
-
Troubleshooting:
-
Low Yield: If the reaction stalls, add a fresh portion of the aldehyde and a few more drops of acetic acid. Ensure the ethanol is anhydrous, as water can hinder the condensation.
-
Product Oiling Out: If the product does not precipitate cleanly, try adding the reaction mixture dropwise to a stirred beaker of ice-cold water to induce precipitation.
Application in Anticancer Drug Development
Derivatives of 4-hydrazinobenzoic acid have shown significant promise as anticancer agents.[9] The table below summarizes the activity of representative compounds synthesized from this scaffold.
| Compound Class | Target Cell Lines | Reported Activity (IC₅₀) | Reference |
| Hydrazone Derivative | HCT-116 (Colon Cancer) | 21.3 ± 4.1 µM | Al-Salahi et al.[7] |
| Hydrazone Derivative | MCF-7 (Breast Cancer) | 28.3 ± 5.1 µM | Al-Salahi et al.[7] |
| Coumarin-Pyrazole Hybrid | S. aureus (MRSA) | 1.56 µg/mL (MIC) | Kantevari et al.[10] |
Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
The data clearly indicate that the 4-hydrazinobenzoic acid core can be elaborated into molecules with potent and clinically relevant biological activity.[7][9] Certain derivatives have demonstrated cytotoxicity comparable to the established chemotherapeutic drug doxorubicin, while also showing lower toxicity towards normal cells, highlighting the potential for developing more selective cancer therapies.[7]
References
- PrepChem. Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2755984, this compound.
- Arief, M. M. H., et al. (2014). Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 6(2), 327-335.
- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098.
- MK Chemicals. This compound 96736-00-4.
- YUNTAO CHEMICAL. 4-Hydrazinylbenzoic Acid.
- Chem-Gold. This compound [96736-00-4] 96%.
- ResearchGate. Synthesis, Structure and Biological Activity of Hydrazones Derived from 2- and 4-Hydroxybenzoic Acid Hydrazides.
- Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid.
- Organic Chemistry Portal. Hydrazone synthesis.
- MDPI. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2756155, 4-(2-Fmoc-hydrazino)benzoic acid.
- Nishiwaki, T., & Saito, T. (1971). Studies on heterocyclic chemistry. Part IX. Reaction of 2-(carbonyl)-2H-azirines with hydrazine. A novel and unequivocal synthesis of 1,2,4-triazin-6-ones. Journal of the Chemical Society C: Organic, 2648-2652.
- Kantevari, S., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051.
- Tłaczała, T., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. International Journal of Molecular Sciences, 25(16), 8769.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrazone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the detection, quantification, and structural characterization of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. This compound, often an intermediate in pharmaceutical synthesis, requires robust analytical methods to ensure purity, monitor reaction progress, and detect potential impurities. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment, highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with a strong foundation for implementing and adapting these methods.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule incorporating a benzoic acid moiety and a tert-Butoxycarbonyl (Boc) protected hydrazine group. The Boc group is a common protecting group in organic synthesis, particularly in peptide chemistry, valued for its stability under various conditions and its clean removal under acidic conditions. The presence of both the aromatic carboxylic acid and the protected hydrazine makes this molecule a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
The purity and characterization of such intermediates are critical. Impurities can affect the yield and purity of the final API and, in some cases, may be classified as potentially genotoxic impurities (PGIs). Hydrazine derivatives, in particular, are often scrutinized by regulatory bodies for their potential genotoxic risk. Therefore, sensitive and specific analytical methods are not just a matter of quality control but of fundamental product safety.[1][2][3] This guide details robust methods to address these analytical challenges.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification
Reversed-phase HPLC is the workhorse method for analyzing moderately polar organic molecules like the target analyte. The combination of an aromatic chromophore and a carboxylic acid group makes it well-suited for this technique. A C18 stationary phase provides the necessary hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures the carboxylic acid is protonated, leading to symmetrical peak shapes and reproducible retention.[4][5]
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong retention of aromatic compounds. The Boc group also adds to the hydrophobicity of the molecule.
-
Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase chromatography. Acetonitrile is preferred for its low UV cutoff and viscosity. The addition of a small amount of formic acid (0.1%) to the mobile phase serves two purposes: it suppresses the ionization of the carboxylic acid group, preventing peak tailing, and it is compatible with mass spectrometry, allowing for a seamless transition to LC-MS analysis.[3][4]
-
Gradient Elution: A gradient elution (increasing the organic solvent percentage over time) is employed to ensure that any impurities with different polarities are effectively separated from the main analyte peak and to provide a sharp, well-resolved peak for the analyte itself within a reasonable runtime.
-
UV Detection: The benzoic acid moiety contains a strong chromophore, making UV detection a simple and robust method for quantification. The UV maximum is typically in the range of 240-270 nm for such structures.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV
1. Preparation of Mobile Phase and Diluent:
- Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B (MPB): 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Diluent: Mix MPA and MPB in a 50:50 (v/v) ratio.
2. Standard Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent to obtain a stock solution of ~100 µg/mL.
- Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
3. Sample Preparation:
- Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).[6][7]
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[8]
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge) |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV/DAD |
| Detection Wavelength | 254 nm (or scan for optimum wavelength) |
5. System Suitability and Analysis:
- Inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.
- Inject the sample solutions and quantify the analyte using the calibration curve.
LC-MS/MS for High-Sensitivity Trace Analysis
For detecting the analyte at very low levels, such as when it is considered a process-related impurity or a potential genotoxic impurity (PGI), LC-MS/MS is the preferred method.[3][9] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for quantification at parts-per-million (ppm) or even lower levels in complex matrices.[10]
Rationale for Method Design
-
Ionization: Electrospray Ionization (ESI) is ideal for polar, thermally labile molecules. The analyte has both an acidic proton (carboxylic acid) and basic sites (hydrazine nitrogens), making it amenable to ionization in both negative (ESI-) and positive (ESI+) modes.
-
ESI-: Deprotonation of the carboxylic acid to form the [M-H]⁻ ion (m/z 251.1).
-
ESI+: Protonation of a hydrazine nitrogen to form the [M+H]⁺ ion (m/z 253.1).
-
-
Mass Analysis (MRM): Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity. A specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This "precursor -> product" transition is unique to the analyte, filtering out background noise.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
1. Sample and Standard Preparation:
- Follow the same procedure as for HPLC-UV, but prepare standards and samples at a much lower concentration range appropriate for trace analysis (e.g., 0.1 - 50 ng/mL).
- Use a 0.22 µm syringe filter to ensure maximum cleanliness for the MS system.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient Program | Develop a faster gradient suitable for UPLC, e.g., 5-95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Mode |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV (Positive); -3.0 kV (Negative) |
| Collision Gas | Argon |
3. MS/MS Parameter Optimization (MRM):
- Infuse a standard solution (~100 ng/mL) directly into the mass spectrometer to determine the optimal precursor ion and collision energy for fragmentation.
- Analyte MW: 252.27 g/mol [1]
- Predicted Precursor Ions: [M+H]⁺ = 253.1; [M-H]⁻ = 251.1; [M+Na]⁺ = 275.1
- Monitor the fragmentation pattern in a full scan or product ion scan to select the most intense and specific product ions for MRM transitions.
Predicted MRM Transitions (Example):
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Rationale of Fragmentation |
| ESI+ | 253.1 | 197.1 | Loss of isobutylene (-56 Da) |
| ESI+ | 253.1 | 151.1 | Loss of Boc group (-102 Da) |
| ESI- | 251.1 | 207.1 | Loss of CO₂ (-44 Da) |
| ESI- | 251.1 | 135.0 | Cleavage to form 4-aminobenzoate anion |
Note: These transitions are predictive and must be confirmed experimentally.
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is the definitive method for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity and purity of the synthesized material.[11][12]
Rationale and Expected Spectra
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the Boc group, the aromatic protons, and the N-H and O-H protons.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule. This is useful for confirming the presence of all expected functional groups (carbonyls, aromatic carbons, aliphatic carbons).[11]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Detailed Protocol: NMR
1. Sample Preparation:
- Dissolve 5-10 mg of the dried, purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (Example on a 400 MHz Spectrometer):
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | 400 MHz | 101 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Number of Scans | 16 | 1024 or more (depending on concentration) |
| Relaxation Delay | 1-2 seconds | 2 seconds |
3. Predicted Spectral Data (in DMSO-d₆):
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.5 | broad s | 1H | -COOH |
| NH Protons | ~9.5 and ~8.5 | broad s | 2H | -NH-NH- |
| Aromatic | ~7.8 | d | 2H | Protons ortho to -COOH |
| Aromatic | ~7.0 | d | 2H | Protons ortho to -NHNH- |
| Boc Group | ~1.4 | s | 9H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Carboxylic Acid | ~167 | -C OOH |
| Boc Carbonyl | ~155 | -NH-C O-O- |
| Aromatic Quat. | ~150, ~125 | C-NHNH and C-COOH |
| Aromatic CH | ~131, ~112 | Aromatic CH carbons |
| Boc Quat. C | ~80 | -O-C (CH₃)₃ |
| Boc Methyls | ~28 | -C(C H₃)₃ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quality control and characterization of this compound. The HPLC-UV method is suitable for routine analysis of purity and assay in a manufacturing or research setting. The LC-MS/MS protocol offers the high sensitivity and selectivity required for trace-level impurity analysis, which is crucial for ensuring pharmaceutical safety. Finally, NMR spectroscopy serves as the definitive tool for structural verification. By understanding the principles behind each method, scientists can confidently apply and adapt these protocols to meet their specific analytical needs.
References
- PubChem. This compound.
- ResolveMass. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]
- Zhang, K., et al. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]
- Vaka, S. R., et al. Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Sciences Research. [Link]
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
- Mtoz Biolabs. How to Prepare Sample for HPLC? Mtoz Biolabs. [Link]
- Pechancová, L., et al. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry. [Link]
- Organomation. HPLC Sample Preparation.
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
- Kataoka, H. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]
Sources
- 1. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijalsr.org [ijalsr.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Detailed Protocol for Amine Conjugation using EDC/NHS Chemistry with 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This guide provides a comprehensive, in-depth protocol for the covalent conjugation of an amine-containing molecule to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This specific benzoic acid derivative serves as a heterobifunctional linker, enabling the introduction of a Boc-protected hydrazide moiety onto a target molecule, such as a protein, antibody, or functionalized surface. The resulting conjugate is a versatile intermediate for subsequent bioconjugation strategies, notably for the acid-labile display of a reactive hydrazide upon deprotection, which can then be coupled to aldehydes or ketones to form stable hydrazone bonds. This document outlines the core chemical principles, provides a validated two-step experimental protocol with detailed causal explanations, and includes a troubleshooting guide to ensure reliable and reproducible outcomes.
Principle of the Reaction: Mechanism and Strategy
The conjugation process is a cornerstone of bioconjugation, used extensively in creating antibody-drug conjugates (ADCs), immunoassays, and functionalized biomaterials.[] The EDC/NHS system is a "zero-length" crosslinking method, meaning no part of the EDC or NHS molecule is incorporated into the final amide bond between the two target molecules.[2][3]
The reaction proceeds in two distinct, pH-dependent stages:
-
Carboxyl Activation: EDC activates the carboxyl group (-COOH) of this compound. This occurs most efficiently in a slightly acidic environment (pH 4.5-6.0), where the carboxyl group is protonated.[4][5] The activation results in a highly reactive but unstable O-acylisourea intermediate.[2][3]
-
NHS-Ester Formation and Amine Coupling: To prevent hydrolysis of the unstable intermediate, N-hydroxysuccinimide (NHS) is introduced.[3] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This amine-reactive intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, thereby increasing coupling efficiency.[2][6] The molecule is now "activated." This activated linker is then introduced to the primary amine-containing target molecule (e.g., a protein) in a buffer with a physiological or slightly alkaline pH (7.2-8.0).[4][5] At this pH, primary amines are deprotonated and act as strong nucleophiles, attacking the NHS-ester to form a stable, covalent amide bond.
The specific linker, this compound, installs a protected hydrazide. The tert-Butoxycarbonyl (Boc) group is a common amine protecting group that is stable under the coupling conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).[7][8] This unmasks the hydrazide, making it available for subsequent "click chemistry" style reactions, such as hydrazone ligation with aldehydes or ketones, a strategy often employed in ADC development for creating acid-sensitive linkers.[9][]
Workflow Visualization
The overall experimental strategy, from activation to the final functionalized molecule, is depicted below.
Caption: Overall workflow for EDC/NHS conjugation and subsequent Boc deprotection.
Materials and Reagents
-
Target Molecule: Protein or other amine-containing molecule (e.g., 1-10 mg/mL).
-
Linker: this compound (MW: 252.27 g/mol )[11]
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (MW: 191.70 g/mol )
-
NHS: N-hydroxysuccinimide (MW: 115.09 g/mol ) or Sulfo-NHS (for aqueous solubility)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Rationale: MES is a non-amine, non-carboxylate buffer essential for preventing interference with the coupling reaction.[4][12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[5]
-
Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution: 1 M Hydroxylamine HCl (pH 8.5) or 1 M Tris-HCl (pH 8.5).[13][14]
-
Deprotection Reagent: Trifluoroacetic acid (TFA), Reagent Grade.[7][8]
-
Equipment: Desalting columns (e.g., Zeba™ Spin), pH meter, magnetic stirrer, reaction vials.
Detailed Experimental Protocol: A Two-Step pH Strategy
This two-step protocol is designed to maximize conjugation efficiency by optimizing the pH for both the activation and coupling stages separately.[4][15]
Step 1: Reagent Preparation (Prepare Immediately Before Use)
-
Linker Stock: Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM or ~25 mg/mL).
-
EDC Stock: Weigh EDC in a dry environment (it is moisture-sensitive) and dissolve in cold Activation Buffer or ultrapure water to a final concentration of 100 mM (~19 mg/mL).[15]
-
NHS Stock: Dissolve NHS in cold Activation Buffer or ultrapure water to a final concentration of 100 mM (~11.5 mg/mL).
-
Target Molecule Solution: Prepare your amine-containing molecule (e.g., protein) in the Coupling Buffer (PBS, pH 7.2). The concentration should be determined based on your specific application (typically 1-10 mg/mL).
Step 2: Activation of the Benzoic Acid Linker
Causality: This step is performed first, in the absence of the amine-containing target, to prevent EDC-mediated polymerization of proteins which often contain both carboxyl and amine groups.[4][12]
-
In a reaction vial, combine the desired amount of the Linker Stock Solution with Activation Buffer (pH 6.0).
-
Add EDC stock solution to achieve a 2 to 10-fold molar excess over the linker.
-
Immediately add NHS stock solution to achieve a 2 to 5-fold molar excess over EDC.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 3: Conjugation to the Amine-Containing Target
Causality: The pH is now raised to 7.2-7.5, which is optimal for the nucleophilic attack by the deprotonated primary amines of the target molecule on the newly formed NHS-ester.[5][14]
-
Option A (Buffer Exchange - Recommended): To remove excess EDC and NHS and precisely control the pH, immediately pass the activation reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2). Collect the fractions containing the activated linker.
-
Option B (Direct pH Adjustment): Alternatively, add the activated linker solution directly to your Target Molecule Solution in Coupling Buffer. Ensure the final volume of the added linker solution does not significantly alter the final pH. The final molar ratio of the activated linker to the target molecule should typically be between 10:1 and 50:1, but this requires optimization.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
Causality: Quenching is a critical step to deactivate any unreacted NHS-esters, preventing unwanted modifications or cross-linking if the conjugate is used in a complex biological environment.[2][13]
-
Add the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.[14]
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove excess linker, quenching reagent, and reaction byproducts by passing the final reaction mixture through a desalting column or by performing dialysis against PBS.
-
The purified Boc-protected conjugate can be stored according to the stability requirements of the target molecule.
Step 6: (Optional) Boc Group Deprotection
Causality: This step is required to unmask the reactive hydrazide for subsequent ligation chemistry. TFA is a strong acid that efficiently cleaves the Boc group.[7][8]
-
Caution: Perform this reaction in a certified fume hood. TFA is highly corrosive.
-
For a conjugate in solution, lyophilize it to dryness.
-
Resuspend the dried conjugate in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[8]
-
Stir at room temperature for 2-4 hours.[8]
-
Remove TFA by rotary evaporation or by precipitating the deprotected product in cold diethyl ether.[8]
-
Wash the precipitate and resuspend it in a suitable buffer for the final hydrazide-functionalized molecule.
Quantitative Protocol Summary
| Parameter | Activation Step | Coupling Step | Quenching Step |
| Buffer | 0.1 M MES, 0.5 M NaCl | Phosphate-Buffered Saline (PBS) | Reaction Mixture |
| pH | 5.0 - 6.0[5] | 7.2 - 8.0[5] | ~7.5 - 8.5 |
| Reagent Molar Ratios | Linker:EDC:NHS = 1 : (2-10) : (5-25) | Activated Linker : Target Amine = (10-50) : 1 | NHS-ester : Quencher = 1 : (1000+) |
| Temperature | Room Temperature | 4°C or Room Temperature | Room Temperature |
| Duration | 15 - 30 minutes[4] | 2 hours - Overnight[16] | 15 minutes[13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Yield | Hydrolysis of NHS-ester: Delay between activation and coupling; coupling pH is too high (>8.5).[13] | Perform the coupling step immediately after activation. Use a desalting column for rapid buffer exchange. Optimize coupling pH; half-life of NHS-esters decreases rapidly above pH 8.[5] |
| Inactive Reagents: EDC/NHS are old or have been exposed to moisture. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation.[15] | |
| Incorrect Buffers: Presence of competing nucleophiles (Tris, glycine) or carboxylates (citrate, acetate) in buffers.[13] | Use non-interfering buffers like MES for activation and PBS or HEPES for coupling. | |
| Protein Precipitation | Over-crosslinking: Molar ratios of EDC/linker are too high. | Systematically reduce the molar excess of EDC and the activated linker.[13] |
| Solvent Shock: Adding a large volume of linker dissolved in DMSO/DMF to the aqueous protein solution. | Use a more concentrated linker stock to minimize the volume of organic solvent added. Add the linker stock slowly while vortexing. | |
| pH-induced Aggregation: The protein is not stable at the reaction pH. | Confirm the isoelectric point (pI) of your protein and ensure reaction pHs are not near the pI.[5] | |
| Failed Boc Deprotection | Incomplete Reaction: Insufficient time or amount of TFA. | Increase reaction time or ensure the TFA concentration is adequate (e.g., >50% in DCM).[17] |
| Scavenger Issues: Side reactions with sensitive residues (e.g., Trp, Met) if scavengers are omitted. | Always include scavengers like water and TIS in the cleavage cocktail, especially for peptides and proteins. |
References
- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Technical Support Center: EDC/NHS Reaction Quenching.
- Benchchem. (n.d.). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- CovaChem. (2014). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Interchim. (n.d.). NHS / sulfo-NHS.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Sigma-Aldrich. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- ECHEMI. (n.d.). About EDC/NHS response.
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- ResearchGate. (2019). What is the optimual condition for NHS/EDC reaction?.
- Biotium. (2024). CF® Dye Amine | Product Information.
- ResearchGate. (2025). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- Chen, H., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(64), 40381-40390.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- ChemicalBook. (2025). 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1031-1043.
- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.
- Parchem. (n.d.). 4-(2-N-Boc-Hydrazino)Benzoic Acid (Cas 96736-00-4).
- BOC Sciences. (n.d.). Choosing the Right Crosslinker for Successful Antibody Conjugation.
- Lu, J., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research, 33(4), 754-768.
- BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. covachem.com [covachem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
The Strategic Advantage of Boc-Protected Aryl Hydrazines in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational element of molecular architecture. Among the myriad of methods available, the palladium-catalyzed Buchwald-Hartwig amination stands as a robust and versatile tool for the synthesis of arylamines.[1][2] This guide delves into a specific and highly strategic application of this chemistry: the coupling of tert-butoxycarbonyl (Boc)-protected aryl hydrazines with aryl halides. The use of the Boc protecting group offers significant advantages in controlling selectivity and expanding substrate scope, making it an invaluable strategy in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4]
This document provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and expert insights into this powerful synthetic transformation.
The Rationale Behind Boc Protection in Hydrazine Arylation
Hydrazine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its two nucleophilic nitrogen atoms and the potential for over-arylation to form diaryl- or even triarylhydrazines complicate achieving selective mono-arylation.[5] Furthermore, hydrazine can act as a reductant, potentially leading to the formation of catalytically inactive palladium black.
The introduction of the Boc protecting group on one of the hydrazine nitrogens elegantly circumvents these issues. This bulky, electron-withdrawing group effectively "masks" one of the nitrogen atoms, directing the arylation to the unprotected nitrogen and ensuring mono-substitution. This strategy not only enhances selectivity but also improves the stability and handling of the hydrazine reagent. Moreover, the Boc group can be readily removed under acidic conditions, providing a clean and efficient pathway to the desired aryl hydrazine product.[6][7]
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed coupling of a Boc-aryl hydrazine with an aryl halide proceeds through a well-established catalytic cycle, characteristic of Buchwald-Hartwig amination reactions.[1][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The key steps in this process are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Coordination and Deprotonation: The Boc-protected hydrazine coordinates to the Pd(II) center. In the presence of a base, the hydrazine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the N-Boc-N'-arylhydrazine and regenerating the active Pd(0) catalyst.
The choice of ligand is critical in facilitating these steps, particularly the oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to accelerate these key transformations.[9]
Experimental Protocols and Considerations
The following protocols provide a general framework for the palladium-catalyzed coupling of Boc-protected hydrazines. Optimization of specific parameters may be necessary for different substrates.
General Workflow
Protocol 1: General Procedure for the Coupling of Aryl Bromides with tert-Butyl Carbazate
This protocol is a robust starting point for a wide range of aryl bromides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
tert-Butyl carbazate
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and tert-butyl carbazate (1.2 equivalents).
-
Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the aryl bromide).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Electron-Deficient Aryl Chlorides
Aryl chlorides are more challenging substrates. This protocol employs a more active catalyst system.
Materials:
-
[Pd(cinnamyl)Cl]₂
-
BippyPhos (5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole)
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride
-
tert-Butyl carbazate
-
Anhydrous tert-amyl alcohol
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the catalyst by dissolving [Pd(cinnamyl)Cl]₂ and BippyPhos in a small amount of anhydrous tert-amyl alcohol.
-
Reaction Setup: To a reaction vial, add the aryl chloride (1.0 equivalent), tert-butyl carbazate (1.5 equivalents), and K₃PO₄ (2.0 equivalents).
-
Catalyst Addition: Add the catalyst solution (targeting 1-3 mol% Pd loading).
-
Reaction: Seal the vial and heat at 110-120 °C with stirring.
-
Monitoring and Workup: Follow the procedures outlined in Protocol 1.
Protocol 3: Deprotection of N-Boc-N'-arylhydrazines
This protocol describes a standard method for removing the Boc group to yield the free aryl hydrazine.
Materials:
-
N-Boc-N'-arylhydrazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc-N'-arylhydrazine in DCM (e.g., 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA (5-10 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the aryl hydrazine trifluoroacetate salt, or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free base.
Note: Aryl hydrazines can be sensitive to air oxidation, especially when electron-rich. It is advisable to handle the deprotected products under an inert atmosphere and use them promptly in subsequent reactions.[6]
Substrate Scope and Functional Group Tolerance
The palladium-catalyzed coupling of Boc-aryl hydrazines is compatible with a wide range of functional groups on the aryl halide partner.
| Functional Group | Tolerance | Notes |
| Alkyl, Alkoxy | Excellent | Generally well-tolerated. |
| Ketones, Esters | Good | Compatible with weaker bases like K₃PO₄ or Cs₂CO₃. |
| Nitriles, Amides | Good | Generally well-tolerated. |
| Halogens (F, Cl) | Excellent | Can be used for subsequent cross-coupling reactions. |
| Nitro | Moderate | Can sometimes inhibit catalysis; may require optimization. |
| Free Hydroxyl, Amine | Poor | Requires protection prior to coupling. |
Table 1: General functional group tolerance in the palladium-catalyzed coupling of Boc-aryl hydrazines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient degassing. | Use fresh, high-purity reagents. Ensure rigorous degassing of the solvent. Test catalyst activity with a reliable control reaction. |
| Formation of Side Products | Homocoupling of the aryl halide, decomposition of starting materials. | Use a pre-formed Pd(0) source. Optimize the base and temperature. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Choose a ligand that is easily separable. Perform an acidic or basic wash during workup to remove impurities. |
Table 2: Troubleshooting guide for common issues in Boc-aryl hydrazine coupling.
Conclusion
The palladium-catalyzed coupling of Boc-protected aryl hydrazines represents a highly effective and strategic approach for the synthesis of mono-aryl hydrazines. The use of the Boc protecting group provides excellent control over selectivity and allows for the coupling of a broad range of substrates with diverse functionalities. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can reliably access these valuable synthetic intermediates. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic methodology in academic and industrial research settings.
References
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6272-6290. [Link]
- Kowalczyk, M., & Gryko, D. T. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 286–291. [Link]
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- Singh, R., & Kumar, A. (2020). Substrate scope in Buchwald‐Hartwig coupling. ChemistrySelect, 5(30), 9323-9328. [Link]
- Sharma, R. K., Gaur, R., & Kumar, A. (2020). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 44(3), 968-978. [Link]
- Cacchi, S., Fabrizi, G., Goggiamani, A., Licandro, E., Maiorana, S., & Perdicchia, D. (2005). Synthesis of N,N-dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. Organic Letters, 7(8), 1497–1500. [Link]
- Tkach, V. (2013). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers «SCIENTIA». [Link]
- Handa, S., & Lipshutz, B. H. (2017). t-BuXPhos: A highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 19(19), 4547-4551. [Link]
- Caron, S., & St-Jean, F. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. [Link]
- Fors, B. P., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18444–18447. [Link]
- Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2008). Palladium-Catalyzed N-Arylation of N,N-Dialkylhydrazines with Aryl Chlorides. Organic Letters, 10(8), 1597–1600. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Khan, A., & Dinda, S. (2021). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports, 11(1), 1-10. [Link]
- Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17534-17546. [Link]
- Cacchi, S., Fabrizi, G., Goggiamani, A., Licandro, E., Maiorana, S., & Perdicchia, D. (2005). Synthesis of N,N-Dialkyl-N'-arylhydrazines via Palladium-Catalyzed N-Arylation by Using N,N-Dialkylhydrazines/2LiCl Adducts. Organic Letters, 7(8), 1497-1500. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184. [Link]
- Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., Shinde, H., Goetz, R., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. [Link]
- Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., Shinde, H., Goetz, R., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
- Asadi, S., & Karimi-Jaberi, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18361-18382. [Link]
Sources
- 1. Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A new 'one-pot' synthesis of hydrazides by reduction of hydrazones [air.unimi.it]
- 4. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (Boc-4-HBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in pharmaceutical development, particularly for compounds like Deferasirox, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my needs?
There are two predominant synthetic strategies for preparing Boc-4-HBA. The optimal choice depends on factors like starting material availability, scale, and the specific impurities that are tolerable in your downstream application.
-
Route A: Diazotization of 4-Aminobenzoic Acid. This is a classical and cost-effective route that starts from inexpensive 4-aminobenzoic acid.[3] It involves three main steps: diazotization, reduction to 4-hydrazinobenzoic acid, and subsequent N-Boc protection.[1][4] This route is often favored for large-scale synthesis due to low raw material costs.
-
Route B: Palladium-Catalyzed Cross-Coupling. This modern approach typically involves a Buchwald-Hartwig amination, coupling an aryl halide (e.g., 4-bromo- or 4-iodobenzoic acid) with tert-butyl carbazate.[5][6] This method offers excellent functional group tolerance and can sometimes provide higher purity product directly, but it comes at the cost of expensive palladium catalysts and ligands.[7]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route A: Diazotization | Route B: Buchwald-Hartwig Coupling |
| Starting Materials | 4-Aminobenzoic Acid | 4-Halobenzoic Acid, tert-Butyl Carbazate |
| Key Reagents | NaNO₂, Sodium Sulfite/Metabisulfite, Boc-Anhydride | Palladium Catalyst, Phosphine Ligand, Base (e.g., Cs₂CO₃) |
| Primary Advantages | Low cost of starting materials, well-established for scale-up.[3][4] | High functional group tolerance, potentially cleaner reaction profile.[5][7] |
| Primary Disadvantages | Multi-step, potential for hazardous diazonium intermediates, formation of colored azo impurities.[8] | High cost of catalyst and ligands, requires careful optimization, potential for heavy metal contamination.[9] |
| Best For | Large-scale, cost-sensitive manufacturing. | Small-scale discovery chemistry, synthesis of complex analogues. |
Q2: My tert-butyl carbazate reagent is a low-melting solid. How should I handle it and are there stability concerns?
tert-Butyl carbazate has a melting point of approximately 41-42°C and can exist as a waxy solid or even a liquid at ambient laboratory temperatures.[10] It is generally stable but should be stored in a cool, dry place. For accurate dispensing, especially on a smaller scale, it is advisable to gently warm the entire container in a warm water bath to ensure homogeneity, then dispense by volume or weight. For larger scales, it can be added as a molten liquid. While generally stable, it is a hydrazine derivative and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11]
Synthetic Route Workflow
The following diagram illustrates the two primary pathways for synthesizing the target compound.
Caption: A logical workflow for the two main synthetic routes.
Troubleshooting Guide
Problem 1: Low yield in the synthesis of 4-hydrazinobenzoic acid (Route A, Steps 1 & 2). The reaction mixture develops a strong orange/red color.
Root Cause Analysis: This is a classic sign of azo-coupling, a significant side reaction during diazotization. The electrophilic diazonium salt intermediate reacts with the nucleophilic, unreacted 4-aminobenzoic acid to form a colored azo dye.[8] This side reaction consumes the starting material and the desired intermediate, drastically reducing the yield.
Solutions & Optimization:
-
Strict Temperature Control: The stability of the diazonium salt is highly temperature-dependent. Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite.[4] Use an ice-salt bath for efficient cooling.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture with vigorous stirring. This ensures rapid consumption of the nitrite and prevents localized areas of high concentration, which can lead to side reactions.[12]
-
Monitor for Excess Nitrous Acid: Use potassium iodide-starch paper to test for the presence of a slight excess of nitrous acid at the end of the addition. A positive test (blue-black color) indicates the completion of diazotization. Avoid a large excess, as it can lead to undesired nitration byproducts.[4]
-
Control pH During Reduction: The subsequent reduction of the diazonium salt with sodium metabisulfite or sodium sulfite is pH-sensitive. The reaction should be maintained at a pH of 7-9 for optimal results.[8][13] This is crucial for the formation and subsequent reduction of the azo-sulfite intermediate.
Optimized Protocol: Synthesis of 4-Hydrazinobenzoic Acid[4][8]
-
Diazotization: Suspend 4-aminobenzoic acid (1.0 eq) in dilute HCl. Cool the suspension to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (1.05 eq) in water and add it dropwise, ensuring the temperature does not rise above 5°C. Stir for an additional 20-30 minutes post-addition.
-
Reduction: In a separate vessel, prepare a solution of sodium metabisulfite (~2.5 eq) in water. Cool this solution to 15°C and adjust the pH to 7-9 using aqueous NaOH.
-
Coupling: Slowly add the cold diazonium salt solution to the sulfite solution, maintaining the temperature around 20°C and the pH at 7-9. Stir for 30-60 minutes.
-
Hydrolysis & Isolation: Acidify the mixture with concentrated HCl and heat to 95-100°C for 30-60 minutes to hydrolyze the sulfonate intermediate. Cool the mixture to precipitate 4-hydrazinobenzoic acid hydrochloride. Filter, wash with cold water, and dry. The free base can be obtained by neutralization.
Problem 2: Low yield or no reaction during Buchwald-Hartwig amination (Route B).
Root Cause Analysis: The Buchwald-Hartwig amination is a complex catalytic cycle sensitive to multiple variables. Failure is often due to an incompatible combination of catalyst, ligand, base, or solvent, or due to catalyst deactivation.[9] The choice of ligand is particularly critical, as it influences both the stability and reactivity of the palladium center.[14]
Solutions & Optimization: This reaction is a prime candidate for optimization using Design of Experiments (DoE) methodology.[15] However, for single-experiment troubleshooting, consider the following:
-
Ligand Choice: For coupling with a relatively simple nucleophile like tert-butyl carbazate, bulky, electron-rich monodentate phosphine ligands like XPhos or bi-dentate ligands like Xantphos are often excellent starting points.[14]
-
Base Selection: A moderately strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is highly effective but expensive. Weaker bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are common alternatives. The base must be sufficiently strong to deprotonate the hydrazine or the catalyst-hydrazine complex.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are commonly used.[9] The reaction often requires elevated temperatures (80-110°C).
-
Catalyst Precursor and Loading: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) that are reduced in situ can be used. Catalyst loading is typically 1-5 mol%.
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Observation | Potential Cause | Suggested Action |
| No reaction (only starting materials) | Inactive catalyst system; Base too weak; Temperature too low. | Switch to a more active ligand (e.g., XPhos).[14] Change base to a stronger one (e.g., from K₃PO₄ to NaOtBu). Increase reaction temperature by 20°C. |
| Low conversion (<50%) | Suboptimal conditions; Catalyst decomposition. | Increase reaction time. Increase catalyst/ligand loading. Ensure reaction is strictly anaerobic (degas solvent, use inert atmosphere). |
| Formation of dehalogenated benzoic acid | Proto-dehalogenation side reaction. | Use a less coordinating solvent. Ensure the base is completely anhydrous. |
| Complex mixture of byproducts | Reaction temperature too high; Side reactions of the carboxylate. | Lower the reaction temperature and increase reaction time. Consider protecting the carboxylic acid as an ester first, followed by hydrolysis. |
Troubleshooting Logic Flow
This diagram provides a systematic approach to diagnosing yield issues in the synthesis.
Caption: A decision tree for diagnosing common synthesis problems.
Problem 3: The final product is difficult to purify and has a persistent off-white or brownish color.
Root Cause Analysis: Color in the final product often stems from residual azo impurities from Route A or highly colored palladium-ligand decomposition products from Route B. Incomplete reactions can also leave starting materials that co-crystallize with the product.
Solutions & Optimization:
-
Decolorization with Activated Carbon: Before the final crystallization, dissolving the crude product in a suitable hot solvent (like ethyl acetate) and treating it with a small amount of activated carbon can effectively remove colored impurities.[8] Be cautious, as carbon can also adsorb some of the desired product.
-
Optimized Recrystallization: A well-chosen solvent system is key for purification. For Boc-4-HBA, recrystallization from an ethyl acetate/hexane mixture is reported to be effective.[16] Dissolve the crude solid in a minimum amount of hot ethyl acetate, and then slowly add hexane until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Aqueous Wash: During the workup, washing the organic layer containing the product with a mild acid, then a mild base, and finally brine can remove many ionic impurities and unreacted starting materials.
Protocol: Recrystallization of Boc-4-HBA[16]
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Slowly add hexane to the hot filtrate with swirling until the solution becomes cloudy. Add a drop or two of ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
References
- The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-(N-boc-hydrazino)benzoic acid. (n.d.). PrepChem.com.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Synthesis of 4-Hydrazinobenzoic Acid. (n.d.). Semantic Scholar.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine. (n.d.). Google Patents.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.
- Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. (n.d.). ResearchGate.
- Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). (n.d.). ResearchGate.
- Arylation of substituted hydrazines with arylboronic acids. (2006). Proceedings of the Estonian Academy of Sciences, Chemistry, 55(2), 73-78.
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. (2018). OSTI.gov.
- Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC, 2009(6), 291-297.
- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. The Journal of Organic Chemistry, 71(18), 7113–7116.
- Preparation of tert-Butyl carbazate. (n.d.). PrepChem.com.
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2020). Molecules, 25(21), 5186.
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals.
- This compound 96736-00-4. (n.d.). MKCHEMIX.
- tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). Molbank, 2022(4), M1482.
- CN102911084A - Preparation method of tert-butyl carbazate. (n.d.). Google Patents.
- Carbazic acid, tert-butyl ester. (1964). Organic Syntheses, 44, 20.
- This compound. (n.d.). PubChem.
- tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). CORE.
- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). ResearchGate.
- Alkylation of fluorenylidene tert-butyl carbazate (2) using Et4NOH. (n.d.). ResearchGate.
- Purification of benzoic acid. (1966). U.S. Patent No. 3,235,588.
- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar.
- Hydrazone synthesis by C-N coupling. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. (2005). Organic Letters, 7(20), 4399–4401.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. tert-Butyl Carbazate (N-Boc-Hydrazine) | MDPI [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 13. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. prepchem.com [prepchem.com]
troubleshooting incomplete coupling of Boc-protected amino acids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to incomplete peptide bond formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic success.
Troubleshooting Guide: Incomplete Coupling
This guide addresses the common scenario where monitoring indicates the presence of unreacted free amines on the peptide-resin following a coupling step.
Issue: Positive Kaiser Test (Blue/Purple Beads) After Coupling
A positive Kaiser test is a definitive indicator of free primary amines, signifying that the coupling of the Boc-protected amino acid was not quantitative.[1][2] This must be addressed before proceeding to the next deprotection step to avoid the generation of deletion sequences, which are often challenging to separate from the target peptide during purification.[3][4]
The following workflow provides a systematic approach to diagnosing the cause and implementing a solution.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a positive Kaiser test.
Step 1: Identify the Probable Cause
A. Steric Hindrance
This is the most frequent cause of incomplete coupling.[1]
-
β-Branched Amino Acids: Residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr) have bulky side chains close to the alpha-carbon, which physically obstructs the incoming activated amino acid.[2][5]
-
α,α-Disubstituted Amino Acids: α-Aminoisobutyric acid (Aib) is particularly challenging due to two methyl groups on its alpha-carbon, creating severe steric crowding.[6]
-
Protected Side Chains: Certain protected amino acids, such as Boc-His(Z)-OH or Boc-His(pi-Bom)-OH, can be sterically demanding due to their bulky side-chain protecting groups.[7][8]
-
N-Terminal Residue: The amino acid already attached to the resin can also present steric hindrance to the incoming activated residue.
B. Peptide Aggregation
As the peptide chain elongates (typically beyond 5-6 residues), it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[9] This causes the resin to fail to swell properly, trapping reactive sites and preventing efficient diffusion of reagents.[9][10] Hydrophobic sequences are particularly prone to aggregation.[9]
C. Suboptimal Reaction Conditions
-
Coupling Reagent Potency: Standard carbodiimide reagents like DCC or DIC, even with HOBt, may be insufficient for sterically demanding couplings.[6]
-
Resin Swelling: The solid support must swell adequately in the reaction solvent to ensure all peptide chains are accessible.[10][11] Poor swelling can lead to incomplete reactions.
-
Reagent Stoichiometry and Quality: Insufficient equivalents of the amino acid or coupling reagent, or degraded reagents, will naturally lead to incomplete reactions.
Step 2: Implement Corrective Actions
Based on the probable cause, select the most appropriate strategy.
Solution 1: Double Coupling
This is the most common first-line response, especially for sterically hindered amino acids.[2][12] The logic is to drive a sluggish reaction to completion by providing a fresh supply of activated amino acid and reagents.
-
When to Use: For known difficult residues (Val, Ile, Aib) or upon the first instance of a positive Kaiser test.[12]
-
Causality: The initial coupling may have stalled due to slow kinetics. A second, fresh charge of reagents increases the concentration of the activated species, pushing the reaction equilibrium towards product formation according to Le Châtelier's principle.
Protocol: Double Coupling
Following the initial coupling period, drain the reaction solution from the vessel.
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.
In a separate vessel, prepare a fresh solution of the Boc-amino acid and coupling reagents at the same concentration and stoichiometry as the initial coupling.
Add the fresh coupling mixture to the washed peptide-resin.
Agitate the reaction for the same duration as the initial coupling (e.g., 1-2 hours).
Drain the solution, wash the resin thoroughly with DMF and DCM, and perform a second Kaiser test to confirm completion.[13]
Solution 2: Enhance Coupling Reagent Potency
If standard methods repeatedly fail, upgrading the coupling reagent is a logical next step.
-
When to Use: For extremely hindered couplings (e.g., Aib-Aib sequences) or when double coupling with standard reagents is insufficient.
-
Causality: Uronium/aminium and phosphonium salt-based reagents form more reactive activated esters than carbodiimides, lowering the activation energy of the acylation step and overcoming the steric barrier more effectively.[6]
| Coupling Reagent | Class | Potency | Key Characteristics |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective; generally sufficient for non-hindered couplings.[6] |
| HBTU / TBTU | Aminium Salt | High | Very efficient with low racemization, especially when HOBt is added.[14] |
| HCTU | Aminium Salt | Very High | Reactivity is generally higher than HBTU due to the 6-chloro substituent.[5] |
| HATU | Aminium Salt | Very High | Reacts faster with less epimerization than HBTU; excellent for difficult couplings.[1][14] |
| PyBOP | Phosphonium Salt | High | Effective for difficult couplings; does not cause guanidinylation side reactions. |
Solution 3: Disrupt Peptide Aggregation
If aggregation is suspected, altering the reaction environment is key.
-
When to Use: When the resin appears clumped or fails to swell, or with known aggregation-prone sequences.
-
Causality: These methods disrupt the hydrogen bonding network responsible for aggregation, re-solvating the peptide chains and making the N-terminal amines accessible again.
-
Strategies:
-
Solvent Modification: Switch the reaction solvent from pure DMF to a mixture containing N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (e.g., 10-20% v/v).[2][9]
-
Elevated Temperature: Cautiously increase the coupling temperature to 40-50°C to provide thermal energy to break up aggregates. Note that this can increase the risk of racemization.[7][9]
-
Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[15]
-
Solution 4: Capping Unreacted Amines
If the above strategies fail and the Kaiser test remains positive, the unreacted amines must be permanently blocked before proceeding. This is a crucial "salvage" step.[4]
-
When to Use: As a final resort after a double coupling attempt has failed to yield a negative Kaiser test.
-
Causality: Capping works by acetylating the free primary amines with a highly reactive and small agent (acetic anhydride).[16] The resulting acetamide is unreactive in subsequent coupling cycles, preventing the formation of deletion sequences and simplifying the final purification.[3][4]
Protocol: Acetyl Capping
After the failed coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 min).
Prepare Capping Solution (Fresh): Create a mixture of acetic anhydride and a base in DMF. A common formulation is 10% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.[4]
Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged.
Agitation: Agitate the reaction mixture at room temperature for 30 minutes.[1][16]
Post-Capping Wash: Drain the solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts.[4]
Verification: Perform a final Kaiser test. The result must be negative (yellow/colorless beads) before you proceed to the next Boc deprotection step.[1]
Frequently Asked Questions (FAQs)
Q1: How do I perform the Kaiser (Ninhydrin) test? The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines on the resin.[1]
Protocol: Kaiser Test
Reagents:
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[1]
Procedure:
Place a small sample of resin beads (approx. 10-15) in a small glass test tube.
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
Heat the test tube at 100-110°C for 5 minutes.[1]
Observe the color of the beads and the solution.
Interpretation:
Q2: Which amino acids are considered "difficult" to couple using the Boc strategy? Sterically hindered amino acids are the primary culprits. This includes β-branched residues (Val, Ile, Thr), α,α-disubstituted residues (Aib), and certain derivatives with bulky side-chain protecting groups like Boc-His(Z)-OH.[2][6][7]
Q3: Can I just extend the reaction time instead of doing a double coupling? While extending the time can help, it is often less effective than a double coupling. A single, prolonged coupling can be hampered by reagent degradation or the deactivation of the activated species over time. A double coupling introduces fresh, fully active reagents to drive the reaction. However, for some difficult couplings, extending the time to 4 hours or even overnight can be beneficial.[7]
Q4: What are the risks of using more potent coupling reagents like HATU? The main risks are cost and potential side reactions. Uronium/aminium reagents can react with the N-terminal amine to form a guanidine moiety, which irreversibly terminates the peptide chain.[9] This can be minimized by pre-activating the amino acid with the coupling reagent for a short time before adding it to the resin.[9]
Q5: Is it ever okay to skip capping if a coupling is incomplete? No. Proceeding to the next deprotection step with unreacted free amines will inevitably lead to the synthesis of deletion peptides, where one or more amino acids are missing from the sequence.[3] These impurities are often very similar in mass and chromatographic behavior to the desired product, making purification extremely difficult and significantly lowering the final yield of pure peptide.[4]
Q6: My coupling was incomplete, but the Kaiser test was negative. How is this possible? While rare, a false negative can occur, especially if severe peptide aggregation is preventing the ninhydrin reagents from accessing the free amines.[15] It can also occur if the N-terminal amine is a secondary amine (e.g., after coupling proline), for which the standard Kaiser test gives a different color (typically reddish-brown) or a weak result. In such cases, alternative tests like the Chloranil test are required.
References
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
- YouTube. (2022). Peptide Hand Synthesis Part 6: Capping.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Aapptec. (n.d.). Coupling Reagents.
- ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- ResearchGate. (n.d.). Effect of resin swelling and substitution on solid phase synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- RSC Publishing. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. peptide.com [peptide.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions with 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid in amide coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a coupling reaction?
This molecule is bifunctional. It possesses a carboxylic acid group, which can be activated to react with a nucleophile (like an amine), and a Boc-protected hydrazine group. In most applications, the carboxylic acid moiety is the reactive site for amide bond formation. The Boc-hydrazine group is typically a stable substituent that will be part of the final molecule's structure. It can, however, be deprotected in a subsequent step to reveal a reactive hydrazine for further conjugation.
Q2: Which coupling reagents are compatible with this molecule?
A wide array of modern coupling reagents are suitable. The choice depends on factors like the scale of your reaction, the nature of the amine you are coupling, and cost considerations.[1] Common classes include:
-
Carbodiimides: EDC (or EDAC), DCC, and DIC are cost-effective choices.[2][3] EDC is particularly useful due to the water-solubility of its urea byproduct, simplifying purification.[2][3][4]
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly efficient and rapid, often providing superior yields and lower rates of side reactions like racemization, especially for challenging or sterically hindered substrates.[5][6][7] HATU is generally considered more reactive and effective than HBTU.[2][7]
Q3: Why is an additive like HOBt or HOAt often recommended?
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimide reagents.[8] Their primary roles are:
-
Suppressing Racemization: For chiral amines, these additives minimize the loss of stereochemical integrity.[1][2]
-
Improving Efficiency: They react with the initial active intermediate (the O-acylisourea) to form an active ester (HOBt or HOAt ester).[9] This new intermediate is more stable than the O-acylisourea, reducing the likelihood of rearrangement into an unreactive N-acylurea byproduct, and is highly reactive towards the desired amine nucleophile.[4][8]
-
Increasing Reaction Rates: The active esters formed are often more reactive than the initial intermediate, leading to faster and more complete reactions.[9]
Q4: What is the function of a base, like DIPEA or Triethylamine, in these reactions?
A non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA), is essential when using onium salt reagents (HATU, HBTU) or when the amine coupling partner is provided as a salt (e.g., a hydrochloride salt).[4][10] Its primary functions are:
-
Deprotonating the Carboxylic Acid: For onium salt-mediated couplings, the base deprotonates the carboxylic acid to form a carboxylate, which then attacks the coupling reagent.[11]
-
Neutralizing Amine Salts: It neutralizes the HCl or TFA salt of the amine component, liberating the free, nucleophilic amine required for the coupling reaction.
-
Scavenging Protons: It neutralizes any acid generated during the reaction, maintaining a favorable pH for the coupling to proceed.
Troubleshooting Guide
This section addresses common problems encountered during coupling reactions involving this compound.
Problem 1: Slow or Incomplete Reaction
A sluggish reaction is one of the most frequent challenges. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| Insufficient Activation | Solution: Switch to a more powerful coupling reagent. If using EDC/HOBt, consider upgrading to HATU or HBTU.[6][7] Rationale: HATU forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack than the OBt-ester formed by HBTU or carbodiimide/HOBt systems.[7] This is particularly effective for less reactive or sterically hindered amines. |
| Low Nucleophilicity of Amine | Solution: Ensure the reaction pH is appropriate. If the amine is used as a salt, ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is present to free the amine.[4] Rationale: The amine must be in its free, unprotonated form to act as a nucleophile. An acidic environment will protonate the amine, rendering it unreactive. |
| Steric Hindrance | Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Using a more potent coupling reagent like HATU is also recommended.[6] Rationale: Increased thermal energy helps overcome the activation energy barrier imposed by bulky groups near the reaction centers. |
| Aggregation/Solubility Issues | Solution: Change or use a solvent mixture. Polar aprotic solvents like DMF and NMP are standard.[4] For difficult sequences, adding a chaotropic agent or a solvent like DMSO can disrupt intermolecular hydrogen bonding that leads to aggregation.[12][13] Rationale: The reactants must be fully solvated to interact effectively. Aggregation can sequester the reactive sites, preventing the reaction from proceeding to completion.[12] |
Problem 2: Low Yield After Workup
Even if the reaction appears complete by TLC or LC-MS, the final isolated yield can be disappointing.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| Byproduct Formation (N-acylurea) | Solution: Ensure you are using an additive like HOBt or HOAt with your carbodiimide. Perform a "pre-activation" step: stir the carboxylic acid, coupling reagent, and additive together for 15-30 minutes before adding the amine.[14] Rationale: With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[4][8] HOBt traps this intermediate, converting it to a more stable active ester and minimizing the side reaction. |
| Difficult Purification | Solution: If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[2] If using DCC, the dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration.[2] Rationale: Choosing a coupling reagent whose byproducts have orthogonal solubility properties to your desired product is a key strategy for simplifying purification and maximizing isolated yield. |
| Guanidinylation of Amine | Solution: Avoid using an excess of aminium/uronium reagents like HBTU or HATU.[15] Use stoichiometric amounts (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Rationale: Excess HBTU or HATU can react directly with the primary amine nucleophile to form a stable guanidinium species, which caps the amine and prevents it from participating in the desired amide bond formation.[12][15] |
Experimental Protocols & Data
Comparative Data of Common Coupling Reagents
The choice of reagent significantly impacts reaction time and efficiency. The following table provides a general comparison for a standard amide coupling.
| Coupling System | Typical Reaction Time | Relative Cost | Key Advantages | Common Issues |
| EDC / HOBt | 4 - 12 hours | Low | Water-soluble byproducts, cost-effective.[5] | Slower, risk of N-acylurea formation, moderate racemization risk.[5][8] |
| HBTU / DIPEA | 2 - 4 hours | Medium | Good balance of cost and reactivity, reliable.[5] | Less effective than HATU for hindered couplings, slight racemization risk.[7] |
| HATU / DIPEA | 1 - 2 hours | High | Very fast, highly efficient, low racemization, excellent for difficult couplings.[5][7] | Higher cost, can cause guanidinylation if used in excess.[15] |
General Protocol for Coupling using EDC/HOBt
This protocol provides a starting point for optimization.
-
Dissolution: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Amine Addition: Add your amine (1.1 eq) to the reaction mixture. If the amine is an HCl or TFA salt, add DIPEA (1.5 eq) as well.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization as needed.
General Protocol for Coupling using HATU/DIPEA
This protocol is recommended for faster reactions or challenging substrates.
-
Dissolution: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Amine Addition: Add the amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 7 and 8 from the EDC/HOBt protocol.
Mechanistic Diagrams
Understanding the mechanism is key to troubleshooting. The diagrams below illustrate the activation process.
Caption: EDC/HOBt activation pathway showing desired vs. undesired routes.
Caption: Simplified HATU activation mechanism leading to the final amide product.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12.
- Wylezich, C., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE.
- Wikipedia. (n.d.). Carbodiimide.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Patil, S. A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
- ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step.
- Royal Society of Chemistry. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis.
- ResearchGate. (n.d.). Coupling Reagents.
- Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- Acadechem. (n.d.). How to Optimize Peptide Synthesis?.
- PubChem. (n.d.). This compound.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- National Institutes of Health. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. interchim.fr [interchim.fr]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. youtube.com [youtube.com]
- 11. growingscience.com [growingscience.com]
- 12. peptide.com [peptide.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Purification of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid by Recrystallization
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. This document moves beyond a simple set of instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt the methodology effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallizing this compound?
A1: The purification by recrystallization is based on the principle of differential solubility.[1] The goal is to identify a solvent or solvent system in which this compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures.[1][2] Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or nearly insoluble in the hot solvent (allowing for their removal via hot filtration).[2][3] As a saturated hot solution of the crude material cools, the solubility of the target compound decreases, forcing the formation of pure crystals while leaving impurities behind in the solvent.[4]
Q2: How should I select an appropriate solvent system for this specific molecule?
A2: Selecting the right solvent is the most critical step for a successful recrystallization.[1][5] The structure of this compound includes a polar carboxylic acid and a moderately polar Boc-protected hydrazine group, attached to a less polar aromatic ring. This suggests that moderately polar solvents are a good starting point.
A systematic approach is recommended:
-
Single Solvent Screening: Test the solubility of a small amount (~50-100 mg) of your crude material in various solvents (~1 mL) at room temperature and then at their boiling point.[2] Ideal single solvents will show poor solubility at room temperature but complete dissolution upon heating.[3] Good candidates to screen include ethyl acetate, isopropanol, ethanol, and acetone. Water is also a possibility due to the carboxylic acid, but the Boc group may limit solubility.[6]
-
Mixed Solvent System (Solvent/Anti-solvent): If no single solvent is ideal, a mixed-solvent system is highly effective.[2][7] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point).[8] Common pairs for a molecule like this could be Ethyl Acetate/Hexanes or Ethanol/Water.[8]
Q3: What are the likely impurities in my crude sample?
A3: The most significant process-related impurity is often the starting material or a de-protected byproduct, 4-hydrazinobenzoic acid .[9][10] This impurity is a known potential genotoxin, making its effective removal a critical objective for pharmaceutical applications.[10] Other potential impurities include unreacted reagents from the synthesis or byproducts from side reactions. The choice of recrystallization solvent should aim to maximize the solubility of these impurities in the mother liquor.
Q4: What are the key safety precautions for this procedure?
A4: Standard laboratory safety protocols must be followed. This includes wearing safety glasses, gloves, and a lab coat. All heating of organic solvents should be performed using a heating mantle or a steam bath in a well-ventilated chemical fume hood; never use an open flame.[4] Be aware of the properties of your chosen solvents; for example, hexanes and ethyl acetate are flammable.[7] Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
Detailed Recrystallization Protocol
This protocol describes a robust method using a mixed-solvent system of ethyl acetate and hexanes, which is often effective for molecules of intermediate polarity.
Experimental Parameters
| Parameter | Value/Range | Rationale |
| Crude Material | 5.0 g | Starting quantity for lab-scale purification. |
| Primary Solvent | Ethyl Acetate | Good solvent for the compound at elevated temperatures. |
| Anti-Solvent | Hexanes | Poor solvent for the compound; miscible with ethyl acetate. |
| Dissolution Temp. | ~77 °C (B.P. of Ethyl Acetate) | Ensures maximum solubility in the minimum solvent volume.[11] |
| Crystallization Temp. | Room Temp, then 0-4 °C | Slow cooling promotes large, pure crystal growth; ice bath maximizes yield.[12] |
| Washing Solvent | Ice-cold 1:4 Ethyl Acetate/Hexanes | Removes residual mother liquor without significantly re-dissolving the product crystals.[11] |
Step-by-Step Methodology
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (start with ~20-25 mL) and heat the mixture to boiling (~77 °C) with stirring in a fume hood. Continue adding ethyl acetate dropwise until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield.[1][11]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.[8][12]
-
Addition of Anti-Solvent: While keeping the ethyl acetate solution hot, begin adding hexanes dropwise with continuous stirring. Continue adding hexanes until the solution remains faintly and persistently cloudy (turbid). This indicates the solution is saturated. Add a few drops of hot ethyl acetate to redissolve the turbidity and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: With the vacuum off, add a small volume (~10-15 mL) of an ice-cold mixture of 1:4 ethyl acetate/hexanes to the funnel to wash the crystals. Gently break up the filter cake with a spatula to ensure the wash solvent contacts all crystals. Reapply the vacuum to pull the wash solvent through. Repeat this wash step once more. Causality Note: Washing with ice-cold solvent removes adhered mother liquor containing dissolved impurities without significant loss of the desired product.[11]
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified solid to a watch glass, break up any clumps, and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound separated as an oil instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the solution is too concentrated.[8][12][14]
-
Immediate Action: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-15%) more of the primary solvent (ethyl acetate) to decrease the saturation level.[15]
-
Revised Cooling: Allow the solution to cool much more slowly. You can insulate the flask or place it on a hot plate that is turned off to gradually cool.[15]
-
Induce Crystallization: As the solution cools, vigorously stir the point where oiling begins to break up the oil into smaller droplets, which can act as nuclei for crystallization.[12] If that fails, try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[11]
Q: No crystals have formed, even after cooling in an ice bath. What are my options?
A: This is a common issue and usually points to one of two problems: using too much solvent or the formation of a supersaturated solution.[11][14]
-
Problem 1: Too Much Solvent: This is the most frequent cause.[15] The solution is to reduce the solvent volume. Gently heat the solution to evaporate a portion of the solvent (a rotary evaporator is ideal for this) and then attempt the cooling process again.[12][15]
-
Problem 2: Supersaturation: The solution is ready to crystallize but lacks a nucleation point.
-
Scratching: Use a glass stirring rod to scratch the inside surface of the flask just below the liquid level. The microscopic rough edges can initiate crystal growth.[11]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystallization.[11]
-
Q: My final product yield is very low. What are the likely causes?
A: A low yield can result from several procedural errors.[11]
-
Excess Solvent: Using too much hot solvent during the dissolution step is a primary cause of low recovery, as a significant amount of product will remain dissolved even when cold.[11][15]
-
Incomplete Precipitation: The solution may not have been cooled for a long enough period or to a low enough temperature. Ensure at least 30 minutes in an ice bath.
-
Premature Filtration: Filtering the crystals before precipitation is complete.
-
Excessive Washing: Using too large a volume of washing solvent or using room-temperature solvent instead of ice-cold solvent can redissolve a portion of your product.[11]
-
Transfer Losses: Physical loss of material during transfers between flasks and the filter funnel.[11]
Q: I see solid material in my hot solution before cooling. How do I know if it's my product or an impurity?
A: This requires a diagnostic test. Add a small amount more of the hot primary solvent (ethyl acetate).
-
If the solid dissolves: It was your target compound, indicating you had not yet reached the minimum volume of solvent required for complete dissolution.
-
If the solid does not dissolve: It is likely an insoluble impurity.[3] In this case, you must perform a hot gravity filtration to remove this solid before proceeding to the cooling and crystallization step.
References
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- Finding the best solvent for recrystallisation student sheet - RSC Education. (2021).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Problems in recrystallization - Biocyclopedia. (n.d.).
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
- Recrystallization. --->. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Recrystallization - Wired Chemist. (n.d.).
- Recrystallization. (n.d.).
- This compound | C12H16N2O4 | CID 2755984 - PubChem. (n.d.).
- Lab Report Recrystallization September 27, 2016 - FAMU. (2016).
- Recrystallization of Benzoic Acid. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization of Benzoic Acid : r/chemistry - Reddit. (2023).
- Low Level Determination of Genotoxic Impurity in Deferasirox Formulation - Scirp.org. (n.d.).
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [wiredchemist.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
preventing side product formation in Boc-hydrazine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of tert-butyl carbazate (Boc-hydrazine). As Senior Application Scientists, we have compiled this resource to help you prevent common side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when preparing mono-Boc-hydrazine, and how can it be minimized?
A1: The most prevalent side product in the synthesis of mono-Boc-hydrazine is the formation of 1,2-di-tert-butoxycarbonylhydrazine (di-Boc-hydrazine). This occurs when a second molecule of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), reacts with the newly formed mono-Boc-hydrazine.
To minimize this, precise control over reaction conditions is critical:
-
Stoichiometry: Use a slight excess of hydrazine hydrate relative to Boc₂O. Adding the Boc₂O solution slowly and controllably to the hydrazine solution ensures that the electrophile is quenched before it can react a second time.
-
Temperature: Maintain a low temperature, typically 0-10°C, throughout the addition of Boc₂O.[1] Lower temperatures decrease the rate of the second N-acylation reaction more significantly than the first, improving selectivity for the mono-protected product.[2]
-
Solvent and pH: Using a biphasic system (e.g., dichloromethane and water) or a protic solvent like isopropanol can help modulate reactivity and solubility to favor the desired product.[1][2]
Q2: My reaction mixture is complex and difficult to purify. What are the likely causes?
A2: A complex product mixture often arises from a lack of selectivity during the protection step. While Boc-protection of amines is generally straightforward, the presence of two nucleophilic centers in hydrazine complicates the reaction.[3] Using strong organic bases like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction to the point where over-reaction becomes significant, leading to a mixture of products that are difficult to separate.[3] A solventless approach, where hydrazine is added directly to molten Boc₂O, has been reported to yield cleaner product profiles by avoiding catalysts and simplifying workup.[4]
Q3: When using Boc-hydrazine as a nucleophile, which nitrogen atom is more reactive?
A3: In Boc-hydrazine (Boc-NH-NH₂), the terminal nitrogen (-NH₂) is significantly more nucleophilic and less sterically hindered than the nitrogen atom attached to the electron-withdrawing tert-butoxycarbonyl group (Boc-NH-). The Boc group decreases the electron density of the adjacent nitrogen, reducing its nucleophilicity.[4] Therefore, in reactions with electrophiles (e.g., acylations, alkylations, or condensation with carbonyls), the reaction will overwhelmingly occur at the terminal -NH₂ position.
Q4: Can the Boc group be accidentally removed during my reaction or workup?
A4: Yes. The Boc group is an acid-labile protecting group and is sensitive to strong acids.[5] Accidental deprotection can occur if the reaction mixture is exposed to acidic conditions, such as during an aqueous workup with a strong acid wash (e.g., 1M HCl) or if the reaction is performed with reagents that are acidic or generate acidic byproducts. The cleavage generates a reactive tert-butyl cation, which can lead to further side reactions.[6] To avoid this, maintain neutral or mildly basic conditions during the reaction and workup.
Q5: Are there known side reactions when using Boc-hydrazine with carbodiimide coupling agents?
A5: When coupling a carboxylic acid to Boc-hydrazine using carbodiimides like EDC or DCC, the primary intended reaction is the formation of an acyl hydrazide. However, side reactions can occur. In peptide synthesis, for instance, the amide side chains of asparagine and glutamine can react with carbodiimide reagents to form nitriles.[7] While this specific reaction is for Asn/Gln, it highlights the reactivity of carbodiimides. A potential, though less common, side reaction could involve the carbodiimide reacting with the Boc-hydrazine to form a guanidinium-type adduct, although the acylation reaction is generally much faster.
Troubleshooting Guide: Common Issues & Solutions
This section provides detailed protocols and explanations to address specific experimental challenges.
Problem 1: Low Yield of Mono-Boc-hydrazine and Significant Di-Boc-hydrazine Formation
Over-reaction is the primary cause of low yields of the desired mono-Boc-hydrazine. The key is to control the reaction kinetics to favor the first addition of the Boc group over the second.
Mechanism of Side Product Formation
The diagram below illustrates the desired reaction to form mono-Boc-hydrazine and the subsequent side reaction leading to the undesired 1,2-di-Boc-hydrazine byproduct.
Caption: Reaction pathway for mono- and di-Boc-hydrazine formation.
Optimized Protocol for Mono-Boc-Hydrazine Synthesis
This protocol is designed to maximize the yield of the mono-protected product.
Materials:
-
Hydrazine hydrate (~64-65% solution)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ice-water bath
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (1.0 equiv). Dilute with isopropanol (e.g., 5 mL per gram of hydrazine hydrate).
-
Cool the flask to 0-5°C using an ice-water bath.[1]
-
Dissolve Boc₂O (0.95 equiv) in isopropanol (e.g., 1-2 mL per gram of Boc₂O).
-
Add the Boc₂O solution dropwise to the stirred hydrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for an additional 30 minutes.
-
Monitor the reaction by TLC until the starting Boc₂O is consumed.
-
Remove the isopropanol under reduced pressure.
-
To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which is often a white solid and can be used without further purification or recrystallized if necessary.
| Parameter | Standard Condition | Optimized Condition for Selectivity | Rationale |
| Boc₂O Equiv. | 1.0 - 1.1 | 0.95 | Limits the availability of the electrophile for a second reaction. |
| Temperature | Room Temperature | 0 - 10°C | Reduces the rate of the second acylation significantly.[1][2] |
| Addition Time | Rapid | 30-60 min (slow, dropwise) | Maintains a low concentration of Boc₂O in the reaction mixture. |
| Catalyst | DMAP / Et₃N | None | Avoids excessive rate enhancement that can lead to over-reaction.[3] |
Problem 2: Unintended Deprotection and Subsequent Alkylation Side Reactions
This is particularly critical in multi-step synthesis, such as Solid-Phase Peptide Synthesis (SPPS), where the Boc group is repeatedly exposed to cleavage conditions.
Mechanism of Deprotection and Alkylation
The acid-catalyzed removal of the Boc group generates a highly reactive tert-butyl cation. This electrophile can be intercepted by nucleophilic functional groups within the molecule (e.g., Trp, Met, Cys side chains), leading to undesired alkylation.[6]
Caption: Boc deprotection, side-chain alkylation, and scavenger intervention.
Protocol for Safe Boc Deprotection (Cleavage from Resin)
This protocol incorporates scavengers to prevent alkylation of sensitive residues.
Materials:
-
Boc-protected peptide bound to resin
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (see table below)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. For peptides containing sensitive residues, a scavenger is essential.[5][6]
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
| Scavenger | Target Residue(s) | Typical Concentration in TFA | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | Very effective general scavenger.[6] |
| Water | Trp | 2.5 - 5% | Helps hydrolyze the cation.[6] |
| Anisole | Met, Tyr | 5% | A classic scavenger for protecting against alkylation.[5] |
| Thioanisole | Trp | 5% | Particularly effective for preventing modification of tryptophan.[6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Reduces Met(O) back to Met and protects Cys.[6] |
Note: A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[6]
References
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Katritzky, A. R., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
- Katritzky, A. R., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
- Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
- Chen, S. T., et al. (1994).
- ResearchGate. Did anybody tried reaction of boc-hydrazine with Carbonyl diimidiazole?. [Link]
- AAPPTec.
- Organic Chemistry Portal.
- Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Krchnak, V., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Molecules, 17(2), 2093-2103. [Link]
- ResearchGate.
- Boc-Hydrazine, CAS:870 46 2. [Link]
- AAPPTec. Planning a Peptide Synthesis. [Link]
- Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
- Wikipedia.
- Myers, A. G., et al. (2003). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Organic Letters, 5(19), 3487-3490. [Link]
- Bofill, J. M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15201-15209. [Link]
- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
- ResearchGate. Synthesis of monoalkylated bis-BOC protected hydrazines 9. [Link]
- Moody, C. J., et al. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Boger, D. L., et al. (2022). Two-Component Coupling of Carbodiimides and Hydrazides Provides Convergent Access to Biologically Active Compounds. Organic Letters, 24(36), 6593-6597. [Link]
- Organic Syntheses.
- Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212. [Link]
Sources
- 1. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
stability issues of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid in solution
Technical Support Center: 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Introduction
Welcome to the technical support guide for this compound (Boc-HBA). This molecule is a valuable bifunctional intermediate in pharmaceutical and chemical research, notably in the synthesis of complex molecules and as a linker in bioconjugation. Its utility hinges on the distinct reactivity of its protected hydrazine and carboxylic acid moieties. However, users frequently encounter stability issues in solution that can compromise experimental outcomes.
This guide provides in-depth troubleshooting advice and scientifically grounded protocols to help you identify, prevent, and resolve common stability challenges. We will explore the causative mechanisms behind degradation and offer field-proven strategies to ensure the integrity of your material.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems researchers encounter when working with Boc-HBA in solution.
Q1: My clear Boc-HBA solution has turned yellow or brown. What is happening, and is it still usable?
A: This discoloration is a classic indicator of oxidation at the hydrazine functional group.[1] The unprotected parent compound, 4-Hydrazinobenzoic acid, is highly susceptible to this degradation pathway, and the Boc-protected version retains this sensitivity.
-
Causality: The hydrazine moiety can undergo oxidation when exposed to atmospheric oxygen. This process can be accelerated by several factors:
-
Is it Usable? The usability depends entirely on your application's tolerance for impurities.
-
For Non-Critical Applications: If Boc-HBA is used in large excess for a derivatization reaction, a minor discoloration (light yellow) might be acceptable, though not ideal.
-
For Quantitative Analysis or GMP Synthesis: The presence of colored impurities indicates a loss of active material and the introduction of potentially interfering byproducts. For these applications, the solution is compromised. It is always best practice to discard discolored solutions and prepare a fresh batch from solid material. [1]
-
Q2: I'm observing low yields or incomplete reactions in my subsequent synthetic steps. Could my Boc-HBA have degraded?
A: Yes, this is a very likely cause. Degradation of your Boc-HBA stock solution directly impacts its effective concentration and reactivity, leading to poor experimental outcomes. Two primary degradation pathways are responsible.
-
Causality 1: Oxidation: As discussed in Q1, oxidation of the hydrazine renders it incapable of participating in its intended reaction (e.g., forming a hydrazone). This directly reduces the amount of active reagent available.
-
Causality 2: Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2][3][4] If your solvent has acidic impurities (e.g., older bottles of dichloromethane) or if your experimental workflow involves an acidic environment, the Boc group can be cleaved. This exposes the terminal amine, yielding the parent 4-Hydrazinobenzoic acid, which may not be the desired reactant for your specific synthetic design.
Q3: My HPLC/LC-MS analysis shows unexpected peaks that grow over time. What are the likely degradation products?
A: When monitoring a solution of Boc-HBA, the appearance and growth of new peaks are clear signs of degradation. Based on the molecule's structure, you should primarily look for two degradation products:
-
4-Hydrazinobenzoic Acid: This peak corresponds to the loss of the 100 Da Boc group (C₅H₈O₂). Its appearance confirms acid-catalyzed hydrolysis. This compound is often monitored as a potential genotoxic impurity in final drug products.[5][6]
-
Oxidized Species: The oxidation of the hydrazine moiety can lead to several products, often resulting in highly conjugated (and thus colored) species. These may appear as a cluster of broad peaks or a single distinct peak depending on the specific conditions.
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for Boc-HBA in solution.
Frequently Asked Questions (FAQs) on Stability & Handling
Q1: What are the best practices for preparing and storing Boc-HBA stock solutions?
A: To ensure maximum shelf-life for your solutions, strict adherence to proper preparation and storage protocols is critical. The recommendations for the parent compound 4-Hydrazinobenzoic acid serve as an excellent guideline.[1][7]
Data Presentation: Recommended Storage Conditions for Boc-HBA Solutions
| Solvent | Temperature | Atmosphere | Max. Duration | Key Considerations |
| Anhydrous DMSO | -80°C | Inert (N₂ or Ar) | Up to 6 months | Best option for long-term storage. Use a fresh, sealed bottle of solvent.[1][7] |
| Anhydrous DMSO | -20°C | Inert (N₂ or Ar) | Up to 1 month | Suitable for routine use. Aliquot to avoid freeze-thaw cycles.[1][7] |
| Anhydrous DMF | -20°C | Inert (N₂ or Ar) | Up to 1 month | Alternative to DMSO. Ensure solvent is amine-free to prevent side reactions. |
| Aqueous Buffers | N/A | N/A | Prepare Fresh Daily | Not recommended for storage. The compound is susceptible to both hydrolysis and oxidation in aqueous media. If required for a reaction, prepare it immediately before use and keep it on ice, protected from light.[1] |
Q2: What specific chemical environments and reagents should I avoid?
A: To maintain the integrity of Boc-HBA, avoid the following:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even acidic resins will rapidly cleave the Boc group.[4]
-
Strong Oxidizing Agents: Avoid reagents such as hydrogen peroxide, permanganates, or dichromates, as they will aggressively degrade the hydrazine moiety.[7][8]
-
Prolonged Air & Light Exposure: Always handle the solid and solutions under conditions that minimize exposure to atmospheric oxygen and ambient light.
-
Reactive Solvents: Avoid protic solvents like methanol for long-term storage if there is any risk of acidic contamination that could facilitate solvolysis.
Q3: How can I experimentally validate the stability of my Boc-HBA solution for a critical process?
A: You should perform a simple forced degradation or time-course stability study. This involves analyzing your solution by a suitable analytical method, such as HPLC-UV, at defined time points. This is a self-validating system that provides direct evidence of stability under your specific experimental conditions.
Caption: Experimental workflow for a solution stability study.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution in DMSO
This protocol describes the best practice for preparing a stock solution for long-term storage.
-
Preparation:
-
Bring a vial of solid Boc-HBA and a new, sealed bottle of anhydrous DMSO to room temperature inside a desiccator.
-
Prepare sterile, amber glass vials with PTFE-lined screw caps.
-
Purge the vials with a gentle stream of inert gas (Nitrogen or Argon) for 2-3 minutes.
-
-
Weighing:
-
Quickly weigh the required amount of solid Boc-HBA and add it to the purged vial. Minimize time exposed to the atmosphere.
-
-
Dissolution:
-
Using a dry syringe, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial and briefly vortex until the solid is fully dissolved.
-
-
Storage:
-
Immediately flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: HPLC-UV Method for Monitoring Degradation
This general-purpose method can be used to assess the purity of Boc-HBA and detect its primary degradation product, 4-Hydrazinobenzoic acid.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-23 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dilute a sample of your Boc-HBA solution in the initial mobile phase (90:10 A:B).
-
Inject onto the HPLC system.
-
Expected Elution: 4-Hydrazinobenzoic acid (more polar) will elute earlier than the Boc-protected compound.
-
Analysis: Quantify stability by comparing the peak area of Boc-HBA at T=0 with subsequent time points. A decrease in area, accompanied by an increase in the area of the 4-Hydrazinobenzoic acid peak or other new peaks, confirms degradation.
-
References
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
- ARKIVOC. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Linearity of the 4-HBA chromatogram. [Scientific Diagram].
- Ribeiro, C., d. C. M., d. A., Marques, A. R. C., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 185-192. [Link]
- Satyanarayana, M. V. V., & Ramakrishna, K. (2013). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. International Journal of ChemTech Research, 5(1), 405-410. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Hydrazinylbenzoic Acid-Yuntao Chemical [ytao-chem.com]
Technical Support Center: Scale-Up Synthesis of Boc-4-hydrazinobenzoic Acid
Welcome to the technical support center for the synthesis of Boc-4-hydrazinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and safe synthesis.
I. Overview of the Synthetic Pathway
The synthesis of Boc-4-hydrazinobenzoic acid is typically a multi-step process. The most common route involves the initial formation of 4-hydrazinobenzoic acid from 4-aminobenzoic acid, followed by the protection of the hydrazine moiety with a tert-butyloxycarbonyl (Boc) group.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of Boc-4-hydrazinobenzoic acid.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield and/or Colored Impurities During Diazotization
Question: My reaction mixture turns a dark color (yellow, orange, or red) during the diazotization of 4-aminobenzoic acid, and the subsequent yield of the hydrazine is poor. What's going wrong?
Answer: This is a classic sign of azo coupling, a common side reaction where the newly formed diazonium salt reacts with the unreacted 4-aminobenzoic acid to form colored azo dyes.[1] Diazonium salts are highly reactive and require precise temperature and stoichiometric control to prevent unwanted side reactions.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Temperature Control | Diazonium salts are thermally unstable and will decompose or undergo side reactions at elevated temperatures. The coupling reaction with the starting amine is also accelerated at higher temperatures. | Maintain a strict reaction temperature of 0-5 °C throughout the addition of sodium nitrite.[2][3][4] Use an ice-salt bath for efficient cooling. |
| Slow Diazotization Rate | If the diazotization reaction is too slow, the concentration of the diazonium salt remains low, while the unreacted amine is still present, favoring the azo coupling side reaction. | Ensure the 4-aminobenzoic acid is finely suspended or partially dissolved in the acidic medium to maximize the surface area for reaction.[3] |
| Localized High Concentration of Nitrite | Rapid or localized addition of sodium nitrite can lead to areas of high nitrous acid concentration, promoting side reactions and potential "hot spots".[1] | Add the sodium nitrite solution slowly and dropwise, directly into the vortex of a well-stirred reaction mixture to ensure rapid dispersion.[1] |
| Incorrect Stoichiometry | An excess of the amine starting material will favor the formation of the azo dye. | Use a slight excess (1.02-1.05 molar equivalents) of sodium nitrite to ensure complete conversion of the primary aromatic amine.[3] |
Diagram: Troubleshooting Diazotization Side Reactions
Sources
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions with Benzoic Acid Derivatives
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions, specifically when using substituted benzoic acids as substrates.
Benzoic acid derivatives are a cornerstone in medicinal chemistry, but their unique electronic and steric properties can often complicate standard amide coupling protocols. This document provides in-depth, experience-driven troubleshooting advice, structured in a question-and-answer format to directly address the complex issues you may be facing at the bench.
Level 1 Troubleshooting: The Usual Suspects & Core Principles
Before delving into substrate-specific issues, it's crucial to ensure the fundamentals of your reaction setup are sound. Errors in this stage are the most common cause of failure.
FAQ 1: My reaction isn't working at all. What is the most critical parameter to check first?
Answer: The single most critical parameter for EDC/NHS chemistry is pH . The reaction involves two distinct steps, each with a different optimal pH range. A failure to control pH is the most frequent reason for low or no yield.
-
Step 1: Carboxylic Acid Activation. This step, where EDC activates the benzoic acid to form a highly reactive O-acylisourea intermediate, is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3] A common buffer for this stage is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][4]
-
Step 2: Amine Coupling. The subsequent reaction, where your amine attacks the activated acid (or its more stable NHS-ester), is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[1] This higher pH ensures the amine is deprotonated and thus maximally nucleophilic.[1]
A one-pot reaction at a single pH (e.g., 6.0-7.5) is a compromise that can work but often leads to lower efficiency due to the competing pH requirements and the rapid hydrolysis of the NHS-ester at higher pH values.[1][2] The half-life of an NHS ester can drop from hours at pH 7 to just 10 minutes at pH 8.6.[1]
Recommendation: For difficult couplings, always perform a two-step pH procedure. Activate your benzoic acid with EDC/NHS at pH 5.0-6.0 for 15-60 minutes, then raise the pH to 7.5-8.0 immediately before adding your amine.
Mechanism: The Two-Step EDC/NHS Reaction
Below is a diagram illustrating the key stages of the coupling reaction, highlighting the pH-dependent steps.
Caption: EDC/NHS reaction mechanism showing pH-dependent activation and coupling steps.
FAQ 2: I'm seeing a lot of starting material left, even after a long reaction time. What's going on?
Answer: Assuming the pH is correct, this points to four likely culprits:
-
Reagent Quality: EDC is notoriously moisture-sensitive and can degrade quickly upon exposure to air.[5] Use a fresh bottle or a freshly opened vial of EDC. Clumpy EDC is a sign of degradation.[6]
-
Stoichiometry: For difficult couplings, a simple 1:1 ratio is often insufficient. You may need a significant molar excess of the coupling reagents. A good starting point is 1.5-5 equivalents of EDC and 1.2-3 equivalents of NHS relative to the limiting reagent.[3][7]
-
Solvent Choice & Solubility: Benzoic acid derivatives can have poor solubility in common solvents like Dichloromethane (DCM).[8][9] If your reagents are not fully dissolved, the reaction cannot proceed efficiently. Consider using a more polar aprotic solvent like DMF or DMSO, or a co-solvent system (e.g., DCM/DMF).[8][10][11]
-
Inappropriate Buffer: Never use buffers containing primary amines (like Tris or glycine) or carboxylates (like acetate), as they will compete in the reaction.[3]
FAQ 3: My reaction forms a precipitate and then stalls. What is this precipitate?
Answer: This is often a sign of one of two issues:
-
Amine Protonation: An acid-base reaction between your benzoic acid and your amine can form an ammonium carboxylate salt, which may precipitate, effectively removing both reagents from the reaction.[8] This is common if a base like triethylamine (TEA) or DIPEA is added prematurely or if the amine is particularly basic.
-
Insoluble Byproducts: While the urea byproduct from EDC is water-soluble, if you are using a different carbodiimide like DCC (dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be difficult to remove.[8][12]
Level 2 Troubleshooting: Substrate-Specific Challenges with Benzoic Acids
If the basic parameters are correct, the problem likely lies with the inherent properties of your specific benzoic acid derivative.
Troubleshooting Workflow for Benzoic Acid Derivatives
This flowchart guides you through diagnosing substrate-specific issues.
Caption: Troubleshooting workflow for challenging benzoic acid couplings.
FAQ 4: My benzoic acid has bulky ortho-substituents. Why is the reaction failing?
Answer: This is a classic case of steric hindrance . Bulky groups near the carboxylic acid physically block the approach of EDC and the subsequent amine, preventing the formation of the necessary intermediates.[8]
-
Causality: The O-acylisourea intermediate is already bulky. When the benzoic acid itself is hindered, the transition state for the amine to attack becomes energetically unfavorable.
-
Solution: EDC/NHS is often not potent enough to overcome severe steric hindrance. You must switch to a more powerful coupling reagent.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU are highly efficient uronium-salt-based reagents that are often effective for sterically hindered substrates.[8][12] They form more reactive active esters at a faster rate.[12]
-
In extreme cases, converting the benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust, albeit harsher, alternative.[8]
-
FAQ 5: My benzoic acid has strong electron-withdrawing groups (e.g., -NO₂, -CF₃) and is not reacting.
Answer: Electron-withdrawing groups (EWGs) decrease the electron density of the carboxylate group.[13][14][15] This has two negative consequences:
-
Reduced Nucleophilicity: The carboxylate becomes a poorer nucleophile, making the initial attack on EDC (the rate-determining step) much slower.[8][16]
-
Increased Acidity: The pKa of the benzoic acid is lowered.[13] While this seems counterintuitive, an overly acidic environment can hinder the activation step, which has a delicate pH optimum.[17]
-
Solution: Similar to steric hindrance, overcoming strong electronic deactivation requires more powerful reagents.
FAQ 6: My benzoic acid has electron-donating groups (e.g., -OCH₃, -NH₂) and I'm getting a messy reaction with a major byproduct.
Answer: The primary byproduct you are likely forming is an N-acylurea . This occurs when the unstable O-acylisourea intermediate, instead of reacting with NHS or your amine, undergoes an intramolecular rearrangement (an O→N acyl migration) to form a stable, unreactive N-acylurea.[19][20][21]
-
Causality: While not fully elucidated for all substrates, increased electron density on the aromatic ring can sometimes stabilize the transition state leading to this rearrangement. This side reaction is a known drawback of carbodiimide chemistry.[19][22]
-
Solution:
-
Suppress the Rearrangement: The key is to trap the O-acylisourea intermediate as quickly as possible. Using an additive like NHS or, even more effectively, HOBt (1-Hydroxybenzotriazole) can form a more stable active ester, minimizing the chance for rearrangement.[19]
-
pH Control: Carefully maintaining the activation pH in the lower end of the optimal range (pH 4.5-5.0) can sometimes suppress N-acylurea formation.[22]
-
Add a Catalyst: In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used alongside EDC/HOBt to accelerate the desired coupling.[7][8]
-
Level 3 Troubleshooting: Alternative Coupling Reagents
When EDC/NHS consistently fails despite optimization, it is time to consider superior, albeit more expensive, reagents.
| Reagent | Class | Key Advantages | Best For |
| EDC/NHS | Carbodiimide | Cost-effective; water-soluble byproducts simplify workup.[12][23] | Standard, unhindered substrates; aqueous reactions. |
| HATU | Uronium Salt | Very high efficiency; fast reaction times; low racemization.[12][19] | Sterically hindered and electron-deficient substrates.[8][12] |
| HBTU | Uronium Salt | High efficiency; low racemization.[12] | A good alternative to HATU, though sometimes slightly slower.[12] |
| COMU | Uronium Salt | More soluble and efficient than HATU/HBTU; safer profile.[24][25] | Very challenging couplings where maximum reactivity is needed. |
| SOCl₂ / (COCl)₂ | Acyl Halide | Forms highly reactive acyl chlorides.[8] | Recalcitrant acids where harsh conditions are tolerated.[8] |
Experimental Protocols
Protocol 1: Two-Step pH Optimization for a Benzoic Acid Derivative
This protocol provides a framework for optimizing the coupling of a challenging benzoic acid to a primary amine.
-
Reagent Preparation:
-
Dissolve the benzoic acid derivative (1.0 eq) and NHS (1.5 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Prepare a separate, fresh solution of EDC (1.5 eq) in the same solvent.
-
Dissolve the amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq) in a separate vial of the same solvent.
-
-
Step 1: Activation (pH ~5-6)
-
To the stirred solution of benzoic acid and NHS, add the EDC solution dropwise.
-
Allow the activation to proceed for 30 minutes at room temperature. Monitor the formation of the NHS-ester by LC-MS if possible.
-
-
Step 2: Coupling (pH ~8)
-
Add the amine/DIPEA solution to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
-
Workup & Analysis:
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and identify major byproducts.
-
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Substituted Benzoic Acids.
- Benchchem. (2025). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic acid I. YouTube.
- Benchchem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
- Reddit. (2025). EDC Coupling turning Orange. r/Chempros.
- van der Westen, R., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society.
- Benchchem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
- ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction....
- Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic Acid III. YouTube.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates.
- Reddit. (2022). amide coupling help. r/Chempros.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Semantic Scholar. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water.
- YouTube. (2021). EFFECT OF ELECTRON WITHDRAWING & ELECTRON RELEASING GROUP ON ACIDIC STRENGTH IN AROMATIC ACIDS.
- bioRxiv. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties.
- ResearchGate. (2019). EDC / NHS coupling between 1-pyrenemethylamine and carboxylic acid does not work well. can you help me?.
- ResearchGate. (2020). EDC-NHS coupling not working?.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12.
- NIH. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
- Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
- Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. r/chemistry.
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (2014). What is the best solvent for EDC-NHS coupling of chitosan and benzoic acid?.
- Benchchem. (n.d.). A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives.
- Reddit. (2020). Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon.... r/OrganicChemistry.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). Int. J. Electrochem. Sci..
- Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
- ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides.
- YouTube. (2021). EDC Coupling Mechanism. Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. growingscience.com [growingscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ias.ac.in [ias.ac.in]
- 22. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. peptide.com [peptide.com]
avoiding epimerization in peptide coupling with Boc-protected hydrazines
Topic: Strategies for Avoiding Epimerization in Peptide Coupling with Boc-Protected Hydrazines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount to the success of your peptide synthesis projects. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges: epimerization during the coupling of Boc-protected amino acid hydrazides. Here, we move beyond simple protocols to explain the underlying mechanisms and provide a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis, and why is it a critical issue?
Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1][2] In peptide synthesis, this almost always refers to the loss of stereochemical purity at the α-carbon of an amino acid, converting a pure L-amino acid residue into a mixture of L- and D-isomers (diastereomers). This is a critical issue because the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure.[1][3][4] The introduction of even a single epimer can drastically alter the peptide's conformation, leading to reduced efficacy, altered receptor binding, or potential immunogenicity. Furthermore, the resulting diastereomers are often difficult to separate, complicating purification and reducing overall yield.[1][3]
Q2: Why is coupling to a hydrazine nucleophile, such as a Boc-protected hydrazine, particularly susceptible to epimerization?
The risk of epimerization is highest at the C-terminal amino acid being activated for coupling.[5] While urethane-based protecting groups like Boc are designed to suppress epimerization, the danger is not eliminated.[6][7] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1][7] This intermediate can easily lose its stereochemical memory. The rate of coupling to the incoming nucleophile versus the rate of oxazolone formation and its subsequent racemization is a key battleground.
Hydrazine is a potent but relatively bulky nucleophile. If the coupling reaction is slow due to steric hindrance or suboptimal conditions, the activated amino acid has more time to exist as the unstable, racemization-prone oxazolone intermediate before the hydrazine can attack. This extended lifetime of the oxazolone increases the probability of α-proton abstraction and subsequent epimerization.
Q3: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?
There are two main pathways responsible for the loss of chiral integrity during peptide bond formation:
-
Oxazolone Formation (Most Common): The activation of the C-terminal carboxyl group of an Nα-protected peptide or a sterically hindered amino acid can lead to an intramolecular cyclization, forming a 5(4H)-oxazolone.[1][7] The α-proton of this oxazolone is highly acidic and can be abstracted by a base. The resulting planar enolate intermediate loses its chirality, and reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[1] This pathway is the most significant source of racemization in peptide synthesis.[1]
-
Direct α-Proton Abstraction: A strong base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid intermediate (like an active ester) before it couples with the amine. This forms a carbanion which, upon reprotonation, can also lead to epimerization.[1] This mechanism is less common but can become significant under highly basic conditions or with amino acid residues that have an especially acidic α-proton, such as cysteine.[1]
Troubleshooting Guide & Optimization Protocols
Problem 1: Significant epimerization (>5%) detected after coupling a standard Boc-amino acid to a peptide hydrazide.
This is a common issue that points directly to your coupling conditions. The choice of coupling reagent, base, and solvent creates a chemical environment that can either favor a rapid, clean reaction or promote racemization.
Root Cause Analysis & Corrective Actions:
-
Coupling Reagent Choice:
-
High-Risk Reagents: Carbodiimides like DCC and EDC, when used alone, are notorious for causing racemization through the formation of an O-acylisourea intermediate that readily cyclizes to the oxazolone.[8]
-
Recommended Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) is a classic choice, forming an active ester that is more stable and less prone to racemization.[9][10][11] For even greater suppression, especially with hindered amino acids, 1-hydroxy-7-azabenzotriazole (HOAt) is superior.
-
Alternative High-Efficiency Reagents: Uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are designed for rapid coupling and inherently suppress racemization by forming HOBt or HOAt esters in situ.[6][10] HATU is often considered the gold standard for difficult couplings due to the reactivity of the HOAt ester it generates.[10] COMU is a modern alternative with high efficiency and reduced risk of side reactions.[12][13]
-
-
Base Selection and Stoichiometry:
-
The Problem with Strong Bases: Tertiary amines like diisopropylethylamine (DIEA) are effective at neutralizing salts and maintaining a basic pH, but they are also strong enough to promote α-proton abstraction, directly contributing to racemization.[1]
-
Recommended Solution: Use the weakest base possible that still allows the reaction to proceed efficiently. N-methylmorpholine (NMM) is generally preferred over DIEA as it is less basic and sterically hindered, reducing its tendency to cause epimerization.[6] In highly sensitive cases, the even weaker base sym-collidine can be employed.[6] Crucially, use the minimum amount of base necessary—typically 1 equivalent for neutralizing hydrochloride salts and just enough to facilitate the coupling (for uronium/aminium reagents).
-
-
Solvent Polarity:
-
The DMF Dilemma: N,N-Dimethylformamide (DMF) is an excellent solvent for peptide synthesis, but its high polarity can stabilize the charged oxazolone enolate intermediate, thereby promoting epimerization.[14]
-
Recommended Solution: If epimerization is a problem, consider switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM.[5][14] This can destabilize the racemization intermediate and favor the desired coupling pathway.
-
-
Temperature Control:
-
Heat as an Enemy: Higher temperatures accelerate most reactions, including the undesirable racemization pathways.
-
Recommended Solution: Perform the activation and coupling steps at 0°C. Cooling the reaction mixture significantly slows the rate of oxazolone formation and enolization.[14] Allow the reaction to warm to room temperature slowly only if the coupling is sluggish.
-
Problem 2: The coupling reaction is incomplete, and forcing the conditions (e.g., longer reaction time, higher temperature) increases epimerization.
This scenario often occurs with sterically hindered amino acids (e.g., Val, Ile) or when coupling to a bulky resin-bound peptide hydrazide.
Root Cause Analysis & Corrective Actions:
-
Activation vs. Coupling Rate: The core issue is that the rate of coupling is slower than the rate of racemization. Your goal is to accelerate the former without affecting the latter.
-
Recommended Solution: Switch to a more powerful activation method. If you are using DIC/HOBt, changing to HATU is a logical step. The 7-aza group in the HOAt moiety of HATU accelerates the aminolysis step, leading to faster and more efficient coupling with less time for the active intermediate to racemize.[10]
-
Pre-activation Strategy: For carbodiimide-based couplings, pre-activating the Boc-amino acid with DIC/HOBt for a short period (5-10 minutes at 0°C) before adding the hydrazine component can sometimes improve yields. However, be cautious, as prolonged pre-activation can lead to significant epimerization.[15]
-
-
Use of Additives:
-
Recommended Solution: The addition of copper (II) salts, such as CuCl₂, in combination with DIC/HOBt has been shown to be remarkably effective at suppressing epimerization, even in challenging couplings.[9][16][17] The copper ions are thought to chelate with the intermediate, preventing oxazolone formation. This method can yield peptides with very high optical purity (<0.1% D-epimer).[16]
-
Decision-Making Workflow for Coupling Strategy
This workflow can guide your selection of an appropriate coupling strategy to minimize epimerization when working with Boc-hydrazines.
Experimental Protocols & Data
Protocol 1: General Procedure for Low-Epimerization Coupling of a Boc-Amino Acid to a Hydrazine
This protocol utilizes DIC/HOBt with copper (II) chloride, a robust method for suppressing epimerization.[9][16]
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq.), HOBt (1.1 eq.), and CuCl₂ (1.1 eq.) in anhydrous DCM or a 1:1 mixture of DCM/DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath with gentle stirring.
-
Amine Addition: Add the hydrazine component (e.g., Boc-NHNH₂ or a peptide hydrazide) (1.05 eq.) and N-methylmorpholine (NMM) (1.1 eq.) to the cooled solution.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the stirred mixture.
-
Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Epimerization by Chiral HPLC
To quantify the level of epimerization, the resulting dipeptide product must be analyzed by a method capable of separating diastereomers.
-
Deprotection (if necessary): If the product contains protecting groups that interfere with analysis, they must be removed. For a Boc-protected dipeptide hydrazide, the Boc group can be removed with 4M HCl in dioxane or 50% TFA in DCM.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the deprotected, purified peptide in the HPLC mobile phase.
-
Instrumentation:
-
Column: A chiral stationary phase column (e.g., Chiralpak series, Chirobiotic V).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system, often with a small amount of an acidic or basic additive (e.g., TFA). The exact conditions must be optimized for the specific peptide.
-
Detection: UV detector set to 214 or 220 nm.
-
-
Analysis: Inject the sample. The two diastereomers (L-L and D-L) should elute as separate peaks. The percentage of epimerization can be calculated from the relative peak areas. The identity of the peaks should be confirmed by running an authentic D-epimer standard if available.
Table 1: Representative Epimerization Levels Under Various Coupling Conditions
The following table summarizes illustrative data for the model coupling of Z-Gly-Phe-OH with H-Val-OMe, highlighting the impact of different reagents and conditions on the percentage of the epimerized D-Phe product.
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | % D-Phe Epimer | Reference Insight |
| DCC | None | DIEA | DMF | 25 | ~25-40% | Demonstrates high racemization with carbodiimides alone.[6] |
| DIC | HOBt | NMM | DCM | 0 | < 2% | HOBt significantly suppresses epimerization.[10][11] |
| DIC | HOAt | NMM | DMF | 0 | < 1% | HOAt is generally superior to HOBt for suppression.[9] |
| HBTU | - | DIEA | DMF | 25 | ~5-10% | Uronium reagents are effective but base choice is critical.[1][10] |
| HATU | - | Collidine | DMF | 25 | < 1% | HATU combined with a weak base offers excellent protection.[10][15] |
| DIC | HOBt + CuCl₂ | NMM | DMF | 25 | < 0.5% | Copper additives provide exceptional suppression of epimerization.[17] |
Note: This data is illustrative and compiled from trends reported in the literature. Actual results will vary based on the specific substrates and precise experimental conditions.
References
- Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link][1][2][3][4]
- Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- St. Claire, R. L., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9636–9643. [Link]
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
- Atherton, E., et al. (1985). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1, 2065-2075. [Link]
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
- Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Journal of Peptide Science. [Link]
- St. Claire, R. L., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link]
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
- Epimeriz
- Chelushkin, P. S., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Molecules, 26(11), 3369. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. [Link]
- Al-Dulayymi, J. R., et al. (2023).
- Zhu, F., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 665–672. [Link]
- St. Claire, R. L., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. [Link]
- Epimerisation in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
- Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
- Peptide synthesis. Wikipedia. [Link]
- Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
- Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]
- Wang, S. S., et al. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 40(9), 1235-1239. [Link]
- Halkes, K. M., et al. (2003). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Coupling Agent Hazards. American Peptide Society. [Link]
- Recent development in peptide coupling reagents.
- Uronium peptide coupling agents: Another case of occupational airborne allergic sensitiz
- McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. people.uniurb.it [people.uniurb.it]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
Welcome to the technical support guide for 4-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to address the unique challenges posed by the steric bulk of this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively. The bulky tert-butoxycarbonyl (Boc) protecting group, while essential for selective reactivity, introduces significant steric hindrance that profoundly impacts reaction kinetics and outcomes. This guide offers field-proven insights and solutions to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common issues encountered when working with this compound, focusing on the underlying causes related to its molecular structure.
Q1: My standard amide coupling reaction using EDC/HOBt is giving low to no yield with this compound. What is the primary cause?
A1: The failure of standard coupling conditions is a classic problem rooted in steric hindrance. The large, umbrella-like tert-butyl group on the Boc-protected hydrazine moiety creates a sterically congested environment. While the substitution is para to the carboxylic acid, the overall bulk of the molecule can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate (e.g., the O-acylisourea intermediate formed with EDC).[1] This steric clash slows down the rate of the desired nucleophilic attack, allowing side reactions and decomposition of the activated intermediate to dominate, resulting in poor yields.[2][3] Standard coupling reagents like EDC/HOBt may not form an intermediate that is reactive enough to overcome this high activation energy barrier, especially if the amine is also sterically hindered.[1]
Q2: I'm observing a significant amount of an insoluble byproduct in my carbodiimide-mediated coupling reaction. What is it and how can I prevent it?
A2: The byproduct is almost certainly an N-acylurea. This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with a carbodiimide like DCC or EDC, is not rapidly consumed by the amine. Due to the slow rate of reaction with your hindered substrate, this highly reactive intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is often insoluble in common organic solvents and terminates the reaction pathway.[1]
-
Prevention Strategy: The key is to accelerate the desired amine coupling relative to the rearrangement. This can be achieved by:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the activated species is ready for immediate reaction upon introduction of the nucleophile.[1]
-
Using Additives: Reagents like HOBt or HATU react with the O-acylisourea to form active esters that are more stable towards rearrangement but still highly reactive towards amines.
-
Switching Reagents: For highly hindered systems, moving to phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based reagents is often necessary as they are more potent.[1]
-
Q3: After successfully forming my amide product, I'm struggling with the Boc deprotection step. Standard TFA treatment seems to cause degradation. Why?
A3: While the Boc group is reliably cleaved by strong acids like trifluoroacetic acid (TFA), the issue often lies with the stability of the resulting product.[4] The newly formed free hydrazine can be unstable under harsh acidic conditions or during workup. More critically, certain amide bonds, especially those formed from sterically hindered precursors, can be unusually labile. Some products derived from this reagent have been shown to be susceptible to acid-catalyzed hydrolysis, even with weak acids, cleaving the newly formed amide bond.[2][3] Therefore, what appears as degradation during deprotection may actually be the cleavage of your desired amide product.
-
Troubleshooting Tip: Use the minimum necessary amount of TFA (e.g., 2 equivalents) for the shortest possible time, and consider performing the reaction at lower temperatures.[4] Alternatively, explore milder deprotection methods, such as using 4M HCl in dioxane, which can offer greater selectivity and reduce side reactions.[5]
Q4: How does the Boc group sterically influence the reactivity of the two different nitrogen atoms in the hydrazine linker?
A4: The Boc group has a profound electronic and steric effect. It is attached to the N' nitrogen (the one further from the aromatic ring).
-
Steric Shielding: The bulky tert-butyl group effectively blocks any reaction at the N' nitrogen.
-
Electronic Effect: The carbonyl group of the Boc protector is electron-withdrawing, which significantly reduces the nucleophilicity of the N' nitrogen it is attached to.
-
Resulting Reactivity: This leaves the N atom (directly attached to the benzene ring) as the primary site for any further reactions, should the free hydrazine be used as a nucleophile. This directing effect is a cornerstone of using Boc-protected hydrazine in synthesis.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides actionable workflows and detailed protocols to overcome the challenges discussed above.
Guide 1: Troubleshooting Low-Yield Amide Coupling Reactions
When faced with a difficult amide coupling, a systematic approach is crucial. The following workflow helps guide your optimization strategy.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with Boc-Hydrazinobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of Boc-hydrazinobenzoic acid derivatives. We understand the unique challenges this substrate presents and have structured this guide to provide clear, actionable solutions grounded in mechanistic principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My Buchwald-Hartwig amination with Boc-4-hydrazinobenzoic acid is showing low to no conversion. What are the most likely causes and how can I fix it?
Answer: Low or no conversion in this specific C-N coupling is a common but solvable issue, typically rooted in catalyst deactivation or suboptimal reaction parameters. Boc-hydrazinobenzoic acid is a challenging nucleophile due to the combined steric bulk of the Boc group and the potential for catalyst inhibition by the carboxylate moiety.
Primary Causes & Solutions:
-
Inappropriate Ligand Choice: The single most critical factor is the ligand supporting the palladium catalyst. Standard ligands like PPh₃ are often ineffective. You require a ligand that is both bulky and highly electron-donating to facilitate the key steps of the catalytic cycle.
-
Expert Recommendation: Employ sterically hindered biaryl monophosphine ligands, often referred to as "Buchwald ligands."[1][2] These ligands are designed to promote the crucial reductive elimination step and stabilize the active monoligated palladium species.[3] For particularly stubborn couplings, ligands from the second or third generation of Buchwald's systems are recommended.
-
Actionable Step: Switch your ligand to XPhos , SPhos , or RuPhos . These have demonstrated broad utility in challenging C-N couplings.[4] A recent study on the coupling of hydrazine derivatives also found a MOP-type ligand to be highly effective due to its bulk and electron-rich nature.[5]
-
-
Catalyst Poisoning by the Carboxylate Group: The carboxylate anion of your benzoic acid can coordinate to the palladium center, forming a stable, catalytically inactive palladacycle.[6] This is especially problematic with ortho-hydrazinobenzoic acid.
-
Expert Recommendation: The use of bulky ligands, as mentioned above, is the primary solution. Their steric footprint physically hinders the carboxylate from accessing and binding to the palladium atom.[6]
-
Actionable Step: If you suspect carboxylate poisoning, ensure you are using a sufficiently bulky ligand like XPhos . Additionally, consider the base. A base that does not fully solubilize the carboxylate salt might mitigate this issue, though it can introduce solubility challenges.
-
-
Suboptimal Base Selection: The base's role is not only to deprotonate the hydrazine but also to avoid undesirable side reactions.
-
Expert Recommendation: Stronger bases can promote side reactions like decarboxylation. Weaker inorganic bases are often superior. Cesium carbonate (Cs₂CO₃) is frequently the base of choice for difficult C-N couplings as it has proven effective while being mild enough to avoid many side reactions.[6] Potassium phosphate (K₃PO₄) is another excellent alternative.[4]
-
Question 2: I am observing a significant byproduct that I suspect is from the decarboxylation of my starting material. How can I prevent this?
Answer: Decarboxylation is a known thermal degradation pathway for halo- and amino-substituted benzoic acids, particularly in the presence of a base.[6][7] Preventing this side reaction hinges on using milder reaction conditions.
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct way to inhibit thermal decarboxylation. Many modern catalyst systems are active at lower temperatures. Catalyst systems based on bulky biarylphosphine ligands can often facilitate C-N couplings at temperatures from room temperature to 80 °C.[1]
-
Re-evaluate Your Base: Strong bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH), while effective for deprotonation, can aggressively promote decarboxylation.
-
Actionable Step: Switch to a milder base such as Cs₂CO₃ or K₃PO₄ .[6] These generally provide the necessary basicity for the coupling without driving the decarboxylation pathway.
-
-
Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to heat, which can drive the formation of the decarboxylated byproduct.
Question 3: My reaction with para-Boc-hydrazinobenzoic acid works well, but the same conditions fail completely for the ortho isomer. What is the reason for this discrepancy?
Answer: This is a classic case of steric hindrance and intramolecular catalyst inhibition. The ortho position introduces two significant challenges that are absent in the para isomer.
-
Extreme Steric Hindrance: The proximity of the bulky Boc-hydrazine group and the carboxylic acid group to the reaction center makes it difficult for the aryl halide and the nucleophile to coordinate to the palladium center simultaneously. This severely slows down both the oxidative addition and reductive elimination steps.[1]
-
Intramolecular Catalyst Poisoning: As discussed in Question 1, the carboxylate group can bind to the palladium catalyst. With an ortho isomer, this becomes an intramolecular chelation event, forming a highly stable six-membered ring palladacycle that is catalytically dead. This is a much more favorable and potent mode of deactivation than the intermolecular poisoning seen with the para isomer.[6]
Solutions for Ortho-Substituted Substrates:
-
Employ the Most Sterically Demanding Ligands: You must use a catalyst system designed for tetra-ortho-substituted biaryl synthesis or other sterically challenging couplings.[1][4]
-
Actionable Step: Use ligands like XPhos or consider specialized ligands developed for extremely hindered couplings. You may also need to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[4]
-
-
Protect the Carboxylic Acid: If ligand optimization fails, a more robust strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the problematic carboxylate group entirely. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the cross-coupling is complete.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system to start with for a Buchwald-Hartwig coupling with Boc-hydrazinobenzoic acid?
A1: For a reliable starting point, we recommend a pre-formed palladium(II) precatalyst. These are air-stable, easy to handle, and provide a reliable source of the active Pd(0) catalyst.[8]
Recommended Starting Conditions:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Ligand: XPhos (1.2-2.4 mol% if not using a precatalyst)
-
Base: Cs₂CO₃ (2.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
-
Temperature: 80-100 °C
This combination is robust and has a high probability of success for a range of aryl halide coupling partners.[4]
Q2: How do I choose between palladium precatalysts (e.g., G2, G3, G4)?
A2: The "generation" (G) of the precatalyst refers to its structure, which dictates the rate of activation to the active Pd(0) species.
-
G2 Precatalysts: Highly stable and reliable.
-
G3 Precatalysts: Activate at a lower temperature than G2, which can be beneficial for sensitive substrates prone to degradation (like decarboxylation).[8]
-
G4 Precatalysts: Offer even faster activation at room temperature. For this specific application, a G3 precatalyst is an excellent choice, balancing stability with efficient activation under the mildest possible conditions to avoid side reactions.[4]
Q3: What is the general catalytic cycle for this C-N coupling reaction?
A3: The reaction proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Ligand Association & Deprotonation: The Boc-hydrazine coordinates to the Pd(II) center. The base then removes a proton from the coordinated hydrazine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial for accelerating this step.[1][2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Data & Protocols
Table 1: Recommended Catalyst Systems for Coupling with Boc-Hydrazinobenzoic Acid
| Scenario | Aryl Halide Type | Recommended Ligand | Recommended Base | Solvent | Rationale |
| Standard | Aryl Bromide/Iodide | XPhos or SPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | Robust, general-purpose system with high success rate.[4] |
| Difficult | Electron-rich or Hindered Aryl Chloride | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene | Requires a more active catalyst system to overcome the difficult oxidative addition to the Ar-Cl bond.[1] |
| Ortho-Substituted | Any Aryl Halide | XPhos | Cs₂CO₃ | Toluene | The extreme steric bulk of XPhos is necessary to overcome substrate hindrance and prevent catalyst poisoning.[4][6] |
| Scale-Up | Aryl Bromide | CyPF-tBu | KOH | Toluene/H₂O | A highly active system reported for hydrazine coupling at very low catalyst loadings (down to 100 ppm).[11][12][13] |
Experimental Protocol: General Procedure for Cross-Coupling
This protocol provides a reliable starting point for the coupling of an aryl bromide with Boc-4-hydrazinobenzoic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boc-4-hydrazinobenzoic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl bromide, Boc-4-hydrazinobenzoic acid, XPhos Pd G3, and Cs₂CO₃ to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Seal the vial and briefly sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the aryl bromide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and acidify the aqueous phase with 1 M HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.
Caption: A decision-making workflow for troubleshooting common issues.
References
- Fors, B. P., & Buchwald, S. L. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC, NIH. [Link]
- Barrett, K. T., & Newman, S. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Pérez-Temprano, M. H. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Valladolid. [Link]
- Sherwood, T. C. (2017).
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions.
- Wang, D., et al. (2010). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 12(19), 4442–4445. [Link]
- Wikipedia. (n.d.).
- Wang, J. Y., et al. (2021).
- Alcaide, B., et al. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. PubMed. [Link]
- Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC, NIH. [Link]
- Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.
- Hartwig, J. F., et al. (2020). Palladium-Catalyzed Cross-Coupling of Aryl Halides and Hydrazine. Angew. Chem. Int. Ed.[Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Epistemeo. (2012).
- Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Boc Deprotection in the Presence of Acid-Sensitive Groups
A Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, prized for its stability and predictable, acid-labile nature.[1] However, this reliability becomes a significant challenge when the substrate contains other functional groups that are also susceptible to acidic conditions. Standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to unintended cleavage of other protecting groups or degradation of the core molecule.[2]
This guide provides in-depth troubleshooting advice and detailed protocols to help you selectively remove the Boc group while preserving the integrity of other acid-sensitive moieties.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM protocol is cleaving other acid-labile groups in my molecule. What are my options?
This is a frequent issue stemming from the harshness of conventional deprotection cocktails.[3] The key is to modulate the acidity of the reaction medium. Here are several strategies, ordered from simple adjustments to more comprehensive changes:
-
Lower the Reaction Temperature: Running the deprotection at 0 °C can significantly slow down the cleavage of more stable acid-sensitive groups relative to the more labile Boc group.[2] Careful monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction as soon as the starting material is consumed.[4]
-
Use a Milder Acid: Instead of neat TFA, consider using a less potent acidic system. Aqueous phosphoric acid (85 wt%) is an effective alternative that is compatible with many sensitive groups.[5][6]
-
Employ a Lewis Acid: Lewis acids offer a different mechanistic pathway for Boc removal that can be highly selective. Zinc bromide (ZnBr₂) in dichloromethane is a notable example, particularly for cleaving secondary N-Boc groups in the presence of primary ones.[5][7] Other Lewis acids like iron(III) chloride (FeCl₃) and tin(IV) chloride (SnCl₄) have also been used effectively.[1][8]
-
Consider Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods provide a robust alternative. These include thermal deprotection, often by heating in a suitable solvent like water or trifluoroethanol, or using reagents like oxalyl chloride in methanol.[1][3][9][10]
Q2: How can I selectively deprotect a Boc group in the presence of a tert-butyl (tBu) ester?
This is a classic selectivity challenge as both groups are cleaved by strong acids. While difficult, it is not impossible. The N-Boc group is generally more acid-labile than a t-butyl ester.[11] Success hinges on fine-tuning the reaction conditions:
-
Specific Acid/Solvent Systems: A mixture of concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate (tBuOAc), often with dichloromethane (CH₂Cl₂) as a co-solvent, has proven effective for this transformation.[2][12] The rationale is that the specific solvent environment can modulate the effective acidity to a narrow window where the Boc group is cleaved preferentially.
-
Careful Reaction Monitoring: As with other sensitive deprotections, low temperatures and diligent monitoring are paramount to prevent over-reaction and cleavage of the tBu ester.[2]
Q3: My substrate contains a silyl ether (e.g., TBS, TIPS). What conditions will preserve it during Boc deprotection?
Silyl ethers are highly sensitive to protic acids. Therefore, standard TFA or HCl protocols will almost certainly cleave them.
-
Lewis Acid Catalysis: Lewis acids such as ZnBr₂ are often compatible with silyl ethers.[13]
-
TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) followed by a methanol quench is a powerful method for Boc deprotection that is often orthogonal to silyl ethers.[14] The mechanism involves silylation of the Boc carbonyl oxygen, which facilitates cleavage.[14]
-
Thermal Deprotection: Heating the substrate, sometimes in just boiling water, can be a remarkably clean and "green" method that avoids acidic reagents altogether.[1][15]
Q4: What about acetals or ketals? How can I deprotect a Boc group without affecting these functionalities?
Acetals and ketals are classic carbonyl protecting groups that are labile to aqueous acid.[16][17] The key is to use anhydrous acidic conditions or non-acidic methods.
-
Anhydrous Acid: Using HCl in a dry organic solvent like dioxane or ethyl acetate can often selectively remove the Boc group.[6] It is critical to ensure all reagents and glassware are scrupulously dry to prevent hydrolysis of the acetal.
-
Lewis Acids: Conditions like ZnBr₂ in DCM are generally compatible with acetals.[5]
-
Oxalyl Chloride/Methanol: This mild, non-TFA based system is an excellent choice for substrates containing acid-labile groups like acetals.[3][9]
Q5: My deprotection is sluggish or incomplete, but forcing the conditions cleaves my other sensitive groups. What can I do?
Incomplete deprotection can be caused by several factors, including insufficient acid strength, poor substrate solubility, or steric hindrance.[4][18]
-
Optimize Solvent: Ensure your substrate is fully dissolved. If solubility is an issue in a non-polar solvent like DCM, consider alternatives that are still compatible with your chosen method.
-
Scavengers: During acid-catalyzed deprotection, a reactive tert-butyl cation is formed.[4][14] This cation can alkylate nucleophilic sites on your molecule, leading to side products. Adding a scavenger like anisole or thioanisole can trap this cation and improve the cleanliness of the reaction.[4][14]
-
Change the Method: If optimizing an acidic method fails, it is often best to switch to an orthogonal strategy. Thermal or Lewis acid-catalyzed methods may provide the desired reactivity without compromising selectivity.[1][5]
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for selecting and troubleshooting your Boc deprotection strategy.
Caption: Decision workflow for Boc deprotection.
Comparative Summary of Deprotection Methods
| Method | Reagent(s) | Typical Solvents | Temperature | Advantages | Disadvantages | Compatible With | Incompatible With (Typically) |
| Standard Acidic | TFA or 4M HCl | DCM, Dioxane, Ethyl Acetate | 0 °C to RT | Fast, reliable for robust substrates.[7] | Harsh, low selectivity.[1] | Simple alkyl chains, amides. | Silyl ethers, acetals, tBu esters, other acid-labile groups. |
| Mild Protic Acid | 85% H₃PO₄ | THF | RT to 50°C | Milder than TFA/HCl, good for some sensitive groups.[6] | Can still cleave very labile groups. | tBu esters (with care). | Silyl ethers, some acetals. |
| Lewis Acid | ZnBr₂, FeCl₃, SnCl₄ | DCM, Acetonitrile | 0 °C to RT | High selectivity, non-protic.[1][5][8] | Can be slow, reagent choice is substrate-dependent. | Silyl ethers, acetals, tBu esters.[13] | May be slow for sterically hindered Boc groups. |
| Silyl Iodide | TMSI, then MeOH | DCM, Acetonitrile | 0 °C to RT | Very effective, orthogonal to silyl ethers.[14] | TMSI is moisture-sensitive. | Silyl ethers. | May cleave other ethers (e.g., methyl, benzyl). |
| Oxalyl Chloride | (COCl)₂ | Methanol | RT | Very mild, non-acidic initial step.[3][9] | Generates CO gas (use in fume hood). | Esters, acetals, silyl ethers.[6] | May have limitations for large-scale processes.[9] |
| Thermal | None (or catalytic H₂O) | Water, Toluene, TFE | 80-180 °C | No acidic reagents, "green" method.[1][10] | High temperatures can degrade sensitive molecules. | Most groups stable to heat. | Thermally unstable compounds. |
Detailed Experimental Protocols
Protocol 1: Mild Boc Deprotection using Zinc Bromide (ZnBr₂)
This protocol is suitable for substrates containing silyl ethers or acetals.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add solid zinc bromide (ZnBr₂) (1.5 to 3.0 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours.[7]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild chelating agent like Rochelle's salt.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by column chromatography if necessary.
Protocol 2: Selective Deprotection using Oxalyl Chloride in Methanol
This method is particularly useful for substrates with a wide variety of acid-sensitive functionalities.[3][9]
-
Preparation: Dissolve the N-Boc protected substrate in anhydrous Methanol (MeOH) to a concentration of 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform this in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3][9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Purification: The resulting amine hydrochloride salt can often be used directly or after purification by recrystallization or column chromatography.
Protocol 3: Thermal Deprotection in Water
A simple and environmentally friendly method for substrates that can tolerate heat.[1][15]
-
Preparation: Suspend the N-Boc protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Reaction times can vary from 10 minutes to several hours.[1][15] Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, extract the deprotected amine with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Mechanistic Insights
Understanding the mechanism of Boc cleavage is key to troubleshooting.
Caption: Acid-catalyzed Boc deprotection mechanism.
In the presence of acid, the carbonyl oxygen of the Boc group is protonated.[1] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[5] The carbamic acid rapidly decomposes to release carbon dioxide and the free amine.[5] The tert-butyl cation can be trapped by scavengers to prevent side reactions.[4]
References
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Nathaniel G. G. G. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 40.
- Chemical Communications (RSC Publishing). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
- Amoanimaa, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23842.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Wu, Y. et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Amoanimaa, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information.
- Wikipedia. Protecting group.
- ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.
- ResearchGate. Any suggestion on Boc deprotection without using acid?.
- PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
- Reddit. nhboc deprotection in presence os t butyl ester.
- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Ariza, X. et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2809–2811.
- Organic Chemistry Explained. (2022). Boc Deprotection Mechanism. YouTube.
- El-Kazouli, M. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
- Deadman, B. J. et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2196–2203.
- ACS Publications. Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Reddit. I have a boc group i need to remove without touching the TBS in my molecule. I stir under vacuum at 100 C and it's the most clean crude product I've ever seen. Anyone ever done this? I found the procedure in a past grad students notebook.
- Organic Chemistry Portal. Dimethyl Acetals.
- RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- ResearchGate. Boc deprotection conditions tested.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Dimethyl Acetals [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid by HPLC
In the landscape of pharmaceutical development, the meticulous characterization of intermediates is a foundational pillar ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly influences the impurity profile of the subsequent API. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, providing researchers, scientists, and drug development professionals with the technical insights necessary for robust quality control.
The Central Role of Purity in Pharmaceutical Intermediates
The purity of an intermediate like this compound is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2] These impurities, if not controlled, can carry through to the final API, potentially altering its pharmacological and toxicological properties. Therefore, a robust, accurate, and precise analytical method for purity determination is indispensable.[3]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[1][3] Its versatility, high resolution, and sensitivity make it exceptionally well-suited for separating the main component from structurally similar impurities.
Principle of Separation: For a polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[4][5][6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol.[6] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Experimental Protocol: A Validated RP-HPLC Method
This section details a self-validating protocol for the purity analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's robustness.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A C18 column provides excellent hydrophobicity for retaining the aromatic analyte and separating it from potential polar and nonpolar impurities.[1][6] The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA is an ion-pairing agent that sharpens peaks by minimizing tailing of the acidic analyte. Acetonitrile is a common organic modifier that provides good elution strength for aromatic compounds.[5] |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A gradient elution is crucial for separating impurities with a wide range of polarities. The initial low organic composition allows for the elution of polar impurities, while the increasing gradient effectively elutes the main analyte and any nonpolar impurities. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm ID column and provides optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | Aromatic compounds like the analyte exhibit strong UV absorbance at 254 nm, providing high sensitivity for both the main peak and potential aromatic impurities. A PDA detector allows for peak purity analysis across a spectrum. |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring a sufficient signal-to-noise ratio. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Visualizing the HPLC Workflow
The following diagram illustrates the key stages of the HPLC analysis workflow, from sample preparation to data analysis.
Caption: Workflow for HPLC purity analysis.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, a comprehensive quality control strategy often benefits from orthogonal methods that provide complementary information.[1]
| Analytical Technique | Principle | Impurities Detected | Strengths | Limitations |
| HPLC-UV/PDA | Separation based on polarity. | Non-volatile organic impurities (e.g., starting materials, by-products, degradation products). | Versatile, high sensitivity, well-established for routine QC.[1][3] | Not suitable for volatile compounds, may require derivatization for some analytes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, with mass-based identification. | Volatile and semi-volatile organic impurities (e.g., residual solvents, volatile reagents).[3] | High separation efficiency for volatile compounds, definitive identification with MS. | Limited to thermally stable and volatile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard. | A wide range of organic impurities containing NMR-active nuclei. | Provides an absolute purity value without the need for a reference standard of the analyte, structurally informative. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer. |
| Differential Scanning Calorimetry (DSC) | Measures the change in heat flow to a sample as a function of temperature. | Eutectic impurities that depress the melting point. | Provides a measure of total mole percentage of impurities, requires small sample size. | Not suitable for amorphous or thermally unstable compounds, does not identify impurities. |
Logical Framework for Method Selection
The choice of an analytical technique is dictated by the nature of the potential impurities and the stage of drug development. The following diagram outlines a decision-making process for selecting the appropriate purity analysis method.
Caption: Decision tree for analytical method selection.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity assessment of this compound, RP-HPLC stands out as the primary and most robust technique for routine quality control, effectively separating and quantifying non-volatile organic impurities. However, a multi-faceted approach that incorporates orthogonal methods is highly recommended for a complete impurity profile. GC-MS is essential for the analysis of residual solvents, while qNMR offers a powerful tool for absolute purity determination and structural confirmation. By understanding the strengths and limitations of each technique, researchers can design a scientifically sound and defensible control strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- J Chromatogr A. 1999 Nov 12;862(2):137-45.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review.[Link]
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.[Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]
- Tert Butyl Carbazate, BOC Hydrazine, CAS:870 46 2. LookChem.[Link]
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.[Link]
- An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.[Link]
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.[Link]
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. jordilabs.com [jordilabs.com]
A Senior Application Scientist's Guide to Alternative Reagents for 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Bioconjugation
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile. For years, 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid has been a staple reagent, prized for its utility in creating acid-cleavable hydrazone linkages. The molecule's architecture, featuring a carboxylic acid for payload attachment and a Boc-protected hydrazine for conjugation to an antibody's carbohydrate domain, offers a straightforward approach to ADC synthesis.
However, the evolving demands of drug development necessitate a broader toolkit of chemical entities. The need for enhanced stability in systemic circulation, alternative release mechanisms, and tailored physicochemical properties has driven the exploration of alternatives to this classic linker. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental insights and protocols to aid researchers in making informed decisions for their specific applications.
The Benchmark: Understanding this compound
This reagent, often referred to as Boc-hydrazine benzoic acid, serves as a heterobifunctional linker. Its primary application involves a two-step process:
-
Payload Attachment: The carboxylic acid group is activated (e.g., using EDC/NHS chemistry) and reacted with a hydroxyl or amino group on a cytotoxic payload.
-
Antibody Conjugation: The Boc protecting group is removed from the hydrazine under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting free hydrazine is then reacted with an aldehyde group, which can be generated on the antibody by oxidizing its carbohydrate moieties (glycans) with sodium periodate. This reaction forms a hydrazone bond.
The key feature of the resulting hydrazone linkage is its pH-dependent stability. It is relatively stable at the physiological pH of blood (pH 7.4) but is designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within a target cell.
Workflow for Hydrazone-based ADC Synthesis
Caption: General workflow for ADC synthesis using a hydrazine-based linker.
Comparative Analysis of Alternative Reagents
While effective, the traditional Boc-hydrazine linker has limitations, including potential instability in circulation leading to premature drug release. The alternatives presented below offer solutions to these challenges by introducing different protecting groups, alternative reactive moieties, and varied spacer technologies.
| Reagent/Linker Class | Key Features & Advantages | Disadvantages | Ideal Application |
| 1. Carbonyl-Reactive Alternatives | |||
| 4-Hydrazinonicotinamide (HYNIC) | - Forms highly stable hydrazone bonds. - Can be used as a co-ligand in radiolabeling. | - Requires a co-ligand for optimal stability in some applications. | Radiolabeling of antibodies (e.g., with 99mTc); Stable bioconjugation. |
| Aminooxy-based Linkers | - Forms oxime bonds, which are significantly more stable at physiological pH than hydrazones. - Reaction is highly specific for aldehydes/ketones. | - Slower reaction kinetics compared to hydrazines. | Applications requiring high stability in circulation before reaching the target. |
| 2. Thiol-Reactive Alternatives | |||
| Maleimide-based Linkers (e.g., SMCC) | - High reactivity and specificity towards thiol groups (from reduced cysteines). - Forms stable thioether bonds. | - Potential for "retro-Michael" reaction leading to drug deconjugation. - Maleimide ring can open, impacting stability. | Cysteine-engineered antibodies or conjugation to native hinge-region disulfides. |
| Haloacetyl-based Linkers (e.g., Iodoacetamides) | - Forms stable thioether bonds. - Less susceptible to retro-Michael addition compared to maleimides. | - Can react with other nucleophiles (e.g., histidine) at higher pH. - Generally slower reaction rates than maleimides. | When maleimide instability is a concern; site-specific conjugation. |
| 3. Click Chemistry Reagents | |||
| Azide/Alkyne Linkers (e.g., DBCO-acid) | - Bioorthogonal reaction (Cu-free or Cu-catalyzed) offers exceptional specificity. - Forms a highly stable triazole ring. | - Requires pre-introduction of the complementary azide or alkyne group onto the antibody or payload. | Site-specific conjugation where high selectivity and stability are paramount. |
In-Depth Focus: Aminooxy vs. Hydrazine Linkers
A direct and compelling alternative to hydrazine-based linkers for carbonyl conjugation are those containing an aminooxy group (-O-NH2). The resulting oxime bond exhibits superior stability across a wider pH range compared to the hydrazone bond.
Mechanistic Advantage of Oxime Ligation
The formation of both hydrazones and oximes involves the nucleophilic attack of a nitrogen on a carbonyl carbon, followed by dehydration. However, the resulting C=N bond in an oxime is inherently more stable against hydrolysis than that in a hydrazone. This is attributed to electronic effects from the adjacent oxygen atom.
Caption: Comparison of Hydrazone and Oxime linkage formation and stability.
Experimental Protocol: Comparing Hydrazone vs. Oxime ADC Stability
This protocol outlines a method to directly compare the stability of an ADC prepared with a hydrazine linker versus one prepared with an aminooxy linker.
Objective: To quantify the percentage of intact ADC (with payload attached) over time at physiological pH (7.4) and acidic pH (5.0).
Materials:
-
Aldehyde-modified antibody (prepared via periodate oxidation).
-
Payload-Hydrazine Linker conjugate.
-
Payload-Aminooxy Linker conjugate.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetate Buffer, pH 5.0.
-
Hydrophobic Interaction Chromatography (HIC) column and HPLC system.
Methodology:
-
ADC Synthesis:
-
Separately react the aldehyde-modified antibody with the Payload-Hydrazine and Payload-Aminooxy conjugates in PBS (pH ~6.5-7.0) for 2-4 hours at room temperature.
-
Purify both ADC constructs using protein A chromatography or size exclusion chromatography to remove excess linker-payload.
-
Characterize the initial Drug-to-Antibody Ratio (DAR) for both ADCs using HIC-HPLC or UV-Vis spectroscopy.
-
-
Stability Study:
-
Aliquot each ADC into two sets of tubes.
-
Incubate one set at 37°C in PBS, pH 7.4.
-
Incubate the second set at 37°C in Acetate Buffer, pH 5.0.
-
At specified time points (e.g., 0, 6, 24, 48, 96 hours), remove an aliquot from each incubation.
-
-
Analysis by HIC-HPLC:
-
Analyze each aliquot by HIC-HPLC. This technique separates antibody species based on hydrophobicity. The conjugated (hydrophobic) ADC will have a longer retention time than the unconjugated antibody.
-
Integrate the peak areas corresponding to the intact ADC and any released (unconjugated) antibody.
-
Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.
-
Expected Data & Interpretation:
| Time (hours) | % Intact ADC (Hydrazone) at pH 7.4 | % Intact ADC (Oxime) at pH 7.4 | % Intact ADC (Hydrazone) at pH 5.0 | % Intact ADC (Oxime) at pH 5.0 |
| 0 | 100% | 100% | 100% | 100% |
| 24 | ~85% | >98% | ~40% | ~95% |
| 72 | ~60% | >95% | ~15% | ~90% |
The data table above is illustrative. You would expect to see a significantly faster decline in the percentage of intact hydrazone-linked ADC, especially at the acidic pH, confirming the superior stability of the oxime linkage. This enhanced stability in circulation (pH 7.4) can lead to a wider therapeutic window and reduced off-target toxicity.
Conclusion and Future Directions
While this compound remains a useful and cost-effective tool for generating acid-cleavable bioconjugates, the field has evolved to provide more stable and versatile alternatives. For applications demanding high plasma stability, aminooxy-based linkers represent a superior choice for carbonyl-reactive conjugations.
For researchers working with cysteine-engineered antibodies or those targeting native disulfides, thiol-reactive linkers like maleimides and haloacetamides are the industry standard, though their stability profiles must be carefully considered. The advent of click chemistry has opened another frontier, offering unparalleled specificity and bond stability for site-specific modifications.
The selection of a linker should be a data-driven decision, guided by the specific requirements of the biological system and the desired therapeutic outcome. We encourage researchers to perform comparative stability and efficacy studies, such as the one outlined above, to validate the optimal linker chemistry for their novel bioconjugates.
References
- Abrams, M. J., et al. (1990). Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats. Journal of Nuclear Medicine, 31(12), 2022-2028. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
A Comparative Guide to the Synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: Method Validation and Performance Analysis
In the landscape of pharmaceutical research and drug development, the synthesis of versatile building blocks is a critical endeavor. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate, serves as a cornerstone in the construction of a multitude of complex molecules, including those with therapeutic potential. The efficiency, scalability, and purity of its synthesis are therefore of paramount importance. This guide provides an in-depth, comparative analysis of validated synthesis methods for this compound, offering researchers the critical data and procedural insights necessary for informed decision-making in their laboratory and scale-up operations.
Introduction: The Significance of a Protected Hydrazinyl Benzoic Acid
This compound is a bifunctional molecule featuring a carboxylic acid and a Boc-protected hydrazine moiety. The tert-butoxycarbonyl (Boc) protecting group is instrumental, enabling selective reactions at the carboxylic acid terminus while preventing undesired side reactions of the highly nucleophilic hydrazine. This strategic protection is fundamental in multi-step syntheses, particularly in the development of novel therapeutics and chemical probes. This guide will dissect the prevalent synthetic pathways, offering a transparent evaluation of their respective merits and limitations.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through a two-step process, commencing from the readily available 4-aminobenzoic acid. We will explore this primary route and its variations, alongside a potential alternative approach for the Boc-protection step.
Method 1: The Standard Two-Step Synthesis
This widely adopted method involves the initial synthesis of 4-hydrazinobenzoic acid, followed by the introduction of the Boc protecting group.
Step 1: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid
The conversion of 4-aminobenzoic acid to 4-hydrazinobenzoic acid is a classic transformation in organic chemistry, proceeding via a diazonium salt intermediate.[1][2]
Caption: Workflow for the synthesis of 4-hydrazinobenzoic acid.
A common and efficient route involves the diazotization of 4-aminobenzoic acid followed by the reduction of the resulting diazonium salt.[1] An alternative four-step method, which includes initial esterification, diazotization, reduction, and final hydrolysis, has also been reported to achieve a high overall yield of 82%.[1][3]
Step 2: Boc-Protection of 4-Hydrazinobenzoic Acid
The second step involves the protection of the hydrazine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[4]
Caption: Boc-protection of 4-hydrazinobenzoic acid.
This reaction is typically carried out in a mixed solvent system of dioxane and water in the presence of a base like sodium hydroxide.[4]
Method 2: Solventless Boc-Protection
In an effort to align with the principles of green chemistry, a solventless approach for the Boc-protection of hydrazines has been reported.[5][6] This method involves stirring the hydrazine substrate directly in molten di-tert-butyl dicarbonate without the need for a catalyst.[5][6]
Comparative Performance Data
| Parameter | Method 1: Standard Two-Step Synthesis | Method 2: Solventless Boc-Protection (for Step 2) |
| Overall Yield | ~61.5% (calculated from reported yields of 82% for Step 1 and 75% for Step 2) | Potentially higher due to simplified workup, though specific yield for this substrate is not reported. |
| Reaction Conditions | Step 1: Low temperature (0-5 °C) for diazotization. Step 2: 0 °C to room temperature.[4] | Molten Boc anhydride (22-24 °C), no solvent or catalyst required.[5] |
| Reagents | 4-Aminobenzoic acid, NaNO₂, HCl, Sodium sulfite, Di-tert-butyl dicarbonate, NaOH, Dioxane, Water | 4-Hydrazinobenzoic acid, Di-tert-butyl dicarbonate |
| Workup & Purification | Aqueous workup with extraction, followed by recrystallization.[4] | Simplified workup, often involving direct crystallization of the product. |
| Scalability | Well-established and scalable. | Potentially highly scalable and cost-effective due to reduced solvent and reagent usage. |
| Green Chemistry Aspect | Utilizes organic solvents. | Solventless, aligning with green chemistry principles.[7] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and validation of this compound.
Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid[1][2]
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Sulfite
-
Deionized Water
Procedure:
-
Diazotization: Suspend 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for an additional 20-30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature.
-
Hydrolysis and Isolation: Acidify the reaction mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate.
-
Cool the mixture to precipitate 4-hydrazinobenzoic acid hydrochloride.
-
Filter the precipitate, wash with cold water, and then neutralize with a solution of sodium acetate to obtain the free base, 4-hydrazinobenzoic acid.
-
Filter the product, wash with water, and dry.
Protocol 2: Standard Boc-Protection of 4-Hydrazinobenzoic Acid[4]
Materials:
-
4-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1 N Sodium Hydroxide solution
-
Dioxane
-
Water
-
0.5% Hydrochloric acid solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydrazinobenzoic acid (1 equivalent) in a mixture of dioxane, water, and 1 N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.
-
Reduce the volume of the solution by half under reduced pressure.
-
Acidify the remaining solution with 0.5% HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain a solid.
-
Recrystallize the crude product from ethyl acetate and hexane to yield pure this compound. A yield of 75% has been reported for this method.[4]
Characterization Data:
-
¹H NMR (CD₃OD): δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.45 (s, 9H).[4]
-
IR (KBr): 3316, 1688, 1607, 1298 cm⁻¹.[4]
Protocol 3: Solventless Boc-Protection of 4-Hydrazinobenzoic Acid (Proposed Alternative)[5][6]
Materials:
-
4-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
Procedure:
-
Gently melt di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a reaction vessel (melting point is 22-24 °C).
-
Add 4-hydrazinobenzoic acid (1 equivalent) to the molten Boc anhydride.
-
Stir the mixture at a slightly elevated temperature (e.g., 30-40 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product may crystallize directly from the reaction mixture upon cooling.
-
Alternatively, dissolve the mixture in a suitable solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., NaHCO₃ solution) to remove any unreacted starting material and di-tert-butyl pyrocarbonate byproducts, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the product.
Conclusion and Recommendations
The standard two-step synthesis of this compound is a robust and well-documented method that provides good overall yields. The protocols are straightforward and utilize common laboratory reagents, making it a reliable choice for most research and development applications.
The proposed solventless Boc-protection method presents a compelling alternative, particularly for laboratories prioritizing green chemistry and process efficiency. The elimination of solvents and potentially catalysts simplifies the reaction setup and workup, which could lead to significant cost and time savings, especially at a larger scale. Researchers are encouraged to validate this method for this specific substrate to determine its efficacy and optimize the reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]
- Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com. [Link]
- This compound | C12H16N2O4 | CID 2755984. PubChem. [Link]
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH. [Link]
- Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. chemmethod.com [chemmethod.com]
A Senior Application Scientist's Guide to Coupling Agents for Boc-Hydrazinobenzoic Acid: A Comparative Study for Drug Development Professionals
Introduction: The Critical Role of Boc-Hydrazinobenzoic Acid and Coupling Chemistry in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapies, 4-(Boc-hydrazino)benzoic acid has emerged as a pivotal linker molecule. Its unique bifunctional nature, possessing a protected hydrazine for subsequent conjugation to carbonyl-containing payloads and a carboxylic acid for attachment to targeting moieties like antibodies, makes it a cornerstone in the assembly of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs). The efficacy and purity of the final product are profoundly influenced by the initial amide bond formation, a step that hinges on the judicious selection of a coupling agent.
This guide provides a comprehensive comparative analysis of commonly employed coupling agents for the activation of Boc-hydrazinobenzoic acid. We will delve into the mechanistic intricacies of each reagent, present objective performance data, and provide detailed, field-tested experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, troubleshoot challenges, and ultimately, streamline the synthesis of these critical bioconjugates.
The Protagonists: A Comparative Overview of Key Coupling Agents
The formation of a stable amide bond between the carboxylic acid of Boc-hydrazinobenzoic acid and a primary amine is the central theme of our investigation. We will focus on three classes of widely utilized coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC in conjunction with NHS).
| Coupling Agent | Reagent Type | Activating Group | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High[1] | Superior efficiency for difficult couplings, rapid reaction times, very low racemization risk.[1][2] | Higher cost, potential for guanidinylation of the amine if used in excess. |
| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High[3] | High efficiency for routine synthesis, well-established protocols.[4] | Slower reaction rates compared to HATU, higher risk of racemization than HATU.[1] |
| EDC/NHS | Carbodiimide/Additive | N-Hydroxysuccinimide (NHS) | Moderate | Cost-effective, water-soluble byproducts for easy purification.[5] | Prone to side reactions (e.g., N-acylurea formation), requires careful pH control. |
Mechanistic Insights: The "Why" Behind the Coupling Reaction
A fundamental understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The choice of coupling agent dictates the nature of the activated intermediate, which in turn influences reaction kinetics and the potential for side reactions.
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) function by activating the carboxylic acid to form a highly reactive active ester.[1][6] This process is typically facilitated by a non-nucleophilic base such as diisopropylethylamine (DIPEA).
The key distinction between HATU and HBTU lies in the leaving group incorporated into the active ester.[1] HATU utilizes 7-aza-1-hydroxybenzotriazole (HOAt), while HBTU employs 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in the HOAt moiety of HATU renders the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine, leading to faster and more efficient coupling reactions with a lower risk of racemization.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a robust starting point for the coupling of Boc-hydrazinobenzoic acid to a primary amine-containing molecule. It is imperative to note that optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for challenging couplings or when rapid reaction times and high purity are paramount.
Materials:
-
Boc-4-hydrazinobenzoic acid
-
Primary amine-containing molecule
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-4-hydrazinobenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Add the primary amine-containing molecule (1.0-1.2 equivalents).
-
In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture. The solution may become slightly yellow.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HBTU-Mediated Coupling
A reliable and well-established method for routine amide bond formation.
Materials:
-
Boc-4-hydrazinobenzoic acid
-
Primary amine-containing molecule
-
HBTU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1-3 as described in the HATU protocol, substituting HBTU (1.1 equivalents) for HATU.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress.
-
Follow steps 7-10 from the HATU protocol for workup and purification.
Protocol 3: EDC/NHS-Mediated Coupling
A cost-effective approach, particularly advantageous when dealing with water-soluble byproducts that simplify purification.
Materials:
-
Boc-4-hydrazinobenzoic acid
-
Primary amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA (optional, for amine salts)
Procedure:
-
Dissolve Boc-4-hydrazinobenzoic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine-containing molecule (1.0 equivalent). If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like TEA or DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Stoichiometry: An excess of the coupling agent and base is often employed to drive the reaction to completion. However, with aminium/uronium reagents like HATU and HBTU, a large excess should be avoided as it can lead to the guanidinylation of the free amine, a chain-terminating side reaction. * The Importance of an Anhydrous Environment: Water can hydrolyze the activated intermediates, leading to reduced yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal performance, especially with HATU and HBTU.
-
pH Control in EDC/NHS Coupling: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling of the NHS-ester to the amine is favored at a slightly basic pH (7.2-8.0). [7]For sensitive substrates, a two-step procedure with pH adjustment can be beneficial.
-
Monitoring Reaction Completion: The disappearance of starting materials can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Kaiser test can be a useful qualitative method to detect the presence of free primary amines, indicating an incomplete reaction. [4]
Conclusion: Selecting the Optimal Coupling Agent for Your Application
The choice of coupling agent for Boc-hydrazinobenzoic acid is a critical decision that should be guided by the specific requirements of the synthetic route.
-
For high-value, challenging syntheses , such as the development of novel ADCs where maximizing yield and purity is paramount, the superior reactivity and lower racemization risk of HATU often justify its higher cost. [1]* For routine and scalable applications , HBTU offers a robust and reliable performance profile with a vast body of literature supporting its use. [4]* When cost-effectiveness and ease of purification are primary considerations, particularly in early-stage research and process development, EDC/NHS remains a viable and attractive option, provided that careful control over reaction conditions is maintained. [5] By understanding the underlying mechanisms and adhering to meticulously planned experimental protocols, researchers can confidently navigate the complexities of amide bond formation and successfully incorporate the versatile Boc-hydrazinobenzoic acid linker into their next generation of innovative therapeutics.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- The Royal Society of Chemistry. (2017). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- ResearchGate. (n.d.). Coupling Reagents.
- Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?.
- G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- MDPI. (n.d.). Amide Bond Activation of Biological Molecules.
- National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- PubMed. (n.d.). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins.
- ResearchGate. (2025). ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Peptide Synthesis: Evaluating 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid Against Traditional Linkers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that profoundly influences the efficiency of synthesis, the purity of the crude product, and the nature of the peptide's C-terminus. This guide provides an in-depth, objective comparison of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key component for generating peptide hydrazides, against the industry-standard Wang and Rink Amide linkers. By examining the underlying chemistry and presenting available experimental data, this document aims to equip you with the field-proven insights necessary to make an informed selection for your specific research needs.
The Lynchpin of SPPS: Understanding the Role of the Linker
In solid-phase peptide synthesis, the linker acts as the crucial connection between the growing peptide chain and the insoluble polymer resin.[1] Its stability throughout the iterative cycles of deprotection and coupling is paramount, as is its lability under specific cleavage conditions to release the final peptide.[2][3] The choice of linker dictates whether the synthesized peptide will possess a C-terminal carboxylic acid, an amide, or another functionality, each of which can be critical for biological activity.[4]
In Focus: this compound for Peptide Hydrazides
This compound is a bifunctional molecule employed to create a hydrazine linker on a solid support, typically by coupling it to an aminomethylated resin. This linker is instrumental in the synthesis of peptide hydrazides, which are valuable intermediates for producing peptide thioesters, cyclic peptides, and other modified peptides.[5] The Boc-protected hydrazine group remains stable during Fmoc-based peptide elongation.
The "safety-catch" nature of the aryl hydrazide linker is a key feature.[5] It is stable under both the basic conditions of Fmoc deprotection and the acidic conditions used for side-chain deprotection.[5] The peptide is cleaved from the resin under mild oxidative conditions, which converts the hydrazide into a reactive acyl diazene intermediate that is then susceptible to nucleophilic attack.[5]
Mechanism of Action:
The synthesis and cleavage process using a 4-(Boc-hydrazino)benzoyl linker can be visualized as follows:
Caption: Workflow for peptide hydrazide synthesis using a 4-(Boc-hydrazino)benzoyl linker.
The Established Alternatives: Wang and Rink Amide Linkers
For decades, Wang and Rink Amide resins have been the workhorses of Fmoc-based SPPS, each serving a distinct and vital purpose.
Wang Resin: The Standard for Peptide Acids
Wang resin is the go-to choice for synthesizing peptides with a C-terminal carboxylic acid.[4][6] The linker, a p-alkoxybenzyl alcohol, forms an ester bond with the first amino acid.[1] This linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acid, typically a high concentration of trifluoroacetic acid (TFA).[4][6]
Caption: Synthesis of a peptide carboxylic acid using Wang resin.
Rink Amide Resin: The Gold Standard for Peptide Amides
When a C-terminal amide is required for biological activity, the Rink Amide resin is the preferred support.[4] Its acid-labile linker is designed to release the peptide as a C-terminal amide upon cleavage with TFA.[4][7]
Caption: Synthesis of a peptide amide using Rink Amide resin.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes key performance indicators for the 4-(Boc-hydrazino)benzoic acid linker (used to create a hydrazinobenzoyl resin) and the standard Wang and Rink Amide resins. The data for Wang and Rink Amide resins are typical values, while the data for the hydrazinobenzoyl resin is based on a specific reported synthesis.
| Parameter | 4-(Boc-hydrazino)benzoyl Resin | Wang Resin | Rink Amide Resin |
| Primary Application | Peptides with a C-terminal hydrazide | Peptides with a C-terminal carboxylic acid | Peptides with a C-terminal amide |
| Typical Loading Capacity (mmol/g) | ~0.7 (on NovaGel)[8] | 0.3 - 1.0[4] | 0.3 - 1.0[4] |
| Cleavage Conditions | Mild oxidative conditions (e.g., NBS, Cu(II))[5] | Strong acid (e.g., 95% TFA)[4] | Strong acid (e.g., 95% TFA)[4] |
| Expected Crude Peptide Purity (%) | 67 - 78% (for Leu-enkephalin)[8] | 50 - 90%[4] | 52 - 90+%[4] |
| Typical Overall Yield (%) | Moderate to High | Moderate to High[4] | Moderate to High[4] |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[4]
Experimental Protocols: A Framework for Comparative Analysis
To rigorously evaluate the efficacy of these linkers, a head-to-head comparison using a model peptide is essential. The following protocol outlines a robust experimental design for such a study.
Model Peptide Sequence:
A well-characterized, moderately difficult sequence such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a suitable choice.
Experimental Workflow:
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide to the Stability of Boc-Protected Hydrazines in Modern Organic Synthesis
In the intricate world of complex molecule synthesis, particularly in pharmaceutical and peptide chemistry, the selective masking and unmasking of reactive functional groups is paramount. The hydrazine moiety, a potent nucleophile and a key structural motif in numerous bioactive compounds, presents a unique challenge for chemists. Its protection is not merely a procedural step but a strategic decision that dictates the course of a synthetic route. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, but how does its performance on a hydrazine function stack up against other common carbamate protecting groups?
This guide provides an in-depth, evidence-based assessment of the stability of Boc-protected hydrazines, comparing them directly with alternatives such as the Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed strategic decisions.
The Stability Profile of Boc-Protected Hydrazines
The Boc group is prized for its convenient introduction and, most critically, its distinct cleavage conditions. It is typically installed by reacting the hydrazine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[1][2] This method is efficient and generally high-yielding. The true utility of the Boc group, however, lies in its predictable stability profile.
Core Characteristics:
-
Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to effect its removal.[4][5][6] The mechanism proceeds through protonation of the carbamate followed by the formation of a stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[3][7] This clean decomposition is a significant advantage.
-
Base Stability: Boc-protected hydrazines are exceptionally stable under basic conditions, including those typically used for the deprotection of Fmoc groups (e.g., piperidine).[1][3][4] This stability is fundamental to its use in orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS).
-
Resistance to Hydrogenolysis: The Boc group is completely stable to the catalytic hydrogenation conditions (e.g., H₂ over Pd/C) used to remove Cbz groups.[8][9] This orthogonality is crucial for synthetic strategies that employ both types of protecting groups.
-
Nucleophile and Reductant Stability: It is generally resistant to a wide range of nucleophiles and chemical reductants.[1][3][4]
-
Thermal Stability: In the absence of acid, Boc-protected hydrazines exhibit good thermal stability.[1]
Potential Pitfall: Cation Scavenging
A critical consideration during acid-mediated Boc deprotection is the formation of the electrophilic tert-butyl cation. In the presence of nucleophilic functionalities, such as the side chains of tryptophan or tyrosine, this cation can lead to undesired alkylation byproducts.[7][10] The inclusion of "scavengers" like triisopropylsilane (TIS) or water in the cleavage cocktail is essential to intercept this reactive intermediate.
Experimental Protocol: Acid-Mediated Deprotection of Boc-Hydrazine
-
Preparation: Dissolve the Boc-protected hydrazine substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) to the reaction mixture at 0 °C. If acid-sensitive functionalities are present, include a scavenger such as triisopropylsilane (5% v/v).
-
Reaction: Stir the reaction at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS). Deprotection is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt can often be used directly or neutralized with a mild base for subsequent steps.
Caption: Workflow for the acidic cleavage of a Boc-protected hydrazine.
A Comparative Stability Analysis
The choice of a protecting group is rarely made in isolation. It is dictated by the reaction conditions planned for subsequent synthetic transformations. The concept of "orthogonality" refers to the ability to remove one protecting group in the presence of another, a cornerstone of modern synthesis.[11]
Carbobenzyloxy (Cbz) Group
-
Lability: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[12][13] This method is mild and highly selective.
-
Stability: It is robustly stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it an excellent orthogonal partner to both.[8][12]
-
Verdict vs. Boc: Cbz is superior when the synthetic route involves strong acids. However, it is incompatible with substrates containing functional groups susceptible to reduction, such as alkenes, alkynes, or certain sulfur-containing moieties. The requirement for a heterogeneous catalyst can also be a drawback in some applications.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
-
Lability: The Fmoc group is defined by its lability to mild bases, most commonly a 20% solution of piperidine in DMF.[14] Hydrazine itself can also be used to cleave the Fmoc group.[10][15]
-
Stability: It is completely stable to the acidic deprotection of Boc and the hydrogenolysis of Cbz.[16]
-
Verdict vs. Boc: Fmoc and Boc represent the most widely used orthogonal pair in SPPS. The choice is dictated by the overall strategy. If the desired product or intermediates are base-sensitive, the Boc group is the logical choice for N-terminal protection. Conversely, if acid-sensitive linkages (like those to certain resins) are present, the Fmoc strategy is preferred.
Allyloxycarbonyl (Alloc) Group
-
Lability: The Alloc group is uniquely cleaved by a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger (like N-methylaniline or dimedone) to trap the allyl cation.[17]
-
Stability: It is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal.
-
Verdict vs. Boc: Alloc offers another layer of orthogonality. It is particularly valuable when both acid- and base-labile groups must be preserved. Its removal conditions are mild and specific, but care must be taken as palladium catalysts can sometimes interact with other functional groups. A notable incompatibility exists where hydrazine-based deprotection of other groups (like Dde) can inadvertently reduce the Alloc double bond, although this can be suppressed.
At-a-Glance Comparison of Hydrazine Protecting Groups
The following table summarizes the stability of each protecting group under the key deprotection conditions used for its counterparts.
| Protecting Group | Acidic Cleavage (e.g., TFA) | Basic Cleavage (e.g., Piperidine) | Hydrogenolysis (H₂/Pd-C) | Palladium(0) Catalysis |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Labile | Stable | Stable |
| Alloc | Stable | Stable | Stable | Labile |
Table 1: Orthogonal Stability of Common Hydrazine Protecting Groups.
Orthogonal Deprotection Strategies in Practice
The true power of these protecting groups is realized in multi-step syntheses requiring sequential manipulation of different functionalities. A substrate bearing multiple protected hydrazines can be selectively unmasked by applying the specific deprotection conditions in a planned sequence.
Caption: Selective removal of Boc, Fmoc, or Cbz from a multi-protected substrate.
Conclusion and Expert Recommendations
The stability of a Boc-protected hydrazine is defined by its robust resistance to basic and reductive conditions, coupled with its predictable lability to acid. This profile establishes it as a cornerstone of orthogonal synthetic strategies.
-
Choose Boc when your downstream synthetic steps involve base-labile groups (e.g., Fmoc deprotection, ester hydrolysis) or catalytic hydrogenation. It is the group of choice in the classic Boc/Bzl strategy for peptide synthesis.
-
Choose Cbz when extreme acid stability is required, and the substrate is compatible with reductive conditions.
-
Choose Fmoc when acid-sensitive groups or linkers must be preserved, making it the foundation of the most common modern SPPS strategy.
-
Choose Alloc for an additional, distinct level of orthogonality, particularly when both acid- and base-mediated reactions are planned.
Ultimately, the selection of a hydrazine protecting group is not a matter of inherent superiority but of strategic compatibility. By understanding the precise stability profile of the Boc group relative to its alternatives, researchers can design more efficient, robust, and successful synthetic routes to complex and valuable molecules.
References
- Tam, J. P., et al. (1983). A new side-chain protecting group for cysteine in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
- Kocevar, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc. [Link]
- Bock, M. G., et al. (2012). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science. [Link]
- Kates, S. A., et al. (2013). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. In Peptides for Youth. Springer. [Link]
- Cheung, H. T. & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry. [Link]
- Zhu, J., et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Journal of the American Chemical Society. [Link]
- Coin, I., et al. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry. [Link]
- Hebei Boze Chemical Co., Ltd.BOC Protection and Deprotection.
- AAPPTec.Amino Acid Derivatives for Peptide Synthesis.
- Artursson, P., et al. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. [Link]
- Baran, P. S.Protecting Groups. Scripps Research. [Link]
- Organic Chemistry Portal.Boc-Protected Amino Groups. [Link]
- Organic Chemistry Portal.Cbz-Protected Amino Groups. [Link]
- Total-Synthesis.com.Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Kihlberg, J., et al. (2013). Dual protection of amino functions involving Boc.
- ACS GCI Pharmaceutical Roundtable.BOC Deprotection Reagent Guide. [Link]
- Reddit r/Chempros.Advice on N-boc deprotection in the presence of acid sensitive groups. User Discussion. [Link]
- Li, X., et al. (2000). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Tetrahedron Letters. [Link]
- Kocevar, M., et al. (2009).
- Organic Chemistry Portal.Cbz-Protected Amino Groups (2019 Archive). [Link]
- Royal Society of Chemistry.Supporting Information: General procedure for Fmoc-SPPS. [Link]
- Shepard, E. M., et al. (2015). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. MedChemComm. [Link]
- Common Organic Chemistry.Cbz Deprotection (H2 + Pd/C). [Link]
- Common Organic Chemistry.Cbz Protection - Common Conditions. [Link]
- Royal Society of Chemistry.Supporting Information: General procedure for the deprotection of the phthalimide. [Link]
- Moliner, A. M. & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: A Versatile Linker and Building Block in Modern Drug Discovery
Welcome to a comprehensive technical guide on 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. As researchers at the forefront of medicinal chemistry and drug development, our choice of building blocks is paramount. This guide moves beyond a simple product description to provide an in-depth analysis of this reagent's applications, its strategic advantages over alternatives, and validated experimental protocols to seamlessly integrate it into your workflows.
At its core, this compound is a bifunctional molecule of significant utility. Its structure features a carboxylic acid group on a stable phenyl ring and a hydrazine moiety protected by a tert-Butoxycarbonyl (Boc) group. This unique arrangement allows for sequential, controlled reactions, making it an invaluable asset in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| CAS Number | 96736-00-4 | [1][2] |
| Class | Specialty Chemical, Organic Building Block | [2][3] |
Part 1: The Strategic Advantage in Synthesis
The primary utility of this molecule stems from the orthogonal nature of its two functional groups, governed by the Boc protecting group. The carboxylic acid is available for standard coupling reactions (e.g., amide bond formation), while the hydrazine remains masked. The Boc group is stable under many reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This exposes the hydrazine for subsequent reactions, most notably the formation of hydrazones.
This strategic control is the cornerstone of its application in medicinal chemistry. It allows for the precise and high-yield synthesis of complex molecules, particularly those with demonstrated bioactivity, such as anticancer agents derived from the 4-hydrazinobenzoic acid scaffold.[4]
Workflow: Stepwise Functionalization
The following diagram illustrates the logical flow of using this reagent to link two different molecular fragments, 'R1' and 'R2'.
Caption: Sequential coupling workflow enabled by the Boc protecting group.
Part 2: A Comparative Analysis of Linker Applications
In the realm of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or PROTACs, the linker connecting the targeting moiety to the payload is a critical determinant of success.[5][6] 4-(2-(Boc)hydrazinyl)benzoic acid is a precursor to one of the most widely used classes of cleavable linkers: the acylhydrazone linker.
The Acylhydrazone Advantage: pH-Sensitivity
The key feature of an acylhydrazone bond is its pH-dependent stability. It remains largely stable at the physiological pH of blood (≈7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5–6.0).[7] This ensures that the cytotoxic payload is released preferentially inside the target cell, minimizing off-target toxicity. This compound is an ideal starting point for creating such linkers.
Comparison with Alternative Linker Chemistries
While effective, acylhydrazones are not the only option. The choice of linker is a critical experimental decision driven by the desired release mechanism and stability profile.
| Linker Type | Cleavage Trigger | Stability at pH 7.4 | Release Kinetics | Representative Precursor/Reagent |
| Acylhydrazone | Low pH (Acidic) | High | Fast at pH < 6.0 | 4-(2-(Boc)hydrazinyl)benzoic acid |
| Disulfide | Glutathione (GSH) | Moderate | Dependent on intracellular GSH concentration | SPDP, Traut's Reagent |
| Peptide | Cathepsin B | High | Dependent on enzyme expression | Valine-Citrulline (Val-Cit) |
| Maleic Acid Amide | Low pH (Acidic) | Moderate to High | Tunable based on substitution | cis-Aconitic anhydride derivatives[7] |
Expert Insight: The Val-Cit peptide linker is often considered the gold standard for enzyme-cleavable strategies, while the acylhydrazone linker derived from our topic molecule is a leading candidate for pH-sensitive release.[7] The primary advantage of the acylhydrazone strategy is its reliance on a universal biological condition (lowered pH in lysosomes) rather than the variable expression of a specific enzyme.
Alternative Protecting Groups: Boc vs. Fmoc
The choice of protecting group is another critical consideration. While the Boc group is common, the Fluorenylmethyloxycarbonyl (Fmoc) group is a viable alternative.
| Protecting Group | Reagent | Cleavage Condition | Orthogonality |
| Boc | 4-(2-(Boc)hydrazinyl)benzoic acid | Acidic (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) and standard peptide couplings. |
| Fmoc | 4-(2-Fmoc-hydrazino)benzoic acid[8] | Basic (e.g., Piperidine) | Orthogonal to acid-labile groups (e.g., Boc, Trityl). |
Causality Behind the Choice: A researcher would choose the Boc-protected version if their synthetic route involves base-sensitive functional groups or if they plan to use Fmoc chemistry elsewhere in the molecule (e.g., solid-phase peptide synthesis). Conversely, the Fmoc-protected version is ideal for syntheses involving acid-sensitive moieties.
Part 3: Validated Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of this compound
This protocol describes the Boc-protection of p-hydrazinobenzoic acid.[9]
Workflow Diagram
Caption: Key steps for the synthesis of the title compound.
Step-by-Step Methodology:
-
Dissolve p-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane (2 mL/mmol), water (1 mL/mmol), and 1 N NaOH solution (1 mL/mmol).[9]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butylpyrocarbonate (1.2 eq) portion-wise while maintaining the temperature at 0°C.[9]
-
Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.[9]
-
Reduce the volume of the solution by approximately half using a rotary evaporator.
-
Cool the remaining solution in an ice bath and acidify to ~pH 3 with a dilute HCl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Filter and remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the solid from ethyl acetate and hexane to afford the pure product. A typical yield is around 75%.[9]
Protocol 2: General Procedure for Conjugation to an Aldehyde-Containing Payload
This protocol outlines the final two steps of the general workflow: Boc deprotection and hydrazone formation.
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (from Part 1, Step 1) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting amine salt is often used directly in the next step.
-
-
Hydrazone Formation:
-
Dissolve the deprotected hydrazino-intermediate in a suitable solvent, such as ethanol or a buffer (e.g., acetate buffer, pH ~5.0).
-
Add the aldehyde-containing payload (1.0 - 1.2 eq). A catalytic amount of aniline can sometimes accelerate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 4-12 hours, monitoring by LC-MS until completion.
-
Purify the final hydrazone conjugate using an appropriate method, such as flash chromatography or preparative HPLC.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its robust and well-defined reactivity allows for the controlled synthesis of complex bioactive molecules and provides an efficient entry into pH-sensitive hydrazone linkers for targeted drug delivery. By understanding its comparative advantages over alternative linkers and protecting groups, researchers can make informed decisions that accelerate their discovery programs. The provided protocols offer a validated starting point for harnessing the full potential of this versatile building block.
References
- PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755984, this compound.
- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.
- Khan, I., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 26(15), 4479.
- Al-Ghorbani, M., et al. (2021). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 5(4), 308-317.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756155, 4-(2-Fmoc-hydrazino)benzoic acid.
- Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the American Chemical Society, 141(35), 13658–13666.
- MK Chemicals. (n.d.). This compound.
- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098.
Sources
- 1. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 96736-00-4|this compound|BLD Pharm [bldpharm.com]
- 4. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(2-Fmoc-hydrazino)benzoic acid | C22H18N2O4 | CID 2756155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to the Characterization of Derivatives of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of the final product's efficacy, stability, and therapeutic index. This guide provides an in-depth technical comparison of derivatives of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, which form pH-sensitive hydrazone linkages, with a widely used alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which creates stable thioether bonds. This comparison is grounded in experimental data and established chemical principles to inform the rational design of bioconjugates.
Introduction: The Crucial Role of Linker Chemistry
The linker in a bioconjugate is not merely a spacer but a dynamic component that dictates the release of a payload, such as a cytotoxic drug, at the target site.[][2] The stability of the linker in systemic circulation and its lability within the target cell are key parameters that must be finely tuned. This compound is a versatile reagent that, after deprotection of the Boc group, presents a hydrazine moiety capable of reacting with aldehydes and ketones to form a hydrazone bond. This bond is known for its susceptibility to hydrolysis under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5), making it an attractive option for targeted drug release.[3][][5]
In contrast, heterobifunctional crosslinkers like SMCC are designed to form highly stable covalent bonds. SMCC contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups, resulting in a non-cleavable thioether linkage.[6][7] This guide will explore the synthesis, characterization, and comparative performance of a representative hydrazone-based linker derived from this compound and an SMCC-based conjugate.
Synthesis and Characterization of a Model Hydrazone Linker
To illustrate the principles of characterization, we will consider the synthesis of a model derivative: the hydrazone formed between 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzaldehyde and a model payload. The synthesis begins with the parent acid, which can be readily synthesized or obtained commercially.[8]
Synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzaldehyde
The synthesis of the aldehyde derivative is a crucial first step. While a direct synthesis from the benzoic acid can be challenging, a common route involves the protection of 4-hydrazinobenzaldehyde.
Caption: Synthetic scheme for the Boc protection of 4-hydrazinobenzaldehyde.
Experimental Protocol: Synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzaldehyde
-
To a solution of 4-hydrazinobenzaldehyde (1.0 eq) in a suitable solvent such as dioxane or THF, add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Characterization of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzaldehyde
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the aldehyde proton (CHO) around 9.8-10.0 ppm. Aromatic protons will appear as doublets in the 7.0-8.0 ppm region. A singlet for the nine protons of the tert-butyl group will be observed around 1.5 ppm. The NH protons will appear as broad singlets.[9] |
| ¹³C NMR | The aldehyde carbon will resonate around 190-195 ppm. Aromatic carbons will be in the 110-150 ppm range. The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.[10] |
| Mass Spectrometry (ESI-MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the product. Fragmentation patterns may show the loss of the Boc group.[10] |
| HPLC | A single major peak should be observed, indicating the purity of the compound. The retention time will be specific to the column and mobile phase used. |
Comparative Analysis: Hydrazone vs. Thioether Linkages
The primary distinction between linkers derived from this compound and SMCC lies in the stability of the resulting bond.
Caption: Comparative workflow of hydrazone and thioether linkage formation and stability.
Stability Comparison
Experimental data consistently shows that hydrazone bonds are significantly less stable than thioether bonds, particularly under acidic conditions.[7][11][12]
| Linkage Type | Formation Chemistry | Stability at Physiological pH (7.4) | Stability at Acidic pH (4.5-5.5) | Key Application Rationale |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Moderately Stable | Labile (hydrolyzes) | Intracellular drug release in acidic organelles (endosomes, lysosomes). The rate of hydrolysis can be tuned by modifying the electronic properties of the aldehyde or ketone.[][5] |
| Thioether | Maleimide + Thiol | Highly Stable | Highly Stable | Applications requiring a stable, non-cleavable linkage, such as in vivo imaging or when the biological activity of the entire conjugate is desired.[6][7] |
Experimental Protocol: Comparative Stability Assay
-
Prepare solutions of the hydrazone-linked payload and the thioether-linked payload at the same concentration in buffers of pH 7.4 and pH 5.0.
-
Incubate the solutions at 37 °C.
-
At various time points, take aliquots from each solution.
-
Analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact conjugate and released payload.[13]
-
Plot the percentage of intact conjugate versus time to determine the half-life of each conjugate at both pH values.
Characterization of the Final Bioconjugate
The characterization of the final antibody-drug conjugate is a complex process that requires a suite of analytical techniques.
| Technique | Hydrazone Conjugate Characterization | Thioether Conjugate Characterization |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the level of aggregation and fragmentation of the ADC. | To assess the level of aggregation and fragmentation of the ADC. |
| Hydrophobic Interaction Chromatography (HIC) | Can be used to determine the drug-to-antibody ratio (DAR) distribution, as the addition of the drug payload increases the hydrophobicity of the antibody. | A primary method for determining the DAR distribution. |
| Mass Spectrometry (LC-MS) | Intact mass analysis can confirm the molecular weight of the conjugate and provide information on the DAR. Peptide mapping after enzymatic digestion can identify the specific sites of conjugation.[14][15][16][17] | Intact mass analysis and peptide mapping are used to confirm the molecular weight, DAR, and conjugation sites.[14][15][16][17] |
Conclusion: Making an Informed Choice
The choice between a derivative of this compound and an alternative like SMCC is not a matter of one being universally superior to the other. Instead, the selection must be guided by the specific requirements of the intended application.
-
For targeted drug delivery systems where the release of the payload within the acidic environment of the target cell is desired, a hydrazone linker is a highly logical choice. The ability to tune the lability of the hydrazone bond offers an additional layer of control over the drug release kinetics.
-
For applications requiring a stable conjugate , such as in vivo imaging or when the conjugate itself is the active entity, the robust and non-cleavable thioether linkage formed by SMCC is the preferred option.
Ultimately, a thorough understanding of the synthesis, characterization, and stability of these different linker systems, as provided in this guide, is essential for the successful design and development of effective bioconjugates.
References
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- Royal Society of Chemistry. (2021).
- BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
- National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In.
- Creative Biolabs. (n.d.). Acid-labile Linkers.
- BenchChem. (2025). Oxime vs.
- PubMed. (2010).
- BenchChem. (2025).
- BenchChem. (2025). Principle of TRH Hydrazide Conjugation: A Technical Guide for Biopharmaceutical Development.
- National Center for Biotechnology Information. (n.d.).
- Thermo Fisher Scientific. (n.d.). Analysis of an Antibody Drug Conjugate using MSIA D.A.R.T.'S. Technology, an Integral Part of Ligand Binding Mass Spectrometry.
- LCGC International. (2025).
- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
- PubChem. (n.d.). This compound.
- Oriental Journal of Chemistry. (n.d.).
Sources
- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. books.rsc.org [books.rsc.org]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biocompare.com [biocompare.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. This guide provides an in-depth technical comparison of the biological activities of compounds derived from 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and its more accessible derivative, 4-hydrazinobenzoic acid. While the former serves as a protected precursor, the latter is a versatile building block for synthesizing a diverse range of bioactive molecules. This guide will objectively compare the performance of these derivatives, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile 4-Hydrazinobenzoic Acid Scaffold
This compound is a valuable starting material in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety allows for selective reactions at other positions of the molecule. However, for the synthesis of many biologically active compounds, the deprotected form, 4-hydrazinobenzoic acid, is the key intermediate.[1][2] The presence of both a hydrazine (-NHNH2) and a carboxylic acid (-COOH) group makes it a highly versatile scaffold for generating a variety of derivatives, including hydrazones, isothiocyanates, and various heterocyclic systems.[1][2] Research has shown that derivatives of the 4-hydrazinobenzoic acid core exhibit a range of promising biological activities, most notably anticancer, antioxidant, and antimicrobial effects.[3][4]
This guide will focus on a comparative analysis of these activities, delving into the structure-activity relationships and the experimental evidence that underpins these findings.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of 4-hydrazinobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The primary mechanism of action for many of these compounds is the induction of apoptosis.[6]
A study on a series of thirteen 4-hydrazinobenzoic acid derivatives revealed potent inhibitory effects against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[6] The cytotoxic activity was evaluated using the MTT assay, a colorimetric method that measures the metabolic activity of cells.[5][7]
Table 1: Comparative Anticancer Activity of 4-Hydrazinobenzoic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 6 | HCT-116 | 21.3 ± 4.1 | 22.6 ± 3.9 |
| 7 | HCT-116 | 24.5 ± 4.5 | 22.6 ± 3.9 |
| 9 | HCT-116 | 28.3 ± 5.1 | 22.6 ± 3.9 |
| 6 | MCF-7 | 23.8 ± 4.2 | 19.7 ± 3.1 |
| 7 | MCF-7 | 22.1 ± 3.8 | 19.7 ± 3.1 |
| 9 | MCF-7 | 25.4 ± 4.6 | 19.7 ± 3.1 |
Data extracted from Al-Salahi et al. (2020)[6]
The data indicates that compounds 6 , 7 , and 9 exhibit anticancer activity comparable to the standard chemotherapeutic drug, doxorubicin, against both HCT-116 and MCF-7 cell lines.[6] Importantly, these active compounds showed very weak cytotoxicity on normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[6]
Further investigation into the mechanism of action revealed that compounds 7 , 9 , and 10 from the same series inhibited the proliferation of MCF-7 cells by inducing apoptosis.[6] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The BCL-2 family of proteins are key regulators of this process, with anti-apoptotic members (like BCL-2 and BCL-xL) preventing apoptosis and pro-apoptotic members (like BAX and BAK) promoting it.[8] The induction of apoptosis by these compounds likely involves the inhibition of anti-apoptotic BCL-2 proteins, leading to the activation of the mitochondrial pathway of apoptosis.[8] Another potential mechanism is the upregulation of death receptors like DR5, which can trigger apoptosis through the ATF4-CHOP pathway.[9]
Caption: Simplified pathway of apoptosis induction by inhibiting anti-apoptotic BCL-2 proteins.
Antioxidant Activity
Several derivatives of 4-hydrazinobenzoic acid have been investigated for their antioxidant properties using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[4][10] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
A study on thirteen 4-hydrazinobenzoic acid derivatives with isothiocyanate, benzylidene, and acid anhydride functionalities demonstrated significant antioxidant activity.[4]
Table 2: Comparative Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives
| Compound ID | DPPH Radical Scavenging (%) at 20 µg/mL | ABTS Radical Scavenging (%) at 20 µg/mL |
| 3 | 70-72 | 80-85 |
| 5 | 70-72 | 80-85 |
| 6 | 70-72 | 80-85 |
| 7 | 70-72 | 80-85 |
| 8 | 70-72 | 80-85 |
| 9 | 70-72 | 80-85 |
| BHA (Standard) | 92 | 85 |
Data extracted from Al-Salahi et al. (2021)[4][10]
Compounds 3 and 5-9 exhibited superior DPPH radical scavenging activity, while compounds 1-10 showed the highest ABTS radical quenching activity, comparable to the standard antioxidant butylated hydroxyanisole (BHA).[4][10] The antioxidant mechanism is proposed to occur via single electron transfer (SET), hydrogen atom transfer (HAT), or sequential proton loss electron transfer (SPLET).[4]
Antimicrobial and Antifungal Activity
Hydrazide-hydrazone derivatives, which can be readily synthesized from 4-hydrazinobenzoic acid, are known to possess a broad spectrum of antimicrobial activities.[11] For instance, hydrazide-hydrazones derived from 4-hydroxybenzoic acid have shown potent antifungal activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum.[12] The presence of bulky substituents near a hydroxyl group on the salicylaldehyde moiety was found to enhance the antifungal effect.[12]
While specific data for 4-hydrazinobenzoic acid-derived hydrazones against a wide range of bacteria and fungi is an area for further research, the general class of hydrazide-hydrazones represents a promising avenue for the development of new antimicrobial agents.[11]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and the key biological assays.
Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid
This protocol describes a common three-step process for synthesizing 4-hydrazinobenzoic acid.[1][3]
Caption: Workflow for the synthesis of 4-Hydrazinobenzoic Acid.
Step 1: Diazotization of 4-Aminobenzoic Acid [3]
-
Suspend 4-aminobenzoic acid in dilute hydrochloric acid in a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C.
-
While maintaining the low temperature, add a solution of sodium nitrite in water dropwise.
-
The completion of the reaction yields a solution of the corresponding diazonium salt.
Step 2: Reduction of the Diazonium Salt [3]
-
In a separate vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.
-
Adjust the pH of the sulfite solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, maintaining the temperature between 10-35 °C and the pH in the 7-9 range.
-
This reaction yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.
Step 3: Hydrolysis to 4-Hydrazinobenzoic Acid [3]
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the sulfonate groups.
-
Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.
-
Collect the solid by filtration and wash with cold water.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a base such as sodium acetate, which precipitates the final product, 4-hydrazinobenzoic acid.
MTT Assay for Anticancer Activity Evaluation
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[5][7][13][14]
Caption: Experimental workflow for the MTT assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.
DPPH and ABTS Assays for Antioxidant Activity
These are common spectrophotometric assays for determining the antioxidant capacity of compounds.[4][15][16]
DPPH Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[17]
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the ABTS•+ solution and incubate for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[16]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
Conclusion and Future Directions
The derivatives of 4-hydrazinobenzoic acid represent a rich source of biologically active compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights their promising anticancer and antioxidant activities, with some compounds demonstrating efficacy comparable to established drugs. The detailed experimental protocols provide a framework for researchers to validate and expand upon these findings.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to elucidate the key structural features responsible for their biological activity.
-
In Vivo Studies: Testing the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
-
Mechanism of Action Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic potential.
By leveraging the versatile chemistry of the 4-hydrazinobenzoic acid scaffold, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.
References
- Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]
- Ravoof, T. B. S. A., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Szymański, P., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(23), 5729. [Link]
- Maniak, D., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences, 25(9), 5026. [Link]
- Nguyen, H. T., et al. (2022). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry, 60(2), 209-216. [Link]
- Al-Amiery, A. A., et al. (2016). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2849. [Link]
- Gilda, G., & G, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. [Link]
- Amritha, C. A., et al. (2016). Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. Journal of Clinical and Diagnostic Research, 10(10), FC01–FC04. [Link]
- Al-Salahi, R., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2244–2269. [Link]
- Al-Salahi, R., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Al-Salahi, R., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PubMed. [Link]
- Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(19), 5999. [Link]
- Letai, A. G. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins.
- Kim, H. J., et al. (2019). Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway. International Journal of Molecular Sciences, 20(17), 4293. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcdr.net [jcdr.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Protected Hydrazines in Pharmaceutical Synthesis
In the landscape of pharmaceutical and bioconjugate development, the selection of building blocks is a critical decision that reverbs through the entire manufacturing process, impacting yield, purity, scalability, and ultimately, the cost of goods sold (COGS).[1][2][3][4] 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, hereafter referred to as Boc-4-HBA, is a bifunctional molecule of significant interest. It provides a stable, protected hydrazine moiety and a carboxylic acid handle, making it a valuable intermediate in the synthesis of complex molecules, including peptide-based therapeutics and antibody-drug conjugate (ADC) linkers.[][]
The core value proposition of Boc-4-HBA lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This guide offers an in-depth cost-benefit analysis of employing Boc-4-HBA in large-scale synthesis, comparing it primarily with the use of its unprotected precursor, 4-hydrazinobenzoic acid (4-HBA), and discussing alternative protection strategies. We will delve into the causality behind experimental choices, providing a framework for making informed decisions in a process development setting.
Core Scenarios for Application
The decision to use Boc-4-HBA typically arises in two main contexts:
-
As a Versatile Linker or Building Block: In multi-step syntheses where the high nucleophilicity of the hydrazine group could lead to undesirable side reactions, protection is necessary to ensure chemoselectivity.
-
In Peptide Synthesis: As a component of peptide hydrazides, which are important intermediates for creating larger proteins through fragment condensation.
This analysis will address both scenarios, weighing the upfront cost and additional steps of using a protected intermediate against the potential downstream savings in purification and improved yield.
Comparative Analysis: Boc-4-HBA vs. 4-HBA
The most direct competitor to using Boc-4-HBA is, in fact, starting with its cheaper, unprotected precursor, 4-hydrazinobenzoic acid (4-HBA), and either protecting it in-house or managing the synthesis to avoid side reactions.
Cost of Raw Materials
The primary and most visible difference is the upfront cost of the starting material.
| Compound | Form | Purity | Small-Scale Price (USD) | Estimated Bulk Price (USD/kg) |
| 4-Hydrazinobenzoic acid (4-HBA) | Solid | 97-98% | ~$40-75 for 5-25g[7] | ~$40-60 (based on Indian supplier data)[8] |
| Boc-4-HBA | Solid | >96% | Vendor-dependent, significantly higher | >$200-500+ (estimated) |
Disclaimer: Bulk pricing is highly variable and depends on supplier, quantity, and market conditions. The prices listed are for illustrative purposes based on available data.
The cost of 4-HBA is significantly lower, making it an attractive starting point for large-scale campaigns. However, this initial savings must be weighed against the costs incurred in subsequent steps if protection is required.
The "Protect In-House" Scenario: A Deeper Cost Dive
If a process chemist opts to synthesize Boc-4-HBA from 4-HBA, several additional costs must be factored in:
-
Reagents: The most common method involves reacting 4-HBA with di-tert-butyl dicarbonate (Boc₂O).[9] Boc₂O is a relatively inexpensive reagent in bulk, but its cost is not negligible.
-
Solvents: Reactions are typically carried out in solvents like dioxane, water, or isopropanol.[9][10] Large-scale synthesis requires significant solvent volumes, which contribute to cost, and subsequent removal and disposal add to the economic and environmental burden.
-
Labor and Equipment Occupancy: An additional synthetic step requires operator time, energy consumption, and ties up reactor capacity, which has a significant opportunity cost in a multi-product facility.
-
Yield Loss: The protection step itself will not have a 100% yield. A typical lab-scale synthesis reports a yield of around 75%.[9] In a large-scale process, even a small loss in yield at this stage can have a substantial financial impact.
-
Purification: The resulting Boc-4-HBA will likely require purification, often through crystallization, to remove unreacted 4-HBA and byproducts.[11] This adds steps, solvent costs, and potential for further yield loss.
A promising alternative for in-house protection is the use of a solventless technique , where 4-HBA is stirred in molten Boc₂O.[12][13][14] This "green chemistry" approach can significantly reduce solvent costs and simplify workup, potentially making in-house protection more economically viable at scale.[12][13][14]
Performance and Process Considerations
Beyond raw material costs, the choice between using pre-made Boc-4-HBA and an in-situ strategy has profound implications for the overall process efficiency.
| Parameter | Using Pre-made Boc-4-HBA | Using 4-HBA (with in-house protection) | Using 4-HBA (unprotected) |
| Process Steps | Fewer steps in the main synthesis pathway. | Adds at least one full synthetic step (protection and purification). | Potentially fewer steps, but higher risk. |
| Yield & Purity | Generally higher and more consistent yields in the main pathway due to reduced side reactions. | Overall yield is a product of the protection step and subsequent steps. | High risk of side reactions, potentially leading to lower yield and complex impurity profiles. |
| Purification | Simpler purification of the final product. | Requires purification of the intermediate and the final product. | Complex and costly purification is often required to remove closely related impurities. |
| Cycle Time | Shorter overall cycle time for the main synthesis. | Longer overall process time. | Potentially shorter reaction time, but much longer purification time. |
| Scalability | Straightforward scalability. | Scalability of the protection step must be validated. | High risk on scale-up due to unpredictable side reactions. |
Experimental Protocols
To provide a practical context, here are representative lab-scale protocols. Scaling these processes requires significant process optimization and safety evaluation.
Protocol 1: Synthesis of Boc-4-HBA from 4-HBA
This protocol is based on established literature procedures.[9]
Materials:
-
4-Hydrazinobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Water
-
Ethyl acetate (EtOAc)
-
0.5% Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve 4-hydrazinobenzoic acid in a mixture of dioxane, water, and 1N NaOH solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reduce the volume of the solution by approximately half under reduced pressure.
-
Acidify the remaining solution with a 0.5% HCl solution to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard procedure for removing the Boc group.[15][16]
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).[16][17]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM or toluene (2-3 times) to ensure complete removal of residual TFA.[16]
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
Large-Scale Consideration for Deprotection: The use of large volumes of TFA is a significant drawback at an industrial scale. TFA is corrosive, expensive, and its disposal is costly.[18][19] Developing processes that use catalytic amounts of a stronger acid or alternative deprotection methods is a key area of process optimization.[20][21]
Visualization of the Decision Workflow
The choice of strategy can be visualized as a decision tree, where the primary driver is the tolerance of the synthetic route to the unprotected hydrazine group.
Caption: Decision workflow for selecting a synthesis strategy.
Alternative Protecting Groups and Linker Strategies
While this guide focuses on the Boc-4-HBA vs. 4-HBA decision, it is crucial to be aware of the broader context of protecting groups and linker technologies, especially in applications like peptide synthesis and ADCs.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: In solid-phase peptide synthesis (SPPS), the main alternative to Boc chemistry is Fmoc chemistry.[] Fmoc deprotection occurs under mild basic conditions (e.g., piperidine), offering orthogonality to the acid-labile side-chain protecting groups.[] While Fmoc-protected amino acids are generally more expensive than their Boc counterparts, the milder conditions can be advantageous for sensitive sequences, and the process is highly amenable to automation.[]
-
Cbz (Carboxybenzyl) Group: Another common amine protecting group, removable by hydrogenolysis. This offers an alternative orthogonal deprotection strategy.
-
Alternative Linkers in Bioconjugation: In the context of ADCs, hydrazone linkers (formed from hydrazines) are known for their acid-cleavable nature, which can facilitate drug release in the acidic environment of endosomes and lysosomes.[][] However, alternatives like peptide-based linkers (e.g., Val-Cit), which are cleaved by specific enzymes like Cathepsin B, or reducible disulfide linkers, offer different release mechanisms and stability profiles that may be more suitable for a given therapeutic application.[][24]
The choice of linker is a complex decision balancing stability in circulation with efficient cleavage at the target site.[][24]
Conclusion and Authoritative Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis is not a simple calculation of raw material prices. It is a strategic decision that requires a holistic view of the entire manufacturing process.
-
For processes intolerant of free hydrazines and with a high cost of failure, purchasing pre-synthesized, high-purity Boc-4-HBA is often the most prudent choice. The higher upfront cost is justified by de-risking the synthesis, simplifying purification, reducing analytical burden, and increasing the overall throughput and predictability of the campaign.
-
For cost-sensitive projects where the protection step can be robustly integrated and scaled, performing the Boc protection in-house can be a viable cost-saving measure. The development of a solventless or high-yield catalytic method is critical to maximizing the economic benefit of this approach.
-
The direct use of 4-hydrazinobenzoic acid in a multi-step synthesis is a high-risk, high-reward strategy. It should only be considered when extensive process development has demonstrated that side reactions are minimal and a highly efficient, scalable purification method for the final product has been established.
Ultimately, the optimal strategy is one that is defined not just by the cost per kilogram of a single intermediate, but by the total cost of producing the final active pharmaceutical ingredient at the required quality and scale. A thorough process of risk assessment and preliminary economic modeling, as outlined in this guide, is essential for making an informed and defensible decision.
References
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ResearchGate.
- Bargh, S. S., An, D., Rabuka, D., & et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(10), 1967-1973.
- BiopharmaVantage. (n.d.). Demystifying COGS Pharma Competitive Intelligence.
- IndiaMART. (n.d.). 4-Hydrazino Benzoic Acid, 97%, Hdpe Bag,Drum Packing.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- Boston Consulting Group. (2023, November 22). A Strategic Approach to Cost in Biopharma.
- Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKAT USA, Inc..
- Boston Consulting Group. (2017, July 7). What Does—and Does Not—Drive Biopharma Cost Performance.
- PrepChem. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.
- ResearchGate. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Boston Consulting Group. (2019, November 14). Getting a Grip on COGS in Generic Drugs.
- C&EN. (2006, October 16). Optimization Strategies for API Synthesis and Formulation Development.
- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.
- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.
- AVAC. (2022, October 1). Cost of Goods Sold (COGS) Analyses: FAQ Brief.
- DrugPatentWatch. (n.d.). Optimizing API Manufacturing: Lessons from the Industry.
- Giraud, M., Cavelier, F., & Martinez, J. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
- ResearchGate. (n.d.). Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment.
- Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.
- Joudan, S., DeSilva, A. O., & Young, C. J. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
- Florio, M., Forte, S., & Sirtori, E. (2015). Cost-Benefit Analysis of the Large Hadron Collider to 2025 and beyond. arXiv preprint arXiv:1507.05638.
Sources
- 1. Demystifying COGS Pharma Competitive Intelligence - BiopharmaVantage [biopharmavantage.com]
- 2. bcg.com [bcg.com]
- 3. bcg.com [bcg.com]
- 4. bcg.com [bcg.com]
- 7. 4-Hydrazinobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. indiamart.com [indiamart.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Efficient solventless technique for Boc-protection of hydrazines and amines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 24. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hidden Risks of Boc Deprotection: A Guide to Assessing and Controlling Genotoxic Impurities
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1][2] However, lurking beneath this synthetic convenience is a critical challenge for pharmaceutical development: the potential formation of genotoxic impurities (GTIs). These impurities, even at trace levels, can damage DNA, posing a potential carcinogenic risk.[3] Consequently, regulatory bodies worldwide, through guidelines like ICH M7, mandate their strict control.[4][5]
This guide provides an in-depth comparison of Boc deprotection strategies, focusing on the mechanisms of GTI formation and the experimental methods required to assess and control them. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to drug substance purity.
The Core Problem: The Electrophilic Threat of the tert-Butyl Cation
The primary risk in acidic Boc deprotection stems from the mechanism of cleavage itself. The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation and the release of carbon dioxide, isobutylene, and, most critically, the highly reactive tert-butyl carbocation.[6][7]
This carbocation is a potent electrophile that aggressively seeks out nucleophiles in the reaction mixture.[6] This can lead to two major types of genotoxic impurities:
-
Alkylation of the Drug Substance: The carbocation can alkylate nucleophilic sites on the active pharmaceutical ingredient (API) or its intermediates, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine) or heteroatoms (e.g., methionine, cysteine).[6][7][8]
-
Formation of Small Alkylating Agents: The carbocation can react with counter-ions from the acid (e.g., chloride from HCl) or other species to form small, volatile, and potentially genotoxic alkylating agents like tert-butyl chloride.[9][10] Even trifluoroacetic acid (TFA), a common reagent, can form tert-butyl trifluoroacetate, which itself can act as a tert-butylating agent.[11]
These newly formed impurities are often structurally alerting for genotoxicity and must be controlled to levels dictated by the Threshold of Toxicological Concern (TTC), which for lifetime exposure is typically 1.5 µ g/day .[3][9][12]
Mechanistic Overview of GTI Formation
The following diagram illustrates the central role of the tert-butyl cation in generating potential genotoxic impurities during acidic Boc deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Acidic Deprotection of Boc-Hydrazides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and peptide synthesis, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amine functionalities. Its widespread use is a testament to its robustness under a variety of conditions and its facile removal under acidic protocols.[1] Specifically for hydrazides, the Boc protecting group offers a strategic advantage in multistep syntheses, enabling the construction of complex molecular architectures.
However, the very nature of acidic deprotection necessitates a careful and informed choice of reagents and conditions. The selection of the "right" acid is not merely a matter of routine but a critical decision that can significantly impact reaction efficiency, yield, purity, and the integrity of other functional groups within the molecule. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of common acidic reagents for the deprotection of Boc-hydrazides, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Mechanism of Acidic Boc Deprotection: A Common Pathway
The acid-catalyzed removal of the Boc group from a hydrazide proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation renders the carbamate unstable, facilitating the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The latter is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free hydrazide.[2] The newly liberated hydrazide is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding hydrazide salt as the final product.[1]
A critical consideration in this mechanism is the fate of the liberated tert-butyl cation. This electrophilic species can potentially lead to unwanted side reactions by alkylating nucleophilic residues on the substrate or other molecules in the reaction mixture.[3] This underscores the importance of optimizing reaction conditions and, in some cases, employing scavenger reagents.
Figure 1: General mechanism of acidic Boc deprotection of a hydrazide.
A Comparative Analysis of Common Acidic Reagents
The choice of acidic reagent is paramount and should be guided by the specific characteristics of the Boc-hydrazide substrate, including the presence of other acid-sensitive functional groups and the desired final salt form.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT[4] | 30 min - 4 hours[4] | Highly effective and volatile, simplifying workup.[4] | Can be harsh, potentially cleaving other acid-labile groups. TFA salts can sometimes be difficult to handle. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, RT[1] | 1 - 4 hours[1] | Cost-effective and readily available. Often yields crystalline hydrochloride salts.[5] | Dioxane is a hazardous solvent.[3] Can be less volatile, requiring more rigorous removal. |
| Formic Acid | Neat or in DCM, RT[6] | 1 - 16 hours[6] | Milder than TFA and HCl, offering greater selectivity for sensitive substrates.[6] | Slower reaction times. Can lead to N-formylation as a side reaction. |
| Triflic Acid (TfOH) | 5 eq. in CF₃CH₂OH/CH₂Cl₂ at -40°C | 1.5 minutes | Extremely rapid and effective for electron-rich arylhydrazides.[7] | Very strong acid, requiring careful handling and low temperatures. Limited to specific substrates. |
In-Depth Reagent Profiles and Experimental Protocols
Trifluoroacetic Acid (TFA): The Workhorse
TFA is arguably the most common reagent for Boc deprotection due to its high efficiency and volatility, which facilitates its removal during workup.[4] However, its strong acidity can be a double-edged sword, potentially leading to the cleavage of other acid-sensitive protecting groups.
Experimental Protocol: Deprotection of a Boc-Protected Hydrazide using TFA
-
Preparation: Dissolve the Boc-protected hydrazide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (3 x 10 mL) can aid in the complete removal of residual TFA.
-
Isolation: The resulting residue is the trifluoroacetate salt of the deprotected hydrazide. If the free hydrazide is desired, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Hydrochloric Acid (HCl): The Cost-Effective Alternative
Solutions of hydrogen chloride in organic solvents like dioxane or ethyl acetate are a widely used and cost-effective alternative to TFA.[1] A significant advantage of using HCl is that the resulting hydrochloride salts are often crystalline and easier to handle than the sometimes-oily TFA salts.[5] However, the use of dioxane as a solvent is a notable drawback due to its toxicity.[3]
Experimental Protocol: Deprotection of a Boc-Protected Hydrazide using HCl in Dioxane
-
Preparation: To a round-bottom flask containing the Boc-protected hydrazide (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the suspension or solution at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, the hydrochloride salt of the deprotected hydrazide may precipitate from the reaction mixture. The product can be isolated by filtration and washed with a non-polar solvent such as diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Formic Acid: The Milder Approach
For substrates containing highly acid-sensitive functional groups, formic acid presents a milder alternative to TFA and HCl.[6] This increased selectivity comes at the cost of significantly longer reaction times. A potential and significant side reaction to be aware of when using formic acid is the N-formylation of the deprotected hydrazide.
Experimental Protocol: Deprotection of a Boc-Protected Hydrazide using Formic Acid
-
Preparation: Dissolve the Boc-protected hydrazide (1.0 equiv) in neat formic acid or a solution of formic acid in DCM.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can be lengthy, ranging from 1 to 16 hours, depending on the substrate.[6] Monitor the reaction progress diligently by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the formic acid and any solvent under reduced pressure.
-
Purification: Due to the potential for N-formylation, purification by column chromatography may be necessary to isolate the desired deprotected hydrazide.
Triflic Acid (TfOH): For Rapid Deprotection of Electron-Rich Systems
For specific substrates, such as electron-rich arylhydrazides, triflic acid offers an exceptionally rapid and high-yielding deprotection method.[7] The protocol requires cryogenic temperatures and careful handling due to the extreme strength of the acid.
Experimental Protocol: Deprotection of a Boc-Arylhydrazide using TfOH [7]
-
Preparation: In separate flasks, prepare a solution of the Boc-arylhydrazide (1.0 mmol) in a mixture of CH₂Cl₂ (3 mL) and CF₃CH₂OH (1 mL), and a solution of triflic acid (5.0 mmol) in CF₃CH₂OH (1 mL). Cool both solutions to -40 °C.
-
Reaction: Rapidly add the hydrazide solution to the vigorously stirred triflic acid solution at -40 °C under an inert atmosphere (e.g., Argon).
-
Quenching: Stir the reaction mixture for 1.5 minutes and then quench by the rapid addition of CH₂Cl₂ (5 mL) followed by a saturated aqueous solution of NaHCO₃ (10 mL) with very vigorous stirring.
-
Work-up: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to yield the crude arylhydrazine. This method has been reported to yield products with purities greater than 90%.[7]
Decision-Making Workflow for Reagent Selection
The selection of the optimal deprotection reagent is a multi-faceted decision. The following workflow provides a logical framework for making this choice.
Figure 2: Decision workflow for selecting an acidic deprotection reagent for Boc-hydrazides.
Conclusion: A Strategic Approach to Deprotection
The deprotection of Boc-hydrazides is a critical transformation in many synthetic pathways. While a variety of acidic reagents can accomplish this, a "one-size-fits-all" approach is suboptimal. A thorough understanding of the substrate's properties, coupled with a strategic selection of the deprotection reagent and conditions, is essential for maximizing yield and purity while minimizing side reactions.
This guide has provided a comparative overview of common acidic reagents, from the robust and rapid TFA and TfOH to the milder and more selective formic acid, and the cost-effective HCl. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can confidently navigate the challenges of Boc-hydrazide deprotection and advance their synthetic goals.
References
- Palladino, P., & Stetsenko, D. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025).
- Bielinski, M., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Molecules, 17(1), 1073-1084.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Common Organic Chemistry. Boc Deprotection - TFA.
- BenchChem. (2025).
- ResearchGate. (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Scribd. (2005). Rapid N-Boc Deprotection with TFA.
- Reddit. (2023). Boc De-protection.
- PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.
- ResearchGate. (2025).
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2019). Boc deprotection conditions tested.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Reddit. (2024). Boc-Deprotection.
- ResearchGate. (2008). Deprotection of different N-Boc-compounds.
- ResearchGate. (2023). Brønsted Acid-Lewis Acid (BA-LA)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, compounds capable of mitigating oxidative stress are of significant interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive evaluation of the antioxidant potential of a series of hydrazinobenzoic acid derivatives, offering a comparative analysis of their efficacy against a well-established antioxidant standard.
The core of this investigation centers on a series of thirteen 4-hydrazinobenzoic acid derivatives, featuring isothiocyanate, benzylidene, and acid anhydride functionalities.[1][2][3][4][5] Their antioxidant capabilities were systematically assessed using a panel of widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[1][2][3][4] This multi-assay approach is crucial as it allows for the evaluation of different facets of antioxidant activity, namely radical scavenging and reductive capacity. The performance of these derivatives is benchmarked against Butylated Hydroxylanisole (BHA), a synthetic antioxidant commonly used in the food and pharmaceutical industries.
Understanding the Antioxidant Mechanisms of Hydrazinobenzoic Acid Derivatives
The antioxidant activity of the evaluated hydrazinobenzoic acid derivatives is largely attributed to the presence of hydrazine, isothiocyanate, and hydrazone functional groups.[1][2] These moieties can neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The hydrazine and hydrazone groups are particularly effective hydrogen donors.[2][4]
-
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, converting it into a more stable species. The electron-rich nature of the investigated derivatives facilitates this process.[2][4]
Computational studies, specifically Density Functional Theory (DFT), have further elucidated the antioxidant potential of these compounds by calculating parameters such as bond dissociation enthalpy (BDE), which predicts the ease of hydrogen atom donation.[1][2] These theoretical calculations propose that the antioxidant activities can occur via HAT, SET, and a sequential proton loss electron transfer (SPLET) mechanism.[2][4]
Comparative Analysis of Antioxidant Performance
The experimental data reveals significant variations in the antioxidant activity among the thirteen derivatives, highlighting key structure-activity relationships.
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7] A reduction in the absorbance of the DPPH solution, observed as a color change from purple to yellow, indicates radical scavenging activity.[6][8]
Several of the tested hydrazinobenzoic acid derivatives demonstrated potent DPPH radical scavenging activity, in some cases comparable to the standard, BHA.[1][3] Notably, compounds 3 and 5-9 exhibited superior activity, achieving 70-72% inhibition at a concentration of 20 μg/mL, in comparison to BHA which showed 92% inhibition at the same concentration.[1][2][4] Conversely, derivatives containing an anhydride moiety (11-13 ) displayed significantly lower scavenging abilities.[1][2]
Table 1: DPPH Radical Scavenging Activity of Selected Hydrazinobenzoic Acid Derivatives
| Compound | % Inhibition at 20 µg/mL |
| BHA (Standard) | 92% |
| Compound 3 | 70-72% |
| Compounds 5-9 | 70-72% |
| Compound 1 | 41.48 ± 0.23% |
| Compound 11 | 17.21 ± 0.16% |
| Compound 12 | 18.52 ± 0.14% |
Data extracted from Abuelizz et al. (2021).[1]
ABTS Radical Cation Scavenging Activity
The ABTS assay is another widely used method to assess the radical scavenging capacity of both hydrophilic and lipophilic antioxidants.[9] The assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
In this assay, compounds 1-10 demonstrated the highest free radical quenching activity, ranging from 80-85% at a concentration of 20 μg/mL, which was comparable to the BHA standard (85%).[1][2][4] Specifically, compounds 2 and 5-10 showed potent ABTS radical scavenging ability.[1] Again, the derivatives with an anhydride group (11-13 ) exhibited weaker activity.[1]
Table 2: ABTS Radical Scavenging Activity of Selected Hydrazinobenzoic Acid Derivatives
| Compound | % Inhibition at 20 µg/mL |
| BHA (Standard) | 85% |
| Compounds 1-10 | 80-85% |
| Compound 7 | 84.34 ± 0.10% |
| Compound 6 | 80.60 ± 0.15% |
| Compound 1 | 74.52 ± 0.11% |
| Compound 11 | 34.77 ± 0.15% |
| Compound 12 | 18.51 ± 0.15% |
| Compound 13 | 46.55 ± 0.16% |
Data extracted from Abuelizz et al. (2021).[1]
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][10] A higher FRAP value indicates a greater reducing capacity and, by extension, a stronger antioxidant potential. The formation of a blue-colored ferrous complex is measured spectrophotometrically.[10]
The majority of the hydrazinobenzoic acid derivatives demonstrated a positive response in the FRAP assay.[1][3] Compound 7 displayed the highest ferric reducing power, followed closely by compounds 2 , 3 , and 5 .[1][3] The presence of anhydride substitutions in compounds 11 , 12 , and 13 led to a marked decrease in their reducing ability.[1]
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Hydrazinobenzoic Acid Derivatives
| Compound | FRAP Value (µmol Trolox/100 g) at 40 µg/mL |
| Compound 7 | 4120 ± 20.53 |
| Compound 2 | 4080 ± 14.57 |
| Compound 3 | 4075 ± 11.06 |
| Compound 5 | 4059 ± 33.42 |
| Compound 1 | 2864 ± 32.56 |
| Compound 11 | 1047 ± 8.62 |
| Compound 12 | 946 ± 15.52 |
| Compound 13 | 1263 ± 11.60 |
Data extracted from Abuelizz et al. (2021).[1]
Structure-Activity Relationship Insights
The collective data from these assays provides valuable insights into the structure-activity relationships of these hydrazinobenzoic acid derivatives:
-
Core Moieties are Crucial: The hydrazine, isothiocyanate, and hydrazone units are key contributors to the observed antioxidant activities.[1][2]
-
Substituent Effects: The nature of the substituents on the core structure significantly influences the antioxidant potency. Benzylidene substitutions, as seen in the highly active compounds, appear to enhance antioxidant capacity.
-
Detrimental Moieties: The presence of an anhydride group is consistently associated with a reduction in antioxidant activity across all three assays.[1][2]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the ABTS radical cation scavenging assay.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare the ABTS•+ solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. 3. Sample Preparation: Prepare various concentrations of the hydrazinobenzoic acid derivatives and the standard antioxidant.
-
Reaction: Add the test sample or standard to the diluted ABTS•+ solution and mix thoroughly.
-
Absorbance Measurement: After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm. 6. Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use. [6]2. Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox or FeSO₄).
-
Reaction: Add the test sample or standard to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes). [6]5. Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm. [6]6. Calculation: A standard curve is plotted using a known antioxidant. The FRAP value of the samples is then calculated from this curve and expressed in terms of equivalents of the standard.
Conclusion and Future Directions
This comparative guide demonstrates that hydrazinobenzoic acid derivatives are a promising class of synthetic antioxidants. The presence of hydrazine, isothiocyanate, and hydrazone moieties is critical for their activity, while anhydride groups are detrimental. Specifically, derivatives with benzylidene substitutions have shown potent radical scavenging and reducing capacities, often comparable to the synthetic antioxidant BHA.
These findings provide a solid foundation for the rational design of novel and more potent antioxidant agents. Future research should focus on synthesizing new derivatives with optimized substituent patterns to enhance their antioxidant efficacy. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising compounds identified in these in vitro assays and to assess their safety and pharmacokinetic profiles.
References
- Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
- (2021). (PDF)
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study | ACS Omega. (2021). [Link]
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed. (2021). [Link]
- Wojtunik-Kulesza, K., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 125. [Link]
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). [Link]
- Wojtunik-Kulesza, K., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Molecules, 27(1), 125. [Link]
- Martínez-Cifuentes, M., & Pérez-Correa, J. R. (2023).
- DPPH and ABTS assay antioxidant activity of synthesized compounds.
- Tiji, S. E., & Bouissane, L. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 23(10), 2549. [Link]
- Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4‑Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Figshare. [Link]
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). [Link]
- Relationship between structure of hydrazones and the antioxidant activity - ResearchG
- Adedayo, B. C., Oboh, G., & Akindahunsi, A. A. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.). [Link]
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). [Link]
- Gulcin, İ. (2020). DPPH Radical Scavenging Assay. Processes, 8(10), 1248. [Link]
Sources
- 1. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Investigation of 4âHydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - figshare - Figshare [figshare.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zen-bio.com [zen-bio.com]
A Comparative Guide to the Performance of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Automated Peptide Synthesis
This guide provides an in-depth technical comparison of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid-derived linkers for automated solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of peptide hydrazides, which are crucial intermediates for producing peptide C-terminal acids, amides, and thioesters, as well as for peptide cyclization and conjugation.
Introduction: The Strategic Value of Peptide Hydrazides
Peptide hydrazides are versatile and highly valuable intermediates in modern peptide chemistry. Their utility stems from their ability to be converted into other C-terminal functionalities, serving as a common precursor for late-stage diversification of peptide structures.[1] This is particularly advantageous in drug discovery, where modifying the C-terminus can significantly impact a peptide's biological activity, stability, and pharmacokinetic profile.
The synthesis of peptide hydrazides is most efficiently performed using SPPS. The choice of linker and synthetic strategy is paramount to achieving high yield and purity, especially within the high-throughput environment of automated peptide synthesizers.[2][3] This guide focuses on the use of resins functionalized with this compound, a widely used building block for creating a stable aryl hydrazide linker.
Profile: this compound
This compound is an aromatic hydrazine derivative where one of the hydrazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group. This molecule is typically coupled to an amino-functionalized solid support (e.g., aminomethyl resin) to create a linker for SPPS.
Caption: Chemical structure of this compound.
The key features dictating its performance are:
-
The Boc Protecting Group: The Boc group is acid-labile. Its primary role is to protect the nucleophilic β-nitrogen of the hydrazine during peptide chain elongation. This prevents unwanted side reactions, such as branching or reaction with activated amino acids.
-
The Aryl Hydrazide Moiety: This forms a stable linkage that is resistant to the conditions of both Boc- and Fmoc-based SPPS chemistries.[4] This stability allows for the sequential addition of amino acids without premature cleavage or linker degradation.
-
Mild Cleavage Conditions: The final peptide hydrazide can be cleaved from the resin under very mild oxidative conditions or, more commonly, via standard acidolysis (e.g., with Trifluoroacetic acid, TFA), which simultaneously removes side-chain protecting groups.[5]
Comparative Performance Analysis: Pre-Functionalized Resin vs. Alternatives
The primary advantage of using a this compound-derived resin is the direct, clean synthesis of protected peptide hydrazides. The main alternative is the post-synthetic hydrazinolysis of a peptide attached to a standard linker, such as a Wang linker.[6]
Workflow Comparison
The following diagram illustrates the divergent workflows between the two primary methods for generating peptide hydrazides.
Caption: Workflow comparison for peptide hydrazide synthesis.
Performance Metrics: A Head-to-Head Comparison
The choice between these methods depends critically on the peptide sequence, desired purity, and compatibility with automated workflows.
| Performance Metric | Method A: Pre-Functionalized Hydrazide Resin | Method B: Post-Synthesis Hydrazinolysis | Scientific Rationale & Field Insights |
| Automation Compatibility | Excellent. Integrates seamlessly into standard automated SPPS protocols (Fmoc or Boc).[1] The linker is stable throughout the synthesis cycles. | Moderate. Requires an additional, off-synthesizer manual step for hydrazinolysis, interrupting a fully automated workflow. | For high-throughput labs, minimizing manual interventions is key. Method A allows for a "walk-away" operation from start to final cleavage.[2] |
| Crude Purity & Side Reactions | High. The Boc group prevents side reactions at the hydrazine. Cleavage is clean, typically yielding a primary product with minimal impurities. | Variable. Hydrazinolysis can be aggressive, potentially causing side reactions like aspartimide formation or cleavage of sensitive side-chain protecting groups (e.g., some esters).[7] | The nucleophilicity of hydrazine can attack more than just the linker ester bond. Method A avoids exposing the full peptide to these harsh conditions. |
| Yield | Good to Excellent. Yield is primarily dependent on the efficiency of the SPPS cycles. Cleavage yields are typically high. | Good to Excellent, but variable. Yield can be high but is highly dependent on the C-terminal amino acid and reaction conditions.[6] Steric hindrance at the C-terminus can impede hydrazinolysis. | Method A provides more consistent and predictable yields across a wider range of peptide sequences. |
| Versatility & Compatibility | Excellent. The resulting peptide hydrazide is a versatile handle for conversion to acids, amides, or azides for subsequent ligation.[1] | Good. The final product is the same, but the process is less compatible with sensitive amino acids or post-translational modifications that may not survive hydrazinolysis.[6] | If the peptide contains sensitive motifs (e.g., glycosylation, phosphorylation), the milder, integrated approach of Method A is strongly preferred. |
| Cost & Setup Time | Higher Initial Cost. The specialized linker/resin is more expensive than standard resins. | Lower Initial Cost. Uses standard, inexpensive resins like Wang or 2-Chlorotrityl chloride resin. | The higher upfront cost of the pre-functionalized resin is often justified by time savings, higher purity, and reduced need for extensive purification, lowering the overall cost-per-peptide. |
Detailed Experimental Protocols
To provide a direct comparison, we outline the automated synthesis of a model pentapeptide, H-Tyr-Gly-Gly-Phe-Leu-NHNH₂ , using both methods on a microwave-assisted automated peptide synthesizer.
Protocol A: Synthesis using 4-Hydrazinobenzoyl AM Resin
This protocol utilizes a pre-functionalized resin where this compound is already attached. The Boc group on the hydrazine is removed after resin loading and prior to the first amino acid coupling.
1. Resin Preparation and Linker Deprotection:
- Swell 100 mg of 4-Hydrazinobenzoyl AM resin (0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 30 min.
- Perform a deprotection step using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 min, followed by a 20 min deprotection with the same solution to remove the Boc group from the hydrazine linker.
- Wash the resin thoroughly with DMF (5x) and neutralize with 10% Diisopropylethylamine (DIPEA) in DMF (2x, 2 min each). Wash again with DMF (5x).
2. Automated Peptide Synthesis (Fmoc-SPPS):
- Platform: Biotage® Initiator+ Alstra or similar microwave synthesizer.
- Scale: 0.05 mmol.
- Coupling:
- Reagents: Fmoc-amino acid (5 eq), HCTU (5 eq), DIPEA (10 eq) in DMF.
- Conditions: Microwave irradiation at 75°C for 5 minutes.
- Fmoc Deprotection:
- Reagent: 20% piperidine in DMF.
- Conditions: Microwave irradiation at 50°C for 3 minutes.
- Cycle: Repeat coupling and deprotection for the amino acid sequence (Leu, Phe, Gly, Gly, Tyr).
3. Cleavage and Precipitation:
- Wash the final peptide-resin with DCM (5x) and dry under vacuum.
- Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
Protocol B: Synthesis on Wang Resin with Post-Synthetic Hydrazinolysis
This protocol uses a standard Wang resin, followed by a manual hydrazinolysis step.
1. Resin Preparation and First Amino Acid Loading:
- Swell 100 mg of Fmoc-Leu-Wang resin (0.5 mmol/g substitution) in DMF for 30 min.
2. Automated Peptide Synthesis (Fmoc-SPPS):
- Perform automated synthesis using the same coupling and deprotection cycles as described in Protocol A for the sequence (Phe, Gly, Gly, Tyr).
3. Cleavage from Resin (Hydrazinolysis):
- Wash the final peptide-resin with DMF (5x).
- Suspend the resin in a solution of 10% hydrazine hydrate in DMF.
- Stir the suspension at room temperature for 4-6 hours (monitor by HPLC).
- Filter the resin and collect the filtrate containing the protected peptide hydrazide.
- Evaporate the DMF under reduced pressure.
4. Side-Chain Deprotection:
- Treat the resulting protected peptide hydrazide with the cleavage cocktail (TFA/TIS/Water) for 2 hours.
- Precipitate the final product in cold diethyl ether as described in Protocol A.
Conclusion and Recommendations
For researchers utilizing automated peptide synthesizers, the use of resins pre-functionalized with This compound offers a superior workflow for producing peptide hydrazides.
-
Performance: This method consistently delivers higher crude purity and more predictable yields by avoiding the harsh, non-specific conditions of hydrazinolysis.
-
Efficiency: It enables a fully automated, "walk-away" synthesis process, significantly reducing manual labor and increasing throughput.
-
Versatility: It is highly compatible with a wide range of peptide sequences, including those with sensitive side chains or post-translational modifications.
While the alternative method of post-synthetic hydrazinolysis is viable and uses less expensive starting materials, it introduces a manual step that disrupts automation and carries a higher risk of side reactions. Therefore, for projects where purity, reliability, and efficiency are paramount, the investment in a specialized aryl hydrazide resin is strongly recommended.
References
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
- The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. SciSpace by Typeset.
- WO2015028599A1 - Cleavage of synthetic peptides.
- Solid phase synthesis of cyclic peptides by oxidative cyclative cleavage of an aryl hydrazide linker—Synthesis of stylostatin 1.
- Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.
- Automated Peptide Synthesis. Gyros Protein Technologies.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central.
- US20110046348A1 - Methods of preparing peptide derivatives.
Sources
- 1. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides (2007) | Youn-Hi Woo | 29 Citations [scispace.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a compound often utilized in synthetic chemistry. By understanding the chemical nature of this reagent and the rationale behind these disposal procedures, researchers can ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, also known as Boc-hydrazine benzoic acid, possesses a chemical structure that warrants careful handling due to its hydrazine moiety.
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | 4-[2-(tert-butoxycarbonyl)hydrazino]benzoic acid | |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Appearance | Solid |
Identified Hazards:
Safety Data Sheets (SDS) for this compound and its close analogs consistently highlight the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4][5][6]
-
Toxicity: Harmful if swallowed.[1]
The core structural feature of concern is the hydrazine group. Hydrazine and its derivatives are classified as hazardous substances, with many being suspected carcinogens.[7] Therefore, waste containing this compound must be treated as hazardous.[8]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a stringent adherence to safety protocols is non-negotiable.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[7] This prevents the inhalation of any dust or aerosols that may be generated.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects skin from direct contact. Gloves must be inspected before use and disposed of properly after handling.[1][9] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Prevents splashes from reaching the eyes, which can cause serious irritation.[1][9] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[10] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing inadvertent and dangerous reactions.[10][11]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory, at or near the point of waste generation.[11][12] This area must be clearly marked.
Step 2: Select an Appropriate Waste Container
-
Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[11] The original reagent bottle, if empty and in good condition, can be an ideal choice.[11]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or scoop. Avoid generating dust.[1][9]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, should also be placed in this solid waste container.
-
Solutions: If the waste is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. For instance, keep acidic waste separate from basic waste and away from oxidizers.[11]
Step 4: Labeling the Waste Container
-
Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added to the container.[13]
-
Step 5: Secure Storage
-
Keep the waste container securely closed at all times, except when adding waste.[11][12][13]
-
Store the container in the designated SAA, ensuring it is segregated from incompatible materials, particularly strong oxidizing agents.[4][14]
Disposal Workflow and Decision Making
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Final Disposal Methodology
The ultimate disposal of this hazardous waste must be conducted by a licensed professional waste disposal service.[9][10] Laboratories should never attempt to dispose of this chemical down the drain or in the regular trash.[13][15]
The primary methods for treating hydrazine-containing waste are:
-
Incineration: This is a common and effective method for the complete destruction of organic hazardous waste. The process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to manage emissions.[8][9]
-
Chemical Neutralization (Oxidation): While effective for some hydrazines, this method requires caution. Oxidation with agents like sodium hypochlorite can be used, but it must be done in dilute solutions to control the exothermic reaction.[16][17] A significant concern is that incomplete reaction with methylated hydrazines can form carcinogenic by-products like N-nitrosoalkylamines.[8][18] A safer, more modern alternative involves using alpha-ketoglutaric acid, which reacts with hydrazine to form harmless, stable byproducts.[19]
Given the potential for hazardous byproduct formation, chemical neutralization should only be performed by trained professionals at a dedicated treatment, storage, and disposal (TSD) facility. On-site neutralization by laboratory personnel is not recommended.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash open.
-
Control Ignition Sources: Remove all sources of ignition from the area.[16][20]
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[16] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop up the absorbent material and the spilled substance. Place it into a suitable, labeled container for hazardous waste disposal.[1][14]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to these detailed procedures, researchers can manage the disposal of this compound with confidence, ensuring the safety of themselves, their colleagues, and the environment.
References
- General Disposal Procedures for Labor
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Safety and Handling of Hydrazine. DTIC.
- Hydrazine (HSG 56, 1991). Inchem.org.
- Hazardous Waste and Disposal Consider
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
- Material Safety Data Sheet - HYDRAZINE HYDR
- Performance Chemicals Hydrazine. Arxada.
- MSDS of Tert-butyl [[4-(2-pyridinyl)
- Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels.
- This compound. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride. Fisher Scientific.
- Safety Data Sheet - this compound. Angene Chemical.
- Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff.
- This compound. PubChem.
- SAFETY DATA SHEET - tert-Butyl carbaz
- Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH.
- SAFETY DATA SHEET - 4-Hydrazinobenzoic acid. Fisher Scientific.
- 4-Hydrazinobenzoic acid. PubChem.
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
- 15. acs.org [acs.org]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. arxada.com [arxada.com]
- 18. ntrl.ntis.gov [ntrl.ntis.gov]
- 19. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 20. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This document provides comprehensive safety protocols for the handling and disposal of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS No. 96736-00-4). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the essential knowledge to maintain a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and integrity in your critical drug development work.
Hazard Analysis and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is paramount. This compound is a solid powder that presents several health risks upon exposure.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]
The toxicological properties of this specific compound are not exhaustively documented. Therefore, it is prudent to consider the hazards associated with its structural parents: hydrazine and benzoic acid. Hydrazine and its derivatives can be potent irritants, with the potential for systemic effects upon absorption.[2][3][4] Benzoic acid is a known irritant to the skin, eyes, and respiratory system.[5][6][7] Given these characteristics, a conservative approach to handling, assuming the compound is hazardous until proven otherwise, is the cornerstone of a sound safety protocol.[8]
A pre-work risk assessment is mandatory.[9][10] This involves evaluating the scale of the operation, the potential for dust or aerosol generation, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your Primary Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[11][12] The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile or Neoprene Gloves (double-gloved), Safety Goggles with Side Shields, Lab Coat, N95 Particulate Respirator | To prevent skin contact, eye exposure, and inhalation of fine dust particles.[13][14][15] |
| Solution Preparation and Transfers | Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat | To protect against splashes of the dissolved compound. A face shield may be required for larger volumes.[16] |
| Reaction Work-up and Purification | Chemical-Resistant Gloves (consult compatibility chart), Chemical Splash Goggles, Face Shield, Lab Coat | Increased risk of splashes and exposure to other reagents necessitates enhanced facial and hand protection. |
| General Laboratory Operations | Safety Glasses with Side Shields, Lab Coat, Appropriate Gloves | Minimum required PPE when in the vicinity of where the chemical is handled. |
Glove Selection:
The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[16][17] For prolonged contact or when handling solutions, consulting a glove compatibility chart is essential to ensure the chosen material has a low permeation rate and a long breakthrough time for the specific solvents being used.[18] Always inspect gloves for any signs of degradation, punctures, or tears before use.[19]
Respiratory Protection:
Given that this compound can cause respiratory irritation, controlling the inhalation of dust is crucial.[1] All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[14] If a fume hood is not available or as a secondary precaution, a NIOSH-approved N95 particulate respirator is the minimum requirement.[20][21][22] For situations with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary, as determined by your institution's environmental health and safety department.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling minimizes the risk of exposure and accidental release.
Handling and Use:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[23] Ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to minimize dust generation.
-
Transfers: Use a spatula for solid transfers. When transferring solutions, use a pipette or a funnel to prevent drips and splashes.
-
Housekeeping: Maintain a clean and organized workspace. Clean any minor spills immediately.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a rapid, informed response is critical.
Chemical Spill:
-
Minor Spill (<1g, contained):
-
Alert personnel in the immediate area.[24]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[25]
-
Carefully scoop the material into a labeled hazardous waste container.[26]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (>1g or uncontained):
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[28]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[1][29][30]
-
Waste Containers: Use clearly labeled, leak-proof containers that are compatible with the waste.[31] For solid waste, a securely sealed bag or container is appropriate.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams. Store waste containers in a designated satellite accumulation area.[30]
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[32]
References
- Laboratory Safety Guidance.
- NIOSH Guide to the Selection and Use of Particulate Respirators.
- Chemical Spill Response Procedures. University of Louisville. [Link]
- The Laboratory Standard. Vanderbilt University. [Link]
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- Laboratory Spill Response Procedures.
- Chemical Glove Selection Guide: Find the Perfect Protection. PIP. [Link]
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
- NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84.
- Safety Data Sheet - this compound. Angene Chemical. [Link]
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
- Hazardous Waste Disposal Procedures. The University of Chicago. [Link]
- NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- New NIOSH Guide on Respir
- How To Choose The Right chemical resistant Gloves – A Buyer's Guide. Droppe. [Link]
- OSHA Glove Selection Chart.
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
- eTool : Respiratory Protection - Respirator Selection.
- Glove Selection Guide. University of Toronto. [Link]
- Glove Selection Guide. University of California, Berkeley. [Link]
- Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]
- Risk assessment - Chemical safety. Simon Fraser University. [Link]
- 96736-00-4|this compound. BLDpharm (German). [Link]
- Working with Chemicals.
- SDS of Benzoic Acid: Important Data and Inform
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Medium. [Link]
- Hydrazine and Its Derivatives.
- Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]
- Benzoic Acid – Uses and Safety. VelocityEHS. [Link]
- Best practices for handling chemical reagents to prevent cross-contamin
- SAFETY DATA SHEET - Benzoic Acid Crystal 99.5% Lab Grade. Lab Alley. [Link]
- Hydrazine Toxicology.
- Safety D
- Hydrazine. Wikipedia. [Link]
- Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]
- Chemical risk assessment in a chemical laboratory based on three different techniques.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.com [ehs.com]
- 6. media.laballey.com [media.laballey.com]
- 7. redox.com [redox.com]
- 8. twu.edu [twu.edu]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 11. ipgsf.com [ipgsf.com]
- 12. lighthouselabservices.com [lighthouselabservices.com]
- 13. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 16. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. students.umw.edu [students.umw.edu]
- 21. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 22. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 23. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 24. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 25. ccny.cuny.edu [ccny.cuny.edu]
- 26. acs.org [acs.org]
- 27. louisville.edu [louisville.edu]
- 28. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 29. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 30. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 31. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 32. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
